molecular formula C18H36O3 B7772245 9-Hydroxyoctadecanoic Acid CAS No. 25498-28-6

9-Hydroxyoctadecanoic Acid

Cat. No.: B7772245
CAS No.: 25498-28-6
M. Wt: 300.5 g/mol
InChI Key: RKHXDCVAPIMDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-hydroxyoctadecanoic acid is a hydroxyoctadecanoic acid that is octadecanoic acid (stearic acid) which has been substituted by a hydroxy group at position 9. It is a conjugate acid of a 9-hydroxyoctadecanoate.
RN given refers to cpd without isomeric designation;  structure given in first source;  see also record for 10(9)-hydroxystearic acid

Properties

IUPAC Name

9-hydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHXDCVAPIMDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948393
Record name 9-Hydroxyoctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3384-24-5, 25498-28-6
Record name 9-Hydroxyoctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3384-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxystearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10(9)-Hydroxystearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025498286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxyoctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-hydroxyoctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery of 9-Hydroxyoctadecanoic Acid (9-HODE): A Linoleic Acid Metabolite at the Crossroads of Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecanoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidative metabolism of the essential fatty acid, linoleic acid. Since its discovery, 9-HODE has emerged as a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, cell differentiation, and the pathogenesis of various diseases such as atherosclerosis and nonalcoholic fatty liver disease. This technical guide provides a comprehensive overview of the discovery of 9-HODE, detailing the key experimental methodologies, quantitative data across various biological systems, and the intricate signaling pathways it modulates.

Historical Discovery and Timeline

The journey to understanding 9-HODE began with early investigations into the enzymatic oxidation of polyunsaturated fatty acids. A pivotal moment in this discovery was the work of Hamberg and Samuelsson in 1967, who demonstrated the formation of both 9-HODE and 13-HODE from linoleic acid upon incubation with microsomal fractions of sheep vesicular glands.[1][2] This was one of the first demonstrations of the enzymatic conversion of linoleic acid into these hydroxylated metabolites.

Subsequent research in the early 1970s further solidified the existence of specific enzymatic pathways for 9-HODE production. In 1971, a lipoxygenase enzyme was partially purified from potato tubers that was shown to specifically oxygenate linoleic acid at the 9-position, producing 9-hydroperoxyoctadecadienoic acid (9-HPODE), the precursor to 9-HODE.[3][4] These early studies laid the foundation for decades of research into the biosynthesis, metabolism, and biological functions of 9-HODE.

Biosynthesis of 9-HODE: Enzymatic and Non-Enzymatic Pathways

9-HODE can be synthesized in the body through multiple enzymatic and non-enzymatic pathways, leading to the formation of different stereoisomers with potentially distinct biological activities.

Enzymatic Pathways
  • Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for their role in prostaglandin synthesis, can also metabolize linoleic acid to 9-HPODE, which is then rapidly reduced to 9-HODE.

  • Cytochrome P450 (CYP) Enzymes: Certain CYP monooxygenases can directly hydroxylate linoleic acid to form 9-HODE.

  • Lipoxygenases (LOX): Various lipoxygenases can catalyze the dioxygenation of linoleic acid to form 9-HPODE, the precursor of 9-HODE. For instance, potato tuber lipoxygenase exhibits a high specificity for the 9-position of linoleic acid.[3][4]

Non-Enzymatic Pathway
  • Free Radical-Mediated Oxidation: In conditions of oxidative stress, linoleic acid can be non-enzymatically oxidized by reactive oxygen species (ROS) to form a racemic mixture of 9-HPODE, which is subsequently reduced to 9-HODE. This pathway is particularly relevant in pathological conditions characterized by increased oxidative stress.[5]

The various pathways of 9-HODE formation are summarized in the workflow diagram below.

G cluster_enzymatic Enzymatic Pathways cluster_non_enzymatic Non-Enzymatic Pathway COX-1 / COX-2 COX-1 / COX-2 9-HPODE 9-HPODE COX-1 / COX-2->9-HPODE Cytochrome P450 Cytochrome P450 9-HODE 9-HODE Cytochrome P450->9-HODE Lipoxygenases (LOX) Lipoxygenases (LOX) Lipoxygenases (LOX)->9-HPODE Free Radicals (ROS) Free Radicals (ROS) Free Radicals (ROS)->9-HPODE Linoleic Acid Linoleic Acid Linoleic Acid->COX-1 / COX-2 Linoleic Acid->Cytochrome P450 Linoleic Acid->Lipoxygenases (LOX) Linoleic Acid->Free Radicals (ROS) 9-HPODE->9-HODE Reduction

Biosynthesis of 9-HODE from Linoleic Acid.

Quantitative Data of 9-HODE in Biological Systems

The concentration of 9-HODE in various biological fluids and tissues can vary significantly depending on the physiological or pathological state. The following table summarizes representative quantitative data for 9-HODE.

Biological MatrixSpeciesCondition9-HODE ConcentrationReference(s)
PlasmaHumanHealthy16 ± 5.0 ng/mL[6]
PlasmaHumanNonalcoholic Steatohepatitis (NASH)Significantly elevated vs. healthy controls[2][7]
PlasmaRatHealthy57.8 ± 18.7 nmol/L[8]
Low-Density Lipoprotein (LDL)HumanAtherosclerotic Patients (Young)20-fold increase vs. healthy controls[9]
Low-Density Lipoprotein (LDL)HumanAtherosclerotic Patients (Older)30-100 fold increase vs. young healthy controls[9]
Atherosclerotic PlaquesHumanAdvanced AtherosclerosisPresent in significant amounts[10]

Experimental Protocols

The identification and quantification of 9-HODE have evolved significantly since its discovery. Early studies relied on a combination of enzymatic reactions and analytical chemistry techniques.

Early Discovery and Characterization (Late 1960s - 1970s)
  • Enzymatic Synthesis:

    • Source of Enzyme: Microsomal fractions from sheep vesicular glands or partially purified lipoxygenase from potato tubers were commonly used.[1][2][4]

    • Substrate: Linoleic acid was used as the substrate.

    • Incubation: The enzyme preparation was incubated with linoleic acid in a buffered solution at a specific pH (e.g., pH 5.5-6.0 for potato lipoxygenase).[4]

    • Extraction: The reaction mixture was acidified, and the lipids were extracted with an organic solvent like diethyl ether.

  • Purification and Analysis:

    • Chromatography: The extracted lipids were subjected to silicic acid chromatography or thin-layer chromatography (TLC) to separate the different fatty acid metabolites.

    • Derivatization: The hydroxylated fatty acids were often converted to their methyl ester or other derivatives to improve their volatility for gas chromatography.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This was a key technique for identifying the structure of the metabolites based on their retention time and mass fragmentation patterns.

Modern Quantitative Analysis
  • Sample Preparation:

    • Lipid Extraction: Lipids are extracted from biological samples (plasma, tissue homogenates) using methods like the Folch or Bligh-Dyer extraction.

    • Solid-Phase Extraction (SPE): SPE is often used to clean up the lipid extract and enrich for the oxidized fatty acids.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Chromatographic Separation: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate the different HODE isomers.

    • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for highly sensitive and specific quantification of 9-HODE. Specific precursor-to-product ion transitions are monitored for 9-HODE (e.g., m/z 295 -> 171).[11]

    • Internal Standards: A deuterated internal standard of 9-HODE is typically added to the sample at the beginning of the extraction process to account for any sample loss during preparation and for accurate quantification.

The following diagram illustrates a typical modern workflow for the quantitative analysis of 9-HODE.

G Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Add Internal Standard Solid-Phase Extraction Solid-Phase Extraction Lipid Extraction->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

Workflow for 9-HODE Quantitative Analysis.

Signaling Pathways of 9-HODE

9-HODE exerts its biological effects by activating specific signaling pathways. Two of the most well-characterized receptors for 9-HODE are the G protein-coupled receptor 132 (GPR132) and the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ).

GPR132 Signaling Pathway

GPR132, also known as G2A, is a Gq protein-coupled receptor. The binding of 9-HODE to GPR132 initiates a signaling cascade that leads to various cellular responses.

G 9-HODE 9-HODE GPR132 GPR132 (G2A) 9-HODE->GPR132 Gq Protein Gq Protein GPR132->Gq Protein Activation PLC Phospholipase C (PLC) Gq Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2+->PKC Activation Cellular Responses Cellular Responses PKC->Cellular Responses

9-HODE Signaling through the GPR132 Receptor.

Upon activation by 9-HODE, GPR132 activates the Gq alpha subunit of the heterotrimeric G protein.[7][9][12] Activated Gq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9][12] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both DAG and elevated intracellular Ca²⁺ levels activate protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to a variety of cellular responses, including the sensitization of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.[1]

PPARγ Signaling Pathway

9-HODE is also a known endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.

G 9-HODE 9-HODE PPARg PPARγ 9-HODE->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target Genes Target Genes (e.g., FABP4, CD36) PPRE->Target Genes Regulates Transcription mRNA mRNA Target Genes->mRNA Protein Protein mRNA->Protein Translation Cellular Responses Cellular Responses Protein->Cellular Responses

9-HODE Signaling through the PPARγ Receptor.

As a ligand, 9-HODE binds to and activates PPARγ.[5][10][13][14] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[15] This binding event recruits co-activator proteins and initiates the transcription of genes involved in lipid uptake and metabolism, such as fatty acid binding protein 4 (FABP4) and CD36.[3][16] The increased expression of these proteins leads to cellular responses like enhanced fatty acid uptake and lipid accumulation.

Conclusion

The discovery of 9-HODE as a metabolite of linoleic acid has opened up a significant field of research into the roles of oxidized fatty acids in health and disease. From its initial identification through elegant enzymatic and analytical studies to our current understanding of its complex signaling pathways, 9-HODE has proven to be a molecule of great interest to researchers, scientists, and drug development professionals. Its involvement in critical cellular processes and its altered levels in various pathological conditions highlight its potential as both a biomarker and a therapeutic target. Further research into the nuanced roles of different 9-HODE stereoisomers and their downstream signaling networks will undoubtedly uncover new avenues for the diagnosis and treatment of a wide range of diseases.

References

Enzymatic Pathways for 9-Hydroxyoctadecanoic Acid Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecanoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet. As a member of the oxylipin family, 9-HODE is implicated in a variety of physiological and pathological processes, including inflammation, pain perception, and the regulation of vascular tone. Its formation is a complex process involving multiple enzymatic and non-enzymatic pathways, leading to the production of different stereoisomers with distinct biological activities. This technical guide provides an in-depth overview of the core enzymatic pathways involved in 9-HODE synthesis, presents quantitative data for comparative analysis, details experimental protocols for its measurement, and visualizes the key pathways and workflows.

Enzymatic Pathways of 9-HODE Formation

The biosynthesis of 9-HODE from linoleic acid is primarily catalyzed by three major enzyme families: cyclooxygenases (COX), cytochrome P450 (CYP) monooxygenases, and lipoxygenases (LOX). Non-enzymatic pathways involving free radicals and singlet oxygen also contribute to its formation, particularly under conditions of oxidative stress.

Cyclooxygenase (COX) Pathway

Cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are well-known for their role in prostaglandin synthesis from arachidonic acid. However, these enzymes can also metabolize linoleic acid to hydroperoxy-octadecadienoic acids (HpODEs), which are subsequently reduced to HODEs.

  • Reaction Mechanism: COX enzymes catalyze the bis-oxygenation of linoleic acid to form 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HpODE). This intermediate is then rapidly reduced to 9-HODE by peroxidases.

  • Stereospecificity: The COX pathway predominantly produces the 9(R)-HODE stereoisomer, with smaller amounts of the 9(S)-HODE isomer.[1]

  • Isoform Specificity: COX-2 exhibits a greater preference for linoleic acid as a substrate compared to COX-1 and is therefore considered the primary contributor to 9-HODE production in cells expressing both isoforms.[2]

Cytochrome P450 (CYP) Pathway

Members of the cytochrome P450 superfamily of monooxygenases are involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. Specific CYP isoforms can hydroxylate linoleic acid to form 9-HODE.

  • Reaction Mechanism: CYP enzymes metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE, which are then reduced to their corresponding 9-HODE products.[2] The primary human CYP isoforms responsible for this conversion include CYP2J2, CYP2C8, and CYP2C9.[3]

  • Stereospecificity: This pathway typically produces a racemic mixture of 9-HODE isomers, with a predominance of the 9(R) stereoisomer. In human liver microsomes, the R/S ratio can be as high as 80%/20%.[2]

Lipoxygenase (LOX) Pathway

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereo-specific oxygenation of polyunsaturated fatty acids.

  • Reaction Mechanism: Different LOX isoforms exhibit distinct positional specificity for linoleic acid oxygenation. For instance, 5-LOX and the murine 8(S)-lipoxygenase can metabolize linoleic acid to 9-HpODE, which is then reduced to 9-HODE.[4][5]

  • Stereospecificity: The LOX pathway is highly stereospecific. For example, the murine 8(S)-lipoxygenase predominantly forms 9(S)-HpODE, leading to the production of 9(S)-HODE.[5]

Quantitative Data on 9-HODE Formation

The following tables summarize available quantitative data related to 9-HODE formation and detection.

Enzyme PathwayOrganism/TissueProduct Ratio (9-HODE isomers)Reference
Cytochrome P450 Human Liver Microsomes9(R)-HODE : 9(S)-HODE ≈ 80 : 20[2]
Myoglobin/H₂O₂ Sperm Whale9(S)-HODE : 9(R)-HODE ≈ 84 : 16[6]
Lipoxygenase-2 (LOX-2) Germinating BarleyEnantiomeric excess of 78% for free 9(S)-HODE[7]
Sample TypeAnalyteConcentrationAnalytical MethodReference
Rat Plasma 9-HODE57.8 ± 18.7 nmol/LQ-TOFMS[8]
Rat Plasma 9-HODE84.0 nmol/LQ-TOFMS (Standard Addition)[8]
Green Malt (Storage Lipids) 9-HODE53 mg/kgGC-MS & HPLC[7]
Green Malt (Polar Lipids) 9-HODE45 mg/kgGC-MS & HPLC[7]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of 9-HODE from biological samples.

Extraction of 9-HODE from Plasma

This protocol is adapted for the extraction of total (free and esterified) 9-HODE from plasma samples for subsequent analysis by LC-MS/MS.

Materials:

  • Plasma sample

  • Internal Standard (e.g., 9-HODE-d4)

  • Methanol

  • 2M Sodium Hydroxide (NaOH)

  • Hexane

  • 2-Propanol

  • 10% (v/v) Acetic Acid

  • Nitrogen gas

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of plasma in a glass test tube, add 10 µL of the internal standard solution.

  • Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[1]

  • Vortex briefly to mix.

  • Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.[1]

  • Centrifuge at 2000 x g for 5 minutes at room temperature.[1]

  • Transfer the upper hexane layer to a clean glass tube.

  • Evaporate the hexane extract to dryness under a stream of nitrogen gas.[1]

  • For total 9-HODE analysis (including esterified forms), resuspend the dried extract in 1.0 mL of 2-propanol.

  • Add 1.0 mL of 2M NaOH, blanket with argon or nitrogen, and incubate at 60°C for 30 minutes to hydrolyze the esters.

  • Cool the sample and acidify to pH 3 with HCl.

  • Re-extract the sample with hexane as described in steps 4-7.

  • The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.

Quantification of 9-HODE by LC-MS/MS

This protocol provides a general procedure for the quantification of 9-HODE using a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: AB SCIEX API 4000 or equivalent

  • Column: Reverse-phase C18 column (e.g., XPERTEX, 2.1 × 250mm, 5 µm)[1]

  • Mobile Phase A: Water with 0.2% (v/v) acetic acid[1]

  • Mobile Phase B: Methanol with 0.2% (v/v) acetic acid[1]

  • Flow Rate: 0.2 mL/min[1]

  • Gradient:

    • 0-10 min: 85% B

    • 10-12 min: Gradient to 100% B

    • 12-22 min: 100% B

    • 22-24 min: Gradient to 85% B

    • 24-30 min: 85% B

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Ion Spray Voltage: -4.2 kV[1]

  • Temperature: 350 °C[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 9-HODE: Precursor ion (m/z) 295.2 → Product ion (m/z) 171.1[1]

    • 9-HODE-d4 (Internal Standard): Precursor ion (m/z) 299.2 → Product ion (m/z) 171.1 (or other appropriate fragment)

Procedure:

  • Reconstitute the dried sample extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (85% B).

  • Inject a 40 µL aliquot onto the LC-MS/MS system.[1]

  • Acquire data in MRM mode using the specified transitions.

  • Quantify the amount of 9-HODE in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 9-HODE and the internal standard.

Quantification of 9-HODE by GC-MS

This protocol outlines a general procedure for the analysis of 9-HODE by gas chromatography-mass spectrometry, which requires derivatization to increase volatility.

Derivatization (Pentafluorobenzyl ester formation):

  • To the dried sample extract, add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.[9]

  • Vortex and let the reaction proceed at room temperature for 20 minutes.[9]

  • Dry the sample under a stream of nitrogen.

  • Reconstitute the derivatized sample in iso-octane for GC-MS analysis.[9]

Instrumentation and Conditions:

  • GC System: Agilent 7890A or equivalent

  • MS System: Agilent 5975C or equivalent

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 min

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

  • Selected Ion Monitoring (SIM) or Full Scan Mode: Monitor characteristic ions for the 9-HODE derivative.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the enzymatic pathways for 9-HODE formation and a typical experimental workflow for its analysis.

Enzymatic_Pathways_9HODE cluster_pathways Enzymatic Pathways for 9-HODE Formation cluster_cox COX Pathway cluster_cyp CYP450 Pathway cluster_lox LOX Pathway Linoleic_Acid Linoleic Acid COX COX-1 / COX-2 Linoleic_Acid->COX CYP Cytochrome P450 Linoleic_Acid->CYP LOX Lipoxygenase Linoleic_Acid->LOX 9R_HpODE 9(R)-HpODE COX->9R_HpODE O2 9R_HODE 9(R)-HODE 9R_HpODE->9R_HODE Peroxidases 9RS_HpODE 9(R,S)-HpODE CYP->9RS_HpODE O2, NADPH 9RS_HODE 9(R,S)-HODE 9RS_HpODE->9RS_HODE Reduction 9S_HpODE 9(S)-HpODE LOX->9S_HpODE O2 9S_HODE 9(S)-HODE 9S_HpODE->9S_HODE Reduction

Caption: Enzymatic pathways for the formation of 9-HODE from linoleic acid.

Experimental_Workflow_9HODE Start Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Start->Extraction Hydrolysis Saponification (for total HODEs) Extraction->Hydrolysis SPE Solid Phase Extraction (SPE) (Cleanup and Concentration) Hydrolysis->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization Analysis Instrumental Analysis SPE->Analysis GCMS GC-MS Derivatization->GCMS LCMS LC-MS/MS Analysis->LCMS Data Data Analysis (Quantification) GCMS->Data LCMS->Data Signaling_Pathway_9HODE cluster_receptors Receptor Activation cluster_cellular_effects Cellular Effects 9_HODE 9-HODE GPR132 GPR132 9_HODE->GPR132 PPARg PPARγ 9_HODE->PPARg Inflammation Pro-inflammatory Effects GPR132->Inflammation activates Gene_Expression Modulation of Gene Expression PPARg->Gene_Expression regulates Monocyte_Differentiation Monocyte Differentiation PPARg->Monocyte_Differentiation promotes

References

Non-Enzymatic Formation of 9-Hydroxyoctadecadienoic Acid (9-HODE) via Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the non-enzymatic formation of 9-hydroxyoctadecadienoic acid (9-HODE), a significant biomarker and bioactive lipid mediator, under conditions of oxidative stress. It details the chemical mechanisms, experimental methodologies for its induction and quantification, and its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in lipidomics, oxidative stress, and drug development.

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is an oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in human tissues. While enzymatic pathways can produce specific stereoisomers of 9-HODE, its non-enzymatic formation is a hallmark of oxidative stress, a condition implicated in a wide range of pathologies including atherosclerosis, neurodegenerative diseases, and diabetes.[1][2] Under oxidative stress, reactive oxygen species (ROS) mediate the peroxidation of linoleic acid, leading to the formation of a racemic mixture of lipid hydroperoxides, which are subsequently reduced to their corresponding hydroxides.[3] This guide focuses on the non-enzymatic pathways of 9-HODE synthesis, providing a foundational understanding for its study and therapeutic targeting.

Chemical Mechanisms of Non-Enzymatic 9-HODE Formation

The non-enzymatic oxidation of linoleic acid to 9-HODE primarily occurs through two distinct mechanisms: free radical-mediated peroxidation and singlet oxygen-mediated oxidation. Both pathways lead to the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE), which is then reduced to 9-HODE.[3][4]

Free Radical-Mediated Peroxidation

This process, also known as autoxidation, is a chain reaction involving three main stages: initiation, propagation, and termination.[5]

  • Initiation: A pro-oxidant, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from the bis-allylic C-11 position of linoleic acid. This generates a pentadienyl radical, which is a resonance-stabilized radical intermediate.[5]

  • Propagation: The pentadienyl radical reacts with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another linoleic acid molecule, propagating the chain reaction and forming a lipid hydroperoxide. The attack of oxygen at the C-9 position of the pentadienyl radical leads to the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE).[5]

  • Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

The free radical pathway produces a racemic mixture of 9-HODE and 13-HODE, as well as their (E,E)-isomers.[6]

Singlet Oxygen-Mediated Oxidation

Singlet oxygen (¹O₂), a high-energy state of molecular oxygen, can directly react with the double bonds of linoleic acid via an ene reaction. This non-radical mechanism leads to the formation of 9-HPODE and 13-HPODE, as well as 10- and 12-HPODE.[6][7] The subsequent reduction of these hydroperoxides yields the corresponding HODEs.

// Nodes Linoleic_Acid [label="Linoleic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Free_Radicals [label="Free Radicals (e.g., •OH)", fillcolor="#FBBC05", fontcolor="#202124"]; Singlet_Oxygen [label="Singlet Oxygen (¹O₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Pentadienyl_Radical [label="Pentadienyl Radical", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxygen [label="O₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peroxyl_Radical [label="Peroxyl Radical", fillcolor="#F1F3F4", fontcolor="#202124"]; HPODE_Formation [label="Hydroperoxide Formation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPODE_9 [label="9-HPODE", fillcolor="#F1F3F4", fontcolor="#202124"]; HPODE_13 [label="13-HPODE", fillcolor="#F1F3F4", fontcolor="#202124"]; Other_HPODEs [label="10- & 12-HPODE", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction\n(e.g., by Glutathione Peroxidase)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; HODE_9 [label="9-HODE (racemic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HODE_13 [label="13-HODE (racemic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Other_HODEs [label="10- & 12-HODE", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Oxidative_Stress -> Free_Radicals; Oxidative_Stress -> Singlet_Oxygen; Linoleic_Acid -> Pentadienyl_Radical [label="H• abstraction"]; Free_Radicals -> Pentadienyl_Radical [style=invis]; Pentadienyl_Radical -> Peroxyl_Radical; Oxygen -> Peroxyl_Radical; Peroxyl_Radical -> HPODE_Formation; Linoleic_Acid -> HPODE_Formation [label="ene reaction"]; Singlet_Oxygen -> HPODE_Formation [style=invis]; HPODE_Formation -> HPODE_9; HPODE_Formation -> HPODE_13; HPODE_Formation -> Other_HPODEs; HPODE_9 -> Reduction; HPODE_13 -> Reduction; Other_HPODEs -> Reduction; Reduction -> HODE_9; Reduction -> HODE_13; Reduction -> Other_HODEs; } Non-enzymatic formation of 9-HODE from linoleic acid.

Quantitative Data on Non-Enzymatic 9-HODE Formation

The non-enzymatic oxidation of linoleic acid typically results in a mixture of HODE isomers. The relative abundance of these isomers can vary depending on the specific oxidative conditions.

Condition9-HODE13-HODEOther IsomersReference
Free Radical OxidationRacemic mixtureRacemic mixture(E,E)-isomers also formed[6]
Singlet Oxygen OxidationRacemic mixtureRacemic mixture10-HODE and 12-HODE also formed[6][7]
Atherosclerosis (late stage)Approximately equal to 13-HODEApproximately equal to 9-HODE-[2]

Table 1: Relative formation of HODE isomers under non-enzymatic conditions.

Biological MatrixCondition9-HODE Concentration (nmol/L)13-HODE Concentration (nmol/L)Reference
Rat PlasmaNormal57.8 ± 18.7123.2 ± 31.1[4]
Rat PlasmaNormal (alternative method)84.0138.6[4]

Table 2: Representative concentrations of 9-HODE and 13-HODE in biological samples.

Experimental Protocols

In Vitro Induction of Non-Enzymatic 9-HODE Formation

Objective: To induce the non-enzymatic oxidation of linoleic acid in a controlled in vitro setting.

Materials:

  • Linoleic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Iron (II) sulfate (FeSO₄)

  • Ascorbic acid

  • Hydrogen peroxide (H₂O₂)

  • Methanol

  • Hexane

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Prepare a solution of linoleic acid in methanol.

  • Evaporate the methanol under a stream of nitrogen.

  • Resuspend the linoleic acid in PBS to the desired concentration.

  • To induce free radical-mediated oxidation, add FeSO₄ and ascorbic acid to the linoleic acid solution.[8]

  • Alternatively, for Fenton-like reactions, add H₂O₂ and FeSO₄.[8]

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours).

  • Stop the reaction by adding an excess of methanol and an antioxidant like butylated hydroxytoluene (BHT).

  • Extract the lipids using a solvent system such as hexane/isopropanol.

  • Purify the HODE fraction using solid-phase extraction.

  • Analyze the sample using LC-MS/MS.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_LA [label="Prepare Linoleic Acid\n in PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Induce_Oxidation [label="Induce Oxidation\n(e.g., FeSO₄/Ascorbate)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction\n(Methanol + BHT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipid_Extraction [label="Lipid Extraction\n(e.g., Hexane/Isopropanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Solid Phase Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_LA; Prepare_LA -> Induce_Oxidation; Induce_Oxidation -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Lipid_Extraction; Lipid_Extraction -> Purification; Purification -> Analysis; Analysis -> End; } Workflow for in vitro induction and analysis of 9-HODE.

Cellular Models of Oxidative Stress

Objective: To study the non-enzymatic formation of 9-HODE in a cellular context.

Cell Lines:

  • Human umbilical vein endothelial cells (HUVECs)[9]

  • Macrophages (e.g., THP-1 differentiated macrophages)[10]

  • Hepatocytes (e.g., HepG2)[11]

Protocol:

  • Culture the chosen cell line to the desired confluency.

  • Induce oxidative stress using agents such as:

    • Hydrogen peroxide (H₂O₂)

    • Lipopolysaccharide (LPS)

    • Carbon tetrachloride (CCl₄) (for liver cell models)[12]

  • Incubate the cells with the stress-inducing agent for a specified duration.

  • Harvest the cells and/or the culture medium.

  • Perform lipid extraction and purification as described in the in vitro protocol.

  • Analyze the samples by LC-MS/MS.

Quantification of 9-HODE by LC-MS/MS

Objective: To accurately quantify 9-HODE and distinguish it from its isomers.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

Method:

  • Chromatographic Separation:

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., acetic acid or formic acid) and an organic solvent (e.g., acetonitrile, methanol).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The precursor ion for 9-HODE is m/z 295.2. A specific product ion for 9-HODE is m/z 171.1, which allows for its differentiation from 13-HODE (product ion m/z 195.1).[1]

  • Quantification:

    • Use a stable isotope-labeled internal standard (e.g., 9-HODE-d4) for accurate quantification.

    • Generate a standard curve with known concentrations of 9-HODE to determine the concentration in the samples.

Chiral Analysis of 9-HODE Enantiomers

Objective: To determine the enantiomeric composition (S vs. R) of 9-HODE.

Method:

  • Chiral Chromatography:

    • Utilize a chiral column (e.g., Chiralcel OD-H) with a normal-phase mobile phase (e.g., hexane/isopropanol).[13]

    • The two enantiomers will have different retention times, allowing for their separation and individual quantification.

Signaling Pathways Involving Non-Enzymatically Formed 9-HODE

Non-enzymatically produced 9-HODE, being a racemic mixture, can activate specific cellular signaling pathways, contributing to the pathophysiology of oxidative stress-related diseases.

G Protein-Coupled Receptor 132 (GPR132) Pathway

9-HODE is a potent endogenous ligand for GPR132 (also known as G2A).[2] Activation of GPR132 by 9-HODE can lead to various downstream effects, including pro-inflammatory responses.[2]

// Nodes HODE_9 [label="9-HODE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPR132 [label="GPR132 (G2A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαq", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP₂", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP₃", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_release [label="Intracellular Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Pro-inflammatory Response", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HODE_9 -> GPR132 [label="activates"]; GPR132 -> G_protein [label="activates"]; G_protein -> PLC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC [label="activates"]; Ca_release -> PKC [label="activates"]; PKC -> Inflammation; } Activation of the GPR132 signaling pathway by 9-HODE.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

9-HODE can act as a ligand for PPARs, particularly PPARγ and PPARα.[11][14] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. The interaction of 9-HODE with PPARγ can influence the expression of genes such as FABP4, which is involved in fatty acid uptake and transport.[14]

// Nodes HODE_9 [label="9-HODE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPAR [label="PPARγ/α", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Heterodimer [label="PPAR-RXR Heterodimer", fillcolor="#FBBC05", fontcolor="#202124"]; PPRE [label="PPRE\n(in target gene promoter)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; FABP4 [label="FABP4", fillcolor="#F1F3F4", fontcolor="#202124"]; CD36 [label="CD36", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Metabolism [label="Regulation of Lipid Metabolism\n& Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HODE_9 -> PPAR [label="binds & activates"]; PPAR -> Heterodimer; RXR -> Heterodimer; Heterodimer -> PPRE [label="binds to"]; PPRE -> Transcription; Transcription -> FABP4; Transcription -> CD36; FABP4 -> Lipid_Metabolism; CD36 -> Lipid_Metabolism; } Activation of the PPAR signaling pathway by 9-HODE.

Conclusion

The non-enzymatic formation of 9-HODE is a critical process in the pathophysiology of diseases associated with oxidative stress. Understanding the mechanisms of its formation, possessing robust methods for its quantification, and elucidating its roles in cellular signaling are paramount for the development of novel diagnostic and therapeutic strategies. This guide provides a comprehensive overview of these aspects to aid researchers in their endeavors to unravel the complexities of lipid peroxidation and its consequences.

References

stereoisomers of 9-Hydroxyoctadecanoic Acid (9(S)-HODE vs 9(R)-HODE)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Stereoisomers of 9-Hydroxyoctadecanoic Acid: 9(S)-HODE vs. 9(R)-HODE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (9-HODE) is a critical lipid mediator derived from the essential fatty acid, linoleic acid. It exists as two primary stereoisomers, 9(S)-HODE and 9(R)-HODE, which, despite their subtle structural difference, exhibit distinct biological activities and are implicated in a range of physiological and pathological processes. Generated through both specific enzymatic pathways and non-enzymatic oxidative stress, the balance between these enantiomers can significantly influence cellular signaling, inflammation, pain perception, and the progression of diseases such as atherosclerosis and nonalcoholic steatohepatitis. This technical guide provides a comprehensive overview of the synthesis, metabolism, and differential functions of 9(S)-HODE and 9(R)-HODE. It details their interactions with key receptors like GPR132 and PPARs, summarizes quantitative data, and provides established experimental protocols for their extraction, separation, and functional analysis.

Introduction

Linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet, is a precursor to a variety of oxidized lipid mediators known as oxylipins. Among these, the hydroxyoctadecadienoic acids (HODEs) are particularly significant. 9-HODE is formed by the insertion of a hydroxyl group at the 9th carbon of linoleic acid and exists as two enantiomers: 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) and 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE).[1] While many studies historically referred to "9-HODE" without distinguishing between the stereoisomers, it is now clear that their chirality dictates their biological roles, receptor affinity, and pathological implications.[2] Understanding these differences is paramount for developing targeted therapeutic strategies for diseases involving oxidative stress and lipid signaling.

Synthesis and Metabolism of 9-HODE Stereoisomers

The formation of 9(S)-HODE and 9(R)-HODE can occur through stereospecific enzymatic reactions or non-specific free radical-mediated oxidation.

  • Enzymatic Pathways:

    • Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for prostaglandin synthesis, can metabolize linoleic acid to hydroperoxy-octadecadienoic acids (HpODEs), which are then rapidly reduced to HODEs. This pathway predominantly produces 9(R)-HODE.[1][3]

    • Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes metabolize linoleic acid to a mixture of 9-HpODE stereoisomers. Subsequent reduction yields a racemic mixture of 9-HODE where the R-stereoisomer predominates. For instance, human liver microsomes produce an 80:20 ratio of 9(R)-HODE to 9(S)-HODE.[1][4]

    • Lipoxygenases (LOX): While 15-LOX-1 primarily generates 13-HODE, certain lipoxygenases can produce 9-HODEs. For example, potato 5-lipoxygenase is known to function as a 9-lipoxygenase on linoleic acid, producing 9(S)-HODE.[5]

  • Non-Enzymatic Pathways:

    • Oxidative Stress: Under conditions of high oxidative stress, the non-enzymatic oxidation of linoleic acid by free radicals or singlet oxygen generates approximately equal amounts of S and R stereoisomers, resulting in a racemic mixture of 9-HODE.[1] This is a key process in the pathology of diseases like atherosclerosis and nonalcoholic steatohepatitis (NASH), where analyses have shown equivalent R and S chiral distribution of HODEs.[6]

  • Further Metabolism:

    • 9-HODE can be further oxidized by hydroxy-fatty-acid dehydrogenases to its corresponding ketone, 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE), another biologically active molecule.[1][7]

Synthesis of 9-HODE Stereoisomers cluster_enzymatic Enzymatic Pathways cluster_non_enzymatic Non-Enzymatic Pathway COX-1/2 COX-1/2 9(R)-HODE 9(R)-HODE COX-1/2->9(R)-HODE Predominantly CYP450 CYP450 CYP450->9(R)-HODE Major (~80%) 9(S)-HODE 9(S)-HODE CYP450->9(S)-HODE Minor (~20%) Lipoxygenase (plant) Lipoxygenase (plant) Lipoxygenase (plant)->9(S)-HODE Oxidative Stress Oxidative Stress Oxidative Stress->9(R)-HODE Racemic Oxidative Stress->9(S)-HODE Racemic Linoleic Acid Linoleic Acid Linoleic Acid->COX-1/2 Predominantly Linoleic Acid->CYP450 Major (~80%) Linoleic Acid->Lipoxygenase (plant) Linoleic Acid->Oxidative Stress Racemic 9-oxoODE 9-oxoODE 9(R)-HODE->9-oxoODE Oxidation 9(S)-HODE->9-oxoODE Oxidation

Figure 1: Simplified pathways for the synthesis of 9-HODE stereoisomers.

Differential Biological Activities and Signaling

The stereochemistry of the hydroxyl group is a key determinant of 9-HODE's biological function, primarily through differential activation of specific cell surface and nuclear receptors.

G Protein-Coupled Receptor 132 (GPR132/G2A)

GPR132, also known as G2A, is a critical receptor for oxidized fatty acids and is highly expressed in macrophages and other immune cells.[8]

  • Stereospecific Activation: 9(S)-HODE is a potent agonist for human GPR132, whereas 9(R)-HODE exhibits significantly lower activity.[5] 13-HODE is a very weak ligand in comparison.[8][9] This activation is specific, as the precursor linoleic acid does not activate the receptor.[9]

  • Downstream Signaling: Activation of GPR132 by 9(S)-HODE initiates several downstream signaling cascades:

    • Gαq Coupling: Leads to intracellular calcium mobilization, a key signaling event.[5]

    • Gαi Coupling: Results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5] This coupling has been confirmed via GTPγS binding assays.[5]

    • JNK Activation: 9(S)-HODE stimulates the c-Jun N-terminal kinase (JNK) MAP kinase pathway.[5]

    • TRPV1 Sensitization: GPR132 activation can sensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of pain, through a Protein Kinase C (PKC) dependent mechanism. This link implicates 9-HODE in pain hypersensitivity.[9]

GPR132 Signaling Pathway cluster_membrane Cell Membrane GPR132 GPR132 (G2A) G_alpha_q Gαq GPR132->G_alpha_q G_alpha_i Gαi GPR132->G_alpha_i JNK_pathway JNK Pathway GPR132->JNK_pathway via G-proteins AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP TRPV1 TRPV1 Pain_Hypersensitivity Pain Hypersensitivity TRPV1->Pain_Hypersensitivity 9(S)-HODE 9(S)-HODE 9(S)-HODE->GPR132 Potent Agonist 9(R)-HODE 9(R)-HODE 9(R)-HODE->GPR132 Weak Agonist PLC PLC G_alpha_q->PLC G_alpha_i->AC Ca2+ ↑ [Ca2+]i PLC->Ca2+ PKC PKC PLC->PKC Pro_inflammatory_Effects Pro-inflammatory Effects Ca2+->Pro_inflammatory_Effects PKC->TRPV1 Sensitizes JNK_pathway->Pro_inflammatory_Effects

Figure 2: Signaling cascade initiated by 9(S)-HODE binding to the GPR132 receptor.
Peroxisome Proliferator-Activated Receptors (PPARs)

Both 9-HODE and 13-HODE isomers are known endogenous ligands for PPARs, a family of nuclear receptors that regulate lipid metabolism and inflammation.

  • PPARγ and PPARβ Activation: 9(S)-HODE and 13(S)-HODE can directly activate PPARγ and PPARβ.[1][4] This activation is linked to the induction of PPARγ-inducible genes, promoting the maturation of monocytes into macrophages and regulating genes involved in fatty acid uptake like CD36 and FABP4.[1][10][11]

  • Metabolic Regulation: Through PPAR activation, 9-HODE can influence lipid homeostasis. Studies in HepG2 cells show that 9-HODE can increase triglyceride accumulation and alter the expression of genes involved in fatty acid synthesis (FASN) and uptake (CD36).[11]

Contrasting Biological Roles

The differential receptor activation leads to opposing biological effects.

  • Pro-inflammatory (9-HODE): The pro-inflammatory actions of 9-HODE, particularly in the skin and in atherosclerosis, are largely attributed to its potent activation of GPR132.[8]

  • Cell Growth and Apoptosis: Studies in colorectal cancer cell lines have demonstrated that 9-HODE enantiomers, similar to 13-HODE enantiomers, have contrary effects on cell growth and apoptosis.[2] For example, 13(S)-HODE induces apoptosis via PPARγ, while 13(R)-HODE promotes cell growth.[2] This suggests the balance between R and S enantiomers is crucial for tissue homeostasis.[2]

Quantitative Data Summary

Clear quantitative data on the differential effects of 9-HODE stereoisomers is crucial for research. The tables below summarize key findings from the literature.

Table 1: Receptor Activation and Potency

LigandReceptorEffectRelative Potency/ObservationReference
9(S)-HODE Human GPR132AgonistPotent activator; more potent than 9(R)-HODE and 13-HODEs. Induces robust calcium mobilization.[1][5]
9(R)-HODE Human GPR132AgonistWeak activator; significantly less potent than 9(S)-HODE.[5]
13(S)-HODE Human GPR132AgonistVery weak activator.[5][9]
9-HODE PPARαAgonistIncreases luciferase activity >4x at 2 µM and >10x at 6 µM in transactivation assays.[11]
9-HODE PPARγAgonistIncreases luciferase activity ~2.5x at 6 µM. Induces FABP4 expression.[10][11]

Table 2: Enzymatic Production Ratios of 9-HODE Stereoisomers

Enzyme/ProcessSourceRatio (9(R)-HODE : 9(S)-HODE)Reference
Cytochrome P450 Human Liver Microsomes~80 : 20[1][4]
Cyclooxygenase Sheep Vesicular Gland~79 : 21 (L:D config.)[12]
Free Radical Oxidation In vitro / Oxidative Stress~50 : 50 (Racemic)[1][6]

Role in Pathophysiology

The dysregulation of 9-HODE isomer ratios is linked to several human diseases.

  • Atherosclerosis: In early atherosclerotic lesions, enzymatically produced 13-HODE predominates and may have protective effects via PPARγ. In advanced, unstable plaques, non-enzymatic oxidation leads to high levels of both 9-HODE and 13-HODE.[8] At this stage, the pro-inflammatory effects of 9-HODE acting through GPR132 may contribute to plaque instability and rupture.[8]

  • Oxidative Stress Marker: Elevated levels of total HODEs (9-HODE and 13-HODE) are found in the plasma, lipoproteins, or tissues of patients with various conditions linked to oxidative stress, including cataracts, rheumatoid arthritis, Alzheimer's disease, pancreatitis, and NASH.[1][6]

  • Pain: The ability of 9-HODE to sensitize TRPV1 via GPR132 makes it a key mediator in certain types of pain, including chemotherapy-induced peripheral neuropathy.[9]

Detailed Experimental Protocols

Accurate analysis of 9-HODE stereoisomers requires meticulous sample handling, extraction, separation, and detection.

Protocol 1: Extraction and Saponification of Total HODEs from Plasma/Serum

This protocol allows for the measurement of both free and esterified HODEs.

  • Sample Collection: Collect blood in EDTA-containing tubes. Centrifuge to obtain plasma and store at -80°C under nitrogen or argon to prevent auto-oxidation.

  • Lipid Extraction (Folch Method):

    • To 1 mL of plasma, add an appropriate internal standard (e.g., 15(S)-HETE-d8 or 9-HODE-d4).

    • Add 20 mL of ice-cold Folch solution (Chloroform:Methanol, 2:1, v/v) containing an antioxidant like Butylated Hydroxytoluene (BHT, ~0.005%).[13]

    • Vortex vigorously for 2 minutes.

    • Add 4 mL of 0.9% NaCl or 0.43% MgCl2 solution, vortex again, and centrifuge (e.g., 1500 x g for 10 min) to separate the phases.[13]

    • Carefully collect the lower organic (chloroform) layer, avoiding the protein interface.

  • Saponification (Alkaline Hydrolysis):

    • Dry the collected organic layer under a stream of nitrogen.

    • Re-dissolve the lipid extract in 2 mL of methanol.

    • Add 2 mL of 15% potassium hydroxide (KOH) and incubate in a water bath at 37-40°C for 30 minutes to hydrolyze the ester bonds.[7][13]

  • Re-extraction of Free Fatty Acids:

    • Neutralize the sample by acidifying to pH 3-4 with 1 N HCl.[13]

    • Add an equal volume of water and extract the free fatty acids three times with a non-polar solvent like hexane or ethyl acetate.

    • Pool the organic layers and dry under nitrogen. The sample is now ready for derivatization or chromatographic analysis.

Protocol 2: Separation and Quantification by HPLC and LC-MS/MS

This is the most common approach for isomer-specific quantification.

  • Workflow Visualization:

HODE Analysis Workflow cluster_chrom Chromatography Options Sample Plasma / Tissue Homogenate Extraction Lipid Extraction (Folch Method) Sample->Extraction Saponification Saponification (optional) (to measure total HODEs) Extraction->Saponification SPE Solid Phase Extraction (C18 or Silica) Saponification->SPE Chromatography Chromatographic Separation SPE->Chromatography Detection Detection & Quantification Chromatography->Detection NP_HPLC Normal-Phase HPLC (Positional Isomers: 9- vs 13-HODE) Chiral_HPLC Chiral-Phase HPLC (Enantiomers: S vs R) RP_LC Reversed-Phase LC (Coupled to MS)

Figure 3: General experimental workflow for the analysis of 9-HODE stereoisomers.
  • Normal-Phase (NP-HPLC) for Positional Isomers:

    • Purpose: To separate 9-HODE from 13-HODE and their geometric (E,E vs Z,E) isomers.

    • Column: Silica (SiO2) column (e.g., 250 mm × 4.6 mm, 5 µm).[14]

    • Mobile Phase: An isocratic mixture of n-hexane, isopropanol, and acetic acid. A typical ratio is 98.3:1.6:0.1 (v/v/v).[14]

    • Detection: UV detection at 234 nm, which is the characteristic absorbance maximum for the conjugated diene system in HODEs.[14][15]

  • Chiral-Phase HPLC for Enantiomer Separation:

    • Purpose: To separate 9(S)-HODE from 9(R)-HODE. This is the definitive step for stereoisomer analysis.

    • Column: A chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD).

    • Mobile Phase: Typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol, often with a small amount of acid (e.g., acetic acid). The exact ratio must be optimized for the specific column.

    • Detection: UV at 234 nm or collection of fractions for subsequent analysis by mass spectrometry.

  • LC-MS/MS for High-Sensitivity Quantification:

    • Purpose: The gold standard for sensitive and specific quantification in complex biological matrices.

    • Chromatography: Reversed-phase liquid chromatography (e.g., using a C18 or C4 column) is typically used to provide initial separation before MS detection.[16]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.[6]

    • Quantification: Multiple Reaction Monitoring (MRM) is employed, using specific precursor-to-product ion transitions for unlabeled HODE and its corresponding stable isotope-labeled internal standard.[6][7]

Protocol 3: Functional Assay - Intracellular Calcium Mobilization

This protocol assesses the ability of HODE isomers to activate G protein-coupled receptors like GPR132.

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably or transiently transfected to overexpress the human GPR132 receptor. A control group should be transfected with an empty vector.[5]

  • Calcium Indicator Loading:

    • Plate the cells in a 96-well black, clear-bottom plate.

    • Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Stimulation and Measurement:

    • Wash the cells with a buffered salt solution (e.g., HBSS) to remove excess dye.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a stable baseline fluorescence reading.

    • Inject a solution of 9(S)-HODE, 9(R)-HODE, or a vehicle control at various concentrations.

    • Record the change in fluorescence intensity over time. A positive control, such as ATP, should be used to confirm cell viability and receptor responsiveness.[5]

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve following agonist addition, after subtracting the baseline. Dose-response curves can be generated to determine EC50 values.

Conclusion

The stereoisomers 9(S)-HODE and 9(R)-HODE are not interchangeable molecules; they are distinct signaling lipids with specific synthetic pathways and biological targets. 9(S)-HODE acts as a potent endogenous ligand for the pro-inflammatory receptor GPR132, while both isomers can modulate the activity of PPAR nuclear receptors. The balance of their production, dictated by enzymatic specificity versus non-specific oxidative stress, is a critical factor in the progression of inflammatory diseases and metabolic disorders. For researchers in drug development, targeting the specific pathways of HODE synthesis or the receptors they activate offers a nuanced approach to treating these conditions. The continued use of precise analytical techniques, particularly chiral chromatography and mass spectrometry, will be essential to further unravel the complex and stereospecific roles of these important lipid mediators.

References

9-Hydroxyoctadecanoic Acid (9-HODE): A Key Signaling Molecule in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyoctadecanoic acid (9-HODE) is an oxidized metabolite of the essential fatty acid linoleic acid, increasingly recognized for its multifaceted role as a signaling molecule in the complex landscape of inflammation. Generated through both enzymatic and non-enzymatic pathways, 9-HODE exerts its biological effects by activating specific cell surface and nuclear receptors, thereby modulating a variety of cellular responses central to the inflammatory process. This technical guide provides a comprehensive overview of the core aspects of 9-HODE signaling in inflammation, including its biosynthesis, receptor interactions, and downstream signaling cascades. We present quantitative data on its biological activities, detailed experimental protocols for its study, and visual representations of its signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated inflammation is a key component of numerous chronic diseases, including atherosclerosis, inflammatory bowel disease, and neurodegenerative disorders. Lipid mediators play a crucial role in the initiation, progression, and resolution of inflammation. Among these, oxidized linoleic acid metabolites (OXLAMs) have emerged as significant signaling molecules. This compound (9-HODE), a prominent member of the OXLAM family, has been shown to possess potent pro-inflammatory properties, making it a molecule of significant interest in understanding and potentially targeting inflammatory pathways.

Biosynthesis of 9-HODE

9-HODE is primarily derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet. Its formation can occur through two main routes:

  • Enzymatic Pathways: Several enzymes can catalyze the formation of 9-HODE. Cyclooxygenases (COX-1 and COX-2) and certain cytochrome P450 enzymes can metabolize linoleic acid to 9-hydroperoxyoctadecadienoic acid (9-HPODE), which is then rapidly reduced to 9-HODE.[1]

  • Non-Enzymatic Pathways: Under conditions of oxidative stress, the non-enzymatic free radical-mediated peroxidation of linoleic acid also leads to the formation of 9-HPODE, which is subsequently converted to 9-HODE. This pathway is particularly relevant in pathological conditions associated with high levels of reactive oxygen species (ROS).[2]

It is important to note that these pathways can produce different stereoisomers of 9-HODE, namely 9(S)-HODE and 9(R)-HODE, which may exhibit distinct biological activities.[3]

G_Biosynthesis cluster_enzymatic Enzymatic Pathways cluster_non_enzymatic Non-Enzymatic Pathway LA Linoleic Acid HPODE 9-HPODE LA->HPODE Oxidation Reduction Reduction HPODE->Reduction HODE 9-HODE Enzymes COX-1/2, Cytochrome P450 Enzymes->HPODE ROS Reactive Oxygen Species (ROS) (Oxidative Stress) ROS->HPODE Reduction->HODE

Biosynthesis of 9-HODE from linoleic acid.

Receptors and Downstream Signaling

9-HODE exerts its signaling functions primarily through two distinct receptor types: the G protein-coupled receptor 132 (GPR132) and the peroxisome proliferator-activated receptor gamma (PPARγ).

GPR132 (G2A) Signaling

GPR132, also known as G2A (G2 accumulation), is a cell surface receptor highly expressed in immune cells such as macrophages and neutrophils.[4] 9-HODE is a potent agonist for human GPR132.[4] Upon binding, 9-HODE activates GPR132, leading to the coupling of Gαi and Gαq proteins. This activation initiates a cascade of downstream signaling events:

  • Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration.

These signaling events culminate in various cellular responses, including the activation of the MyD88-PI3K-AKT pathway, which is crucial for cell migration and survival.[5]

G_GPR132_Signaling HODE 9-HODE GPR132 GPR132 (G2A) HODE->GPR132 binds Gai Gαi GPR132->Gai activates Gaq Gαq GPR132->Gaq activates AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C (PLC) Gaq->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 triggers MyD88_PI3K_AKT MyD88-PI3K-AKT Pathway Ca2->MyD88_PI3K_AKT activates Response Inflammatory Responses (e.g., Cell Migration) MyD88_PI3K_AKT->Response

9-HODE signaling through the GPR132 receptor.
PPARγ Signaling

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that functions as a ligand-activated transcription factor. 9-HODE has been identified as an endogenous agonist for PPARγ.[6][7] Upon binding to 9-HODE in the cytoplasm, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism and inflammation. For instance, activation of PPARγ by 9-HODE can upregulate the expression of fatty acid-binding protein 4 (FABP4) and the scavenger receptor CD36 in macrophages, which are involved in lipid uptake and foam cell formation in atherosclerosis.[4][6]

G_PPARG_Signaling HODE 9-HODE PPARG PPARγ HODE->PPARG binds Complex PPARγ-RXR Heterodimer PPARG->Complex RXR RXR RXR->Complex Nucleus Nucleus Complex->Nucleus translocates to PPRE PPRE (in promoter region) TargetGenes Target Genes (e.g., FABP4, CD36) PPRE->TargetGenes regulates Transcription Modulation of Gene Transcription TargetGenes->Transcription

9-HODE signaling through the PPARγ nuclear receptor.

Role in Inflammation

9-HODE has been demonstrated to be a pro-inflammatory molecule in various contexts. Its effects are mediated by its actions on immune cells, particularly macrophages and neutrophils.

  • Macrophage Migration and Activation: 9-HODE acts as a chemoattractant for macrophages, promoting their migration to sites of inflammation.[4] This effect is primarily mediated through the GPR132 receptor.[5] Furthermore, by activating PPARγ, 9-HODE can modulate macrophage phenotype and function, including the expression of genes involved in lipid metabolism and inflammation.[6]

  • Neutrophil Chemotaxis: Similar to its effects on macrophages, 9-HODE has been shown to induce the migration of neutrophils, another key player in the acute inflammatory response. The negative correlation observed between plasma 9+13 HODEs and G-CSF and IL-6 in runners suggests a link to exercise-induced neutrophil chemotaxis.[8]

  • Cytokine Production: While the direct, quantitative impact of 9-HODE on the production of specific pro-inflammatory cytokines like IL-6 and TNF-α by macrophages requires further detailed investigation, its role in promoting immune cell migration and activation suggests a contribution to the overall pro-inflammatory cytokine milieu at the site of inflammation. Studies have shown a negative correlation between the increase in plasma 9+13 HODEs and IL-6 levels after exercise, hinting at a complex regulatory role.[8]

Data Presentation

The following tables summarize the available quantitative data on the biological activities of 9-HODE.

Table 1: Receptor Activation Data for 9-HODE

ReceptorAssay TypeCell LineParameterValueReference
Human GPR132 (G2A)IP-1 AccumulationCHO-K1EC507.5 µM[3]
PPARγLuciferase Reporter AssayCV-1ActivationConcentration-dependent increase

Table 2: Effects of 9-HODE on Gene Expression in THP-1 Cells

GeneCell Type9-HODE ConcentrationEffectFold ChangeReference
FABP4THP-1 Monocytes30 µMUpregulationSignificant increase[6]
GPR132THP-1 Monocytes30 µMUpregulationSignificant increase[6]

Table 3: Concentrations of 9-HODE in Biological Samples

Sample TypeCondition9-HODE ConcentrationReference
Rat PlasmaNormal57.8 ± 18.7 nmol/L[7]
Human PlasmaPost-exercise (2h run)314 ± 38.4% increase from baseline[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Quantification of 9-HODE from Plasma using LC-MS/MS

Objective: To extract and quantify 9-HODE from plasma samples.

Materials:

  • Plasma sample

  • Internal standard (e.g., 15(S)-HETE-d8)

  • 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)

  • Hexane

  • Methanol

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., AB SCIEX API 4000 triple quadrupole mass spectrometer) with a reverse-phase C18 column

Protocol:

  • Sample Preparation:

    • To 200 µL of plasma in a glass test tube, add 10 µL of the internal standard mixture.

    • Add 1.0 mL of the acetic acid/2-propanol/hexane solution.

    • Vortex briefly to mix.

    • Add 2.0 mL of hexane.

    • Cap the tube and vortex for 3 minutes.

    • Centrifuge at 2000 x g for 5 minutes at room temperature.

  • Extraction:

    • Carefully transfer the upper hexane layer to a clean glass test tube.

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of methanol.

    • Centrifuge at 2000 x g immediately before analysis to pellet any particulate matter.

  • LC-MS/MS Analysis:

    • Inject 40 µL of the reconstituted sample onto the LC-MS/MS system.

    • Use a reverse-phase C18 column for separation.

    • Employ a suitable gradient of solvents (e.g., water with 0.2% acetic acid and methanol with 0.2% acetic acid).

    • Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) for quantification. The specific product ion for 9-HODE is m/z 171.[2]

    • Quantify 9-HODE by comparing its peak area to that of the internal standard.

G_LCMS_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Acetic Acid/ 2-Propanol/Hexane Add_IS->Add_Solvent Vortex1 Vortex Add_Solvent->Vortex1 Add_Hexane Add Hexane Vortex1->Add_Hexane Vortex2 Vortex Add_Hexane->Vortex2 Centrifuge1 Centrifuge Vortex2->Centrifuge1 Collect_Supernatant Collect Hexane Layer Centrifuge1->Collect_Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Collect_Supernatant->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 Inject Inject into LC-MS/MS Centrifuge2->Inject End End: Quantification Inject->End

Workflow for 9-HODE extraction and quantification by LC-MS/MS.
GPR132 Activation Assay (IP-One Assay)

Objective: To measure the activation of GPR132 by 9-HODE by quantifying the accumulation of inositol monophosphate (IP-1).

Materials:

  • CHO-K1 cells stably overexpressing human GPR132

  • Control CHO-K1 cells

  • Cell culture medium

  • 384-well white tissue culture plates

  • Stimulation buffer (containing LiCl)

  • 9-HODE standard solutions

  • IP-One assay kit (contains lysis buffer and detection reagents)

  • HTRF plate reader

Protocol:

  • Cell Seeding:

    • Seed the GPR132-expressing CHO-K1 cells and control cells into a 384-well plate at an appropriate density (e.g., 12,500 cells/well).

    • Incubate overnight at 37°C and 5% CO2.

  • Cell Stimulation:

    • Remove the culture medium and wash the cells four times with stimulation buffer.

    • Add different concentrations of 9-HODE (prepared in stimulation buffer) to the wells.

    • Incubate the plate at 37°C for 90 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the detection agents from the IP-One assay kit prepared in lysis buffer.

    • Incubate the plate at room temperature overnight.

  • Data Acquisition:

    • Measure the HTRF signal on a compatible plate reader.

    • Calculate the concentration of IP-1 produced by the cells from a standard curve.

  • Data Analysis:

    • Plot the IP-1 concentration against the 9-HODE concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[3]

PPARγ Transactivation Assay (Luciferase Reporter Assay)

Objective: To assess the ability of 9-HODE to activate PPARγ-mediated gene transcription.

Materials:

  • A suitable cell line (e.g., CV-1)

  • Expression vector for human PPARγ

  • Reporter plasmid containing a luciferase gene driven by a PPRE promoter

  • Transfection reagent

  • Cell culture medium

  • 9-HODE standard solutions

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Transfection:

    • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Cell Treatment:

    • After transfection, treat the cells with various concentrations of 9-HODE or a vehicle control.

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Express the results as fold activation over the vehicle control.

Macrophage Chemotaxis Assay (Transwell Assay)

Objective: To evaluate the chemotactic effect of 9-HODE on macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1, differentiated into macrophages) or primary macrophages

  • Transwell inserts with a suitable pore size (e.g., 8 µm)

  • 24-well plate

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

  • 9-HODE solutions of varying concentrations

  • Chemoattractant control (e.g., MCP-1)

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Protocol:

  • Cell Preparation:

    • Harvest and resuspend the macrophages in chemotaxis buffer.

    • Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

  • Assay Setup:

    • Add chemotaxis buffer containing different concentrations of 9-HODE, a positive control chemoattractant, or a vehicle control to the lower chambers of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add the fluorescently labeled macrophage suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a suitable time (e.g., 2-4 hours) to allow for cell migration.

  • Quantification of Migration:

    • Carefully remove the non-migrated cells from the top of the insert membrane with a cotton swab.

    • Measure the fluorescence of the migrated cells on the bottom of the membrane using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the chemotactic index as the fold increase in migration in response to 9-HODE compared to the vehicle control.

Conclusion

9-HODE is a biologically active lipid mediator with a significant pro-inflammatory role. Its ability to activate both the cell surface receptor GPR132 and the nuclear receptor PPARγ places it at a critical nexus of inflammatory signaling. The activation of these receptors triggers distinct downstream pathways that ultimately lead to the recruitment and activation of immune cells, key events in the inflammatory cascade. The detailed understanding of 9-HODE's mechanisms of action, facilitated by the experimental protocols and data presented in this guide, is essential for researchers and drug development professionals seeking to identify novel therapeutic targets for the treatment of inflammatory diseases. Further investigation into the specific quantitative effects of 9-HODE on cytokine production and the in vivo relevance of its signaling pathways will undoubtedly provide deeper insights into its role in health and disease.

References

role of 9-HODE in peroxisome proliferator-activated receptor (PPAR) activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of 9-HODE in Peroxisome Proliferator-Activated Receptor (PPAR) Activation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

9-hydroxyoctadecadienoic acid (9-HODE), a prominent oxidized metabolite of linoleic acid, has been identified as a significant endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are crucial regulators of lipid metabolism, inflammation, and cellular differentiation. This technical guide provides a comprehensive overview of the role of 9-HODE in activating PPAR isoforms, with a specific focus on PPARγ and PPARα. It consolidates quantitative data from various studies, details the experimental protocols used for its investigation, and illustrates the core signaling pathways and experimental workflows. Understanding the nuanced interactions between 9-HODE isomers and PPARs is critical for developing novel therapeutics targeting metabolic and inflammatory diseases.

Introduction: PPARs and 9-HODE

Peroxisome Proliferator-Activated Receptors (PPARs) are a subfamily of nuclear hormone receptors comprising three main isotypes: PPARα (NR1C1), PPARβ/δ (NR1C2), and PPARγ (NR1C3).[1] They function as ligand-activated transcription factors that control the expression of a vast array of genes involved in lipid and glucose metabolism, energy homeostasis, and inflammation.[2][3] Upon activation by a ligand, PPARs heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of their target genes, thereby modulating transcription.[2]

9-HODE is a stable oxidation product of linoleic acid, the most abundant polyunsaturated fatty acid in human tissues.[4][5] It exists in several stereo- and regio-isomeric forms, primarily 9(S)-HODE and 9(R)-HODE.[6] Elevated levels of 9-HODE are associated with conditions of increased oxidative stress, such as atherosclerosis and diabetes.[5] Emerging evidence has firmly established 9-HODE and its isomers as endogenous signaling molecules that can directly bind to and activate PPARs, particularly PPARγ and PPARα.[6][7][8]

Mechanism of 9-HODE-Mediated PPAR Activation

The primary mechanism by which 9-HODE influences cellular processes is through the direct activation of PPARs. The signaling cascade is a canonical pathway for nuclear receptor activation.

Signaling Pathway Overview:

  • Ligand Entry & Binding: As a lipophilic molecule, 9-HODE traverses the cell membrane and enters the cytoplasm and/or nucleus. It binds directly to the ligand-binding domain (LBD) of a PPAR isoform.

  • Heterodimerization: Ligand binding induces a conformational change in the PPAR, promoting its heterodimerization with the Retinoid X Receptor (RXR).

  • PPRE Binding: The 9-HODE-PPAR-RXR complex translocates to the nucleus (if not already present) and binds to PPREs on the DNA.

  • Transcriptional Regulation: The complex recruits co-activator proteins, leading to the initiation of transcription of downstream target genes. These genes are typically involved in lipid uptake (e.g., CD36), lipid transport (FABP4), and fatty acid synthesis (FASN).[4][7][8]

Structural studies have revealed that the PPARγ ligand-binding pocket is large and can accommodate two molecules of 9-HODE simultaneously, which may contribute to its specific activity profile.[9][10]

Caption: 9-HODE signaling pathway for PPAR activation.

It is noteworthy that for some actions, 9-HODE can also signal through the G-protein coupled receptor GPR132. However, studies have shown that its effect on target genes like FABP4 is mediated by PPARγ and is independent of GPR132.[4][11]

Quantitative Data on 9-HODE-Mediated PPAR Activation

The activity of 9-HODE as a PPAR agonist varies depending on the isoform, the specific 9-HODE isomer, and the cellular context. The following table summarizes key quantitative findings from the literature.

PPAR IsoformLigandCell LineConcentration (µM)Observed EffectExperimental AssayReference
PPARα 9-HODEHepG22 µM> 4-fold increase in activityLuciferase Transactivation[7]
9-HODEHepG26 µM~10-fold increase in activityLuciferase Transactivation[7]
PPARγ 9-HODEHepG26 µM~2.5-fold increase in activityLuciferase Transactivation[7]
9-HODETHP-1Not specifiedIncreased FABP4 & CD36 mRNAqPCR[4]
9-(Z,E)-HODE3T3-L15, 10, 30 µMLower agonist activity vs. other HODE isomersDual-Luciferase Reporter[9]
9-(E,E)-HODE3T3-L1Not specifiedDecreased expression of PPARγ target genesqPCR[9][12]
9-HODEU937Not specifiedIncreased PPARγ transactivationPPRE-Luciferase Reporter[5]

These data highlight that while 9-HODE is a confirmed activator of both PPARα and PPARγ, its potency can be modest, particularly for PPARγ, and is highly dependent on its stereochemistry.[7][9][13] Some isomers, like 9-(E,E)-HODE, may even act as partial agonists or antagonists.[9][12]

Key Experimental Protocols

The characterization of 9-HODE as a PPAR ligand relies on a set of standard molecular biology and cell-based assays.

Dual-Luciferase Reporter Transactivation Assay

This is the gold-standard method for quantifying the ability of a compound to activate a specific nuclear receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293T) or liver hepatocellular (HepG2) cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Transient Transfection: Cells are co-transfected with three plasmids:

    • An expression vector for the full-length PPAR isoform of interest (e.g., pCMX-hPPARγ).

    • A reporter plasmid containing multiple copies of a PPRE sequence upstream of a firefly luciferase gene (e.g., pGL3-PPRE).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

  • Ligand Treatment: After 24 hours, the transfected cells are treated with various concentrations of 9-HODE or a vehicle control (e.g., DMSO). A known PPAR agonist (e.g., Rosiglitazone for PPARγ) is used as a positive control.

  • Cell Lysis and Luminescence Measurement: Following a 16-24 hour incubation period, cells are lysed. The activities of both firefly and Renilla luciferases are measured sequentially using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as "fold activation" relative to the vehicle-treated control cells.

Luciferase_Assay_Workflow node1 1. Cell Culture (e.g., HEK293T, HepG2) node2 2. Co-transfection - PPAR Expression Vector - PPRE-Luciferase Reporter - Renilla Control Vector node1->node2 node3 3. Ligand Incubation (24h) - 9-HODE (various conc.) - Vehicle Control (DMSO) - Positive Control (e.g., Rosiglitazone) node2->node3 node4 4. Cell Lysis node3->node4 node5 5. Measure Luminescence (Firefly & Renilla) node4->node5 node6 6. Data Analysis (Normalize Firefly/Renilla) Calculate Fold Activation vs. Vehicle node5->node6

Caption: Experimental workflow for a dual-luciferase reporter assay.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This assay measures changes in the mRNA levels of known PPAR target genes following treatment with 9-HODE, confirming downstream biological activity.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., HepG2 liver cells, THP-1 monocytes, or 3T3-L1 preadipocytes) is cultured and treated with 9-HODE for a specified period (typically 24 hours).[4][7][9]

  • RNA Isolation: Total RNA is extracted from the cells using a standard method like TRIzol reagent or a column-based kit.

  • cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR is performed using the synthesized cDNA, gene-specific primers for PPAR target genes (e.g., FABP4, CD36, FASN, ANGPTL4), and a fluorescent dye (e.g., SYBR Green).[7]

  • Data Analysis: The expression level of each target gene is normalized to an internal housekeeping gene (e.g., β-actin or GAPDH). The relative change in gene expression is calculated using the ΔΔCt method, comparing 9-HODE-treated samples to vehicle-treated controls.

Ligand Binding Assays

Direct binding of 9-HODE to the PPAR ligand-binding domain (LBD) has been confirmed using biophysical techniques.

Methodology Example (WaterLOGSY NMR):

  • Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) Nuclear Magnetic Resonance (NMR) is used to detect the binding of small molecule ligands to larger protein receptors.[9][13]

  • The experiment relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand.

  • A positive signal for 9-HODE in the presence of the PPARγ LBD, compared to a negative or no signal in its absence, confirms direct physical interaction.[9][13]

Conclusion and Future Directions

9-HODE is a physiologically relevant, endogenous modulator of PPAR activity. The accumulated evidence demonstrates that it acts as a direct agonist for both PPARα and PPARγ, inducing the expression of genes critical to lipid metabolism and transport. However, its activity is complex and highly dependent on its specific isomeric form, with some isomers showing weaker or even opposing effects. This highlights the necessity for careful characterization in any experimental system.

For drug development professionals, the 9-HODE-PPAR axis represents an intriguing target. Understanding how endogenous ligands with moderate affinity regulate these critical metabolic pathways can inform the design of synthetic modulators with improved specificity and therapeutic profiles. Future research should focus on elucidating the precise in vivo concentrations of different 9-HODE isomers in various tissues and disease states to better understand their physiological and pathophysiological significance.

References

The Structural Elucidation of 9-Hydroxyoctadecanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 9-Hydroxyoctadecanoic Acid (9-HODE) is a family of oxidized lipid metabolites derived from the essential fatty acid, linoleic acid. These molecules are formed in biological systems through both enzymatic pathways and non-enzymatic processes, particularly under conditions of oxidative stress.[1] As such, 9-HODE isomers are increasingly recognized as important biomarkers in a variety of pathological conditions, including cardiovascular disease, inflammation, and neurodegenerative disorders.[1][2][3] This guide provides a comprehensive overview of the structural characterization of 9-HODE, intended for researchers, scientists, and professionals in drug development. It details the key analytical techniques, experimental protocols, and spectroscopic data essential for its unambiguous identification and quantification.

Physicochemical and Structural Properties

9-HODE is not a single entity but a group of isomers differing in the stereochemistry of the hydroxyl group and the configuration of the conjugated double bonds.[1] The primary forms are the (S) and (R) enantiomers at the C-9 position, typically with the double bonds at C-10 and C-12 in a trans, cis (E,Z) configuration.[1] Other geometric isomers, such as the trans, trans (E,E) form, also occur.[1][4]

PropertyDataReference(s)
Molecular Formula C₁₈H₃₂O₃[5]
Molecular Weight 296.4 g/mol [5]
IUPAC Name (9R-isomer) (9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid[5]
IUPAC Name (9S-isomer) (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid[1]
CAS Number (9S-isomer) 73543-67-6[1]
CAS Number (9R-isomer) 10075-11-3[5]
Class Fatty Acyls > Octadecanoids[4][5]

Spectroscopic Characterization

The definitive identification of 9-HODE relies on a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the cornerstone for identifying 9-HODE. In negative ion mode, 9-HODE forms a deprotonated molecular ion [M-H]⁻.[2] Collision-induced dissociation of this precursor ion yields a characteristic fragmentation pattern that allows for its differentiation from other isomers, such as 13-HODE.

Ion DescriptionObserved m/zFragmentation PathwayReference(s)
[M-H]⁻ (Deprotonated Molecule) 295.2278Parent ion[2]
[M-H-H₂O]⁻ 277.2177Neutral loss of water from the hydroxyl group[2]
Signature Fragment Ion 171.1021Cleavage of the C9-C10 bond adjacent to the hydroxyl group[2][6]

This fragmentation pattern is critical, as the alternative isomer, 13-HODE, produces a signature fragment at m/z 195.1385, allowing for their unambiguous distinction.[2]

G cluster_ms 9-HODE MS/MS Fragmentation parent [M-H]⁻ m/z 295.2278 h2o_loss [M-H-H₂O]⁻ m/z 277.2177 parent->h2o_loss - H₂O fragment Signature Fragment m/z 171.1021 parent->fragment C9-C10 Cleavage G General Workflow for 9-HODE Analysis sample Biological Sample (Plasma, Tissue) hydrolysis Alkaline Hydrolysis (to release esterified HODEs) sample->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction separation HPLC Separation (Normal-Phase) extraction->separation detection Structural Analysis (MS/MS, NMR) separation->detection G Biosynthesis and Signaling of 9-HODE cluster_formation Formation from Linoleic Acid cluster_signaling G2A Receptor Signaling LA Linoleic Acid HPODE 9-HPODE LA->HPODE LOX, CYP450, Free Radicals HODE 9-HODE HPODE->HODE Reduction (GSH-Px) G2A G2A Receptor HODE->G2A Binds to Calcium Intracellular Ca²⁺ Mobilization G2A->Calcium Activates

References

An In-depth Technical Guide to 9-Hydroxy-10,12-octadecadienoic Acid (9-HODE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxy-10,12-octadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid, an essential omega-6 fatty acid. It exists as a racemic mixture of two stereoisomers, 9(S)-HODE and 9(R)-HODE, which can be formed through both enzymatic and non-enzymatic pathways.[1][2] This molecule has garnered significant interest in the scientific community due to its diverse physiological and pathological roles, including its involvement in inflammation, cell signaling, and the development of various diseases. This technical guide provides a comprehensive overview of the physical and chemical properties of 9-HODE, detailed experimental protocols for its study, and an exploration of its key signaling pathways.

Physical and Chemical Properties

9-HODE is a monohydroxy fatty acid with a molecular formula of C₁₈H₃₂O₃ and a molecular weight of approximately 296.4 g/mol .[2] Its structure features an 18-carbon chain with a hydroxyl group at the ninth carbon and two conjugated double bonds. The properties of 9-HODE are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₂O₃[2]
Molecular Weight 296.4 g/mol [2]
Appearance Colorless to pale yellow oil
Solubility Soluble in organic solvents such as ethanol, methanol, DMSO, and DMF. Limited solubility in aqueous solutions.
Stability Relatively stable compared to its hydroperoxy precursor (9-HPODE). Should be stored under inert gas and at low temperatures to prevent oxidation.
Stereoisomers 9(S)-HODE and 9(R)-HODE[1]

Experimental Protocols

I. Enzymatic Synthesis and Purification of 9(S)-HODE

This protocol describes the synthesis of 9(S)-HODE from linoleic acid using a lipoxygenase enzyme, followed by purification using silica gel column chromatography.

A. Enzymatic Synthesis of 9(S)-HPODE (Hydroperoxy-octadecadienoic acid)

  • Enzyme Source: A crude extract from yeast cells expressing a 9-lipoxygenase (e.g., from Nicotiana benthamiana) can be utilized as the enzyme source.[3]

  • Substrate Preparation: Prepare a solution of linoleic acid in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Enzymatic Reaction:

    • Incubate the linoleic acid solution with the 9-lipoxygenase enzyme preparation.

    • Maintain the reaction at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by UV spectrophotometry (detection of the conjugated diene at ~234 nm).

  • Reaction Termination: Stop the reaction by acidifying the mixture to pH 3-4 with a suitable acid (e.g., HCl).

B. Reduction of 9(S)-HPODE to 9(S)-HODE

  • Reducing Agent: Use a mild reducing agent such as cysteine or sodium borohydride (NaBH₄) to reduce the hydroperoxy group to a hydroxyl group.[3]

  • Reduction Reaction: Add the reducing agent to the reaction mixture containing 9(S)-HPODE and stir for a sufficient time (e.g., 30 minutes) at room temperature.

C. Extraction and Purification

  • Extraction: Extract the 9(S)-HODE from the aqueous reaction mixture using an organic solvent such as diethyl ether or ethyl acetate.

  • Silica Gel Column Chromatography:

    • Column Preparation: Pack a glass column with silica gel G slurry in a non-polar solvent (e.g., hexane).[4][5][6]

    • Sample Loading: Concentrate the organic extract and dissolve it in a minimal amount of the starting elution solvent before loading it onto the column.

    • Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or diethyl ether.[7]

    • Fraction Collection: Collect fractions and monitor the presence of 9-HODE using thin-layer chromatography (TLC) or UV spectrophotometry.

    • Purity Assessment: Pool the fractions containing pure 9-HODE and confirm its identity and purity using techniques like HPLC, GC-MS, or NMR.

II. Analysis of 9-HODE by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of 9-HODE isomers.

  • Sample Preparation: Extract lipids from the biological sample (e.g., plasma, tissue homogenate) using a suitable method like the Folch or Bligh-Dyer extraction.

  • HPLC System:

    • Column: A normal-phase silica column (e.g., Absolute SiO₂) or a chiral column for separating stereoisomers.[4]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v) is commonly used for normal-phase separation.[4]

    • Detector: A photodiode array (PDA) detector set to monitor the absorbance at 234 nm, which is the characteristic absorbance maximum for the conjugated diene system in HODEs.[4]

  • Analysis:

    • Inject the prepared sample onto the HPLC column.

    • Identify and quantify 9-HODE by comparing the retention time and peak area to that of a known standard.

III. In Vitro Assay for GPR132 Activation: Intracellular Calcium Mobilization

This protocol describes a method to assess the activation of the G protein-coupled receptor GPR132 by 9-HODE by measuring changes in intracellular calcium concentration.

  • Cell Culture: Use a cell line that endogenously expresses GPR132 or has been transiently or stably transfected to express the receptor (e.g., HEK293 or CHO cells).[8]

  • Cell Loading with Fura-2 AM:

    • Plate the cells in a black-walled, clear-bottom 96-well plate and grow to a suitable confluency.[9]

    • Prepare a loading buffer containing the ratiometric calcium indicator Fura-2 AM.[1][10] The buffer typically used is a HEPES-buffered saline solution.[9]

    • Remove the culture medium and incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.[1][9][10]

  • Calcium Measurement:

    • Wash the cells with the assay buffer to remove extracellular Fura-2 AM.

    • Use a fluorescence plate reader capable of dual-wavelength excitation (340 nm and 380 nm) and emission detection at 510 nm.[9]

    • Establish a baseline fluorescence reading.

    • Add 9-HODE at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • An increase in this ratio indicates an increase in intracellular calcium concentration, signifying GPR132 activation.[9]

    • Plot the change in the F340/F380 ratio against the concentration of 9-HODE to generate a dose-response curve and determine the EC₅₀ value.

IV. In Vitro Assay for PPARγ Activation: Luciferase Reporter Assay

This protocol details a method to investigate the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) by 9-HODE using a luciferase reporter gene assay.

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T or a relevant cell type) for transfection.

    • Co-transfect the cells with two plasmids:

      • An expression vector for PPARγ.

      • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE) promoter.

  • Treatment with 9-HODE:

    • After transfection, treat the cells with various concentrations of 9-HODE or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

    • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

    • An increase in luciferase activity indicates the activation of PPARγ by 9-HODE.

    • Generate a dose-response curve to determine the potency of 9-HODE as a PPARγ agonist.

Signaling Pathways and Biological Functions

9-HODE exerts its biological effects through multiple signaling pathways, primarily involving the G protein-coupled receptor GPR132 and the nuclear receptor PPARγ.

GPR132-Mediated Signaling

9-HODE is a potent endogenous ligand for GPR132 (also known as G2A). Activation of GPR132 by 9-HODE can trigger several downstream signaling cascades, including the activation of the c-Jun N-terminal kinase (JNK) pathway.

GPR132_Signaling 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 Binds to G_protein G Protein GPR132->G_protein Activates JNK_pathway JNK Pathway G_protein->JNK_pathway Activates AP1 AP-1 JNK_pathway->AP1 Activates Gene_Expression Gene Expression (e.g., pro-inflammatory cytokines) AP1->Gene_Expression Regulates Cellular_Responses Cellular Responses (Inflammation, Apoptosis) Gene_Expression->Cellular_Responses

GPR132 signaling pathway activated by 9-HODE.

The activation of the JNK pathway can lead to the phosphorylation of various downstream targets, including transcription factors like AP-1 (a dimer of c-Jun and c-Fos).[11] This can subsequently modulate the expression of genes involved in inflammatory responses and apoptosis.[3][11]

PPARγ-Mediated Signaling

9-HODE can also function as an endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1] Upon binding to 9-HODE, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3]

PPARg_Signaling cluster_nucleus Nucleus 9-HODE 9-HODE PPARg PPARγ 9-HODE->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE PPARg->PPRE Binds to RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., FABP4, CD36, FASN) PPRE->Target_Genes Regulates Metabolic_Regulation Metabolic Regulation (Lipid Uptake, Adipogenesis) Target_Genes->Metabolic_Regulation

PPARγ signaling pathway activated by 9-HODE.

This interaction leads to the transcriptional regulation of a suite of genes involved in various metabolic processes. For example, 9-HODE has been shown to upregulate the expression of Fatty Acid Binding Protein 4 (FABP4), CD36, and Fatty Acid Synthase (FASN), all of which are key players in fatty acid uptake and lipid metabolism.[10][12]

Conclusion

9-HODE is a multifaceted lipid mediator with significant implications for cellular function and disease. Its ability to activate distinct signaling pathways through GPR132 and PPARγ highlights its importance as a regulatory molecule. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the synthesis, analysis, and biological activities of 9-HODE. A deeper understanding of its mechanisms of action will be crucial for the development of novel therapeutic strategies targeting pathways modulated by this important oxidized lipid.

References

Natural Sources of 9-Hydroxyoctadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecanoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of the essential fatty acid, linoleic acid. As a member of the octadecanoid family, 9-HODE and its isomers are implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and signaling.[1][2] This technical guide provides a comprehensive overview of the natural sources of 9-HODE, quantitative data on its prevalence, detailed experimental protocols for its analysis, and an examination of its key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Natural Occurrence of 9-HODE

This compound is found across a diverse range of biological systems, including plants, mammals, and microorganisms. Its formation can be a result of both enzymatic processes and non-enzymatic autoxidation.[2]

Plant Kingdom

A variety of plants have been identified as sources of 9-HODE. It is often present in an esterified form within complex lipids.

  • Grains and Seeds: Barley (Hordeum vulgare) and malt are significant sources of 9-HODE, where it is found as free acid and esterified in triacylglycerols and polar lipids.[3][4] Several vegetable oils also contain 9-HODE, with concentrations varying depending on the source and processing.[5][6]

  • Medicinal Plants: 9-HODE has been isolated from several plants used in traditional medicine, including species of Valeriana[4], Carthamus oxyacantha[7], and Strophanthus sarmentosus[8][9].

  • Other Plant Sources: Potato tubers (Solanum tuberosum) produce 9-HODE, particularly in response to injury or infection.[10] It has also been identified in the invasive Tree of Heaven (Ailanthus altissima)[7] and the green alga Klebsormidium flaccidum[7].

Mammalian Systems

In mammals, 9-HODE is an endogenous molecule involved in cellular signaling and is often associated with conditions of oxidative stress.

  • Tissues and Fluids: 9-HODE has been quantified in various mammalian tissues, including the liver and pancreas, as well as in plasma.[11][12][13] It is a known component of atherosclerotic plaques.[1][14]

  • Cellular Production: Human umbilical vein endothelial cells are capable of producing 9-HODE from linoleic acid, suggesting its role in vascular biology.[15] Its production is mediated by enzymes such as cyclooxygenases (COX) and cytochrome P450s.[2]

Microbial World

The microbial production of 9-HODE and related hydroxy fatty acids is an emerging area of research.

  • Fungi: Certain fungi, such as Aspergillus ochraceus and Penicillium ubiquetum, are known to produce 9-HODE, where it may play a role in regulating development and secondary metabolism.[3][7] The fungus Gaeumannomyces graminis metabolizes linoleic acid into various hydroxy fatty acids.[16]

  • Bacteria: While direct production of 9-HODE by bacteria is not extensively documented, related hydroxyoctadecanoic acids are produced by various bacterial species. For instance, Lactobacillus species can convert linoleic acid to 10-hydroxy-12-octadecenoic acid and 13-hydroxy-9-octadecenoic acid.[6][10][17] Pseudomonas aeruginosa possesses a lipoxygenase that can convert linoleic acid into hydroperoxide precursors of HODEs.[18]

Quantitative Data on 9-HODE in Natural Sources

The concentration of 9-HODE can vary significantly depending on the source, its physiological state, and the methods of extraction and analysis. The following tables summarize the available quantitative data.

Table 1: Concentration of 9-HODE in Plant-Based Sources

SourceSample TypeConcentrationReference(s)
Green MaltStorage Lipids53 mg/kg[3][4]
Green MaltPolar Lipids45 mg/kg[3][4]
Finished MaltFree HODE9 ppm[19]
Finished MaltTriacylglycerol Esterified HODE100 ppm[19]
Finished MaltPolar Esterified HODE66 ppm[19]
Olive OilHigher than soybean and canola oil[5]
Corn OilHigher than soybean and canola oil[5]
Soybean OilAfter 30 min heating at 180°C~45.2 nmol/L (as 9-HpODE)[6]
Canola OilAfter 30 min heating at 180°C~13.8 nmol/L (as 9-HpODE)[6]
Flaxseed Oil68 µM[16]
Strophanthus Seed Oils6-15% of total fatty acids[9]

Table 2: Concentration of 9-HODE in Mammalian Tissues

SourceSample TypeConcentrationReference(s)
Rat Plasma57.8 ± 18.7 nmol/L[12]
Rat Plasma84.0 nmol/L[18]
Mouse Liver (Female)Free 9-HODE~4.0 µM[11]
Mouse Liver (Male)Free 9-HODE~5.5 µM[11]
Mouse Liver (Female)Total 9-HODE6.4 µM[11]
Mouse Liver (Male)Total 9-HODE8.3 µM[11]
Rat PancreasControl~0.05 µg/mg protein[13]
Rat PancreasFluoride-exposed~0.12 µg/mg protein[13]

Experimental Protocols

Accurate quantification of 9-HODE requires robust and validated analytical methods. The following sections detail common protocols for the extraction and analysis of 9-HODE from various biological matrices.

Extraction of 9-HODE from Plant Material (e.g., Barley, Malt)

This protocol is adapted from methods used for the analysis of HODEs in grains.

  • Homogenization: Homogenize the ground plant material in a suitable solvent mixture such as chloroform/methanol (2:1, v/v) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation.

  • Lipid Extraction: Perform a Folch extraction by adding water to the homogenate to create a biphasic system. The lower chloroform phase containing the lipids is collected.

  • Saponification (for total HODE): To analyze both free and esterified 9-HODE, the lipid extract is subjected to alkaline hydrolysis (saponification) using a reagent like 15% potassium hydroxide in methanol at 37°C for 30 minutes.[20]

  • Acidification and Extraction: Acidify the saponified mixture to pH 3 with hydrochloric acid and extract the free fatty acids, including 9-HODE, with a nonpolar solvent like ethyl acetate or hexane.[20]

  • Solid-Phase Extraction (SPE): The crude extract can be further purified and concentrated using a C18 solid-phase extraction cartridge. The sample is loaded, washed with a polar solvent to remove impurities, and the fatty acids are eluted with a less polar solvent like methanol or ethyl acetate.

  • Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), the hydroxyl and carboxyl groups of 9-HODE must be derivatized to increase volatility. A common method is to first methylate the carboxylic acid with a reagent like sodium methoxide, followed by silylation of the hydroxyl group using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][21]

Extraction of 9-HODE from Mammalian Tissues

This protocol is a general procedure for the extraction of lipids from animal tissues.

  • Tissue Homogenization: Homogenize a known weight of tissue (0.5-1.0 g) in ice-cold Folch solution (chloroform:methanol, 2:1 v/v) containing BHT.[20]

  • Lipid Extraction: After homogenization, allow the sample to stand under nitrogen for one hour at room temperature. Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.[20]

  • Phase Separation: Collect the lower chloroform phase, which contains the lipids.

  • Saponification and Extraction: Follow steps 3 and 4 from the plant material extraction protocol to hydrolyze esterified 9-HODE and extract the free fatty acids.

  • Purification: Utilize solid-phase extraction as described in the plant protocol for sample cleanup and concentration.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the direct analysis of 9-HODE without the need for derivatization.

  • Chromatography: Separation is typically achieved on a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of an acid like acetic acid or formic acid, is commonly used.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (m/z 295.2) to specific product ions. The characteristic product ion for 9-HODE is m/z 171.[22]

  • Quantification: Quantification is performed using an internal standard, such as a deuterated analog of 9-HODE (e.g., 9-HODE-d4), which is added to the sample prior to extraction.[23]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for fatty acid analysis, but requires derivatization of 9-HODE.

  • Derivatization: As described in the extraction protocol, 9-HODE is typically converted to its methyl ester trimethylsilyl (Me-TMS) ether derivative.[1]

  • Chromatography: Separation of the derivatized 9-HODE is performed on a capillary column with a non-polar or medium-polarity stationary phase.

  • Mass Spectrometry: Detection is achieved by electron ionization (EI), and quantification can be performed in selected ion monitoring (SIM) mode, targeting characteristic ions of the 9-HODE derivative.

Signaling Pathways and Biological Relationships

9-HODE exerts its biological effects through interaction with specific cellular receptors and signaling pathways. The two most well-characterized pathways are mediated by the G protein-coupled receptor GPR132 and the nuclear receptor family of peroxisome proliferator-activated receptors (PPARs).

GPR132 Signaling Pathway

9-HODE is a potent endogenous ligand for GPR132, also known as G2A.[1][14] Activation of this receptor has been linked to pro-inflammatory responses and modulation of ion channels.

GPR132_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9-HODE 9-HODE GPR132 GPR132 (G2A) 9-HODE->GPR132 Binds to Gq Gαq GPR132->Gq Activates PLC PLC Gq->PLC Activates PKC PKC PLC->PKC Activates TRPV1 TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx PKC->TRPV1 Sensitizes Inflammation Pro-inflammatory Response Ca_influx->Inflammation PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-HODE 9-HODE PPARg PPARγ 9-HODE->PPARg Binds to PPARg_RXR PPARγ RXR PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to TargetGenes Target Gene Expression PPRE->TargetGenes Regulates Experimental_Workflow Sample Biological Sample (Plant, Tissue, etc.) Homogenization Homogenization (with Internal Standard) Sample->Homogenization Extraction Lipid Extraction (e.g., Folch) Homogenization->Extraction Hydrolysis Saponification (Optional, for total 9-HODE) Extraction->Hydrolysis Purification Solid-Phase Extraction (SPE) Extraction->Purification for free 9-HODE Hydrolysis->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Analysis LC-MS/MS or GC-MS Analysis Purification->Analysis LC-MS/MS Derivatization->Analysis GC-MS Quantification Quantification Analysis->Quantification

References

9-Hydroxyoctadecadienoic Acid (9-HODE) Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Biosynthetic Pathways, Experimental Analysis, and Signaling Functions in Plants and Microorganisms

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive oxylipin derived from the oxidation of linoleic acid, an abundant omega-6 polyunsaturated fatty acid. In plants and microorganisms, 9-HODE and its precursor, 9-hydroperoxyoctadecadienoic acid (9-HPODE), are key signaling molecules involved in a myriad of physiological processes, including defense against pathogens, growth and development, and responses to environmental stress. This technical guide provides a comprehensive overview of the core biosynthetic pathways of 9-HODE in plants and microorganisms, detailed experimental protocols for its analysis, and a summary of its known signaling functions, tailored for researchers, scientists, and drug development professionals.

9-HODE Biosynthesis Pathways

The formation of 9-HODE is primarily an enzymatic process initiated by the specific oxygenation of linoleic acid. While non-enzymatic free-radical oxidation can also produce 9-HODE, this guide focuses on the more stereo- and regio-specific enzymatic routes.

Biosynthesis in Plants

In the plant kingdom, the biosynthesis of 9-HODE is predominantly catalyzed by the 9-lipoxygenase (9-LOX) pathway.[1] Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids.[1]

The process begins with the release of linoleic acid from membrane lipids by phospholipases. Subsequently, a 9-lipoxygenase enzyme abstracts a hydrogen atom from the C-11 position of linoleic acid, followed by the insertion of molecular oxygen at the C-9 position. This enzymatic reaction stereospecifically produces 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HPODE).[2] This unstable hydroperoxide is then rapidly reduced to the more stable 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) by peroxidases or other reducing agents within the cell.[3]

The 9-LOX pathway is integral to plant defense, with the expression of 9-LOX genes being induced upon pathogen attack.[4] The resulting 9-HODE and other related oxylipins can then act as signaling molecules to activate downstream defense responses.

Biosynthesis in Microorganisms

The biosynthesis of 9-HODE in microorganisms is more diverse and involves several enzymatic pathways.

Fungi: In filamentous fungi, such as Gaeumannomyces graminis and Aspergillus fumigatus, dioxygenases (DOX) are key enzymes in oxylipin biosynthesis.[5][6] These enzymes can oxygenate linoleic acid at various positions, including the C-9 position, to form 9-hydroperoxy metabolites which are subsequently reduced to 9-HODE. Some fungal enzymes are fusion proteins, containing both a dioxygenase and a cytochrome P450 domain, allowing for further metabolism of the initial hydroperoxide.[5]

Bacteria: While many gut bacteria metabolize linoleic acid to conjugated linoleic acid (CLA) or other hydroxy fatty acids, some bacteria are capable of producing 9-HODE precursors.[7][8] For instance, a lipoxygenase from the bacterium Pseudomonas aeruginosa has been shown to convert linoleic acid into hydroperoxides, including 9-HPODE.[9] Additionally, recombinant Escherichia coli expressing a 9R-lipoxygenase from Nostoc sp. can stereospecifically produce 9(R)-HODE from linoleic acid.[10]

Quantitative Data on 9-HODE Biosynthesis

The efficiency and specificity of 9-HODE biosynthesis can be characterized by enzyme kinetics and product yields. The following tables summarize available quantitative data for key enzymes and production systems.

Table 1: Kinetic Parameters of Lipoxygenases in 9-HODE Biosynthesis

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)Optimal pHReference
Soybean Lipoxygenase-1BLinoleic Acid7.730.09.0[11]
Soybean LipoxygenaseLinoleic Acid7.7 ± 0.3 x 10-6 MNot SpecifiedNot Specified[12]

Note: Kinetic parameters can vary significantly based on assay conditions.

Table 2: Regio- and Stereoselectivity of Lipoxygenases in HODE Production

Enzyme SourceRegioisomer Ratio (9-HPODE:13-HPODE)Stereoisomer Ratio of 9-HPODE (S:R)Reference
Barley LOX1 (IEF separated)90:1093:7[7]
Barley LOX2 (IEF separated)13:8740:60[7]

Table 3: Quantitative Yields of 9-HODE in Biological Systems

Biological SystemCondition9-HODE YieldReference
Recombinant E. coli expressing Nostoc 9R-LOXOptimized conditions14.3 g/L[10]
Green Malt (storage lipids)Standard malting process53 mg/kg[7]

Experimental Protocols

Accurate investigation of 9-HODE biosynthesis requires robust experimental protocols. This section details methodologies for key experiments.

Lipoxygenase Activity Assay (Spectrophotometric)

This protocol is adapted from a method that measures the formation of the conjugated diene system in the hydroperoxide product, which absorbs light at 234 nm.[13]

Materials:

  • Sodium phosphate buffer (0.1 M, pH as required for the specific enzyme)

  • Linoleic acid substrate solution (e.g., 10 mM stock in ethanol)

  • Enzyme extract (e.g., crude plant homogenate or purified enzyme)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding the sodium phosphate buffer.

  • Add the enzyme extract to the cuvette and mix gently by inversion.

  • To initiate the reaction, add the linoleic acid substrate solution and mix immediately.

  • Place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm over time (e.g., every 15 seconds for 3-5 minutes).

  • The initial linear rate of the reaction is used to calculate enzyme activity.

Calculation: The activity of the lipoxygenase can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance per minute, ε is the molar extinction coefficient for the hydroperoxide (approximately 25,000 M-1cm-1), b is the path length of the cuvette (usually 1 cm), and c is the change in concentration of the product per minute.

Oxylipin Extraction from Plant Tissue for LC-MS/MS Analysis

This protocol provides a general guideline for the extraction of oxylipins, including 9-HODE, from plant tissues.[5][14]

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 2-propanol/water/HCl)

  • Internal standards (deuterated analogs of oxylipins)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Harvest and immediately freeze plant tissue in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Transfer a known weight of the powdered tissue to a tube and add the cold extraction solvent and internal standards.

  • Homogenize the sample thoroughly and then centrifuge to pellet the solid debris.

  • Collect the supernatant and perform a solid-phase extraction (SPE) to clean up and concentrate the oxylipins.

  • Elute the oxylipins from the SPE cartridge, evaporate the solvent under a stream of nitrogen, and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Chiral Separation of 9-HODE and 13-HODE by HPLC

Determining the stereochemistry of 9-HODE is crucial for understanding its biosynthetic origin (enzymatic vs. non-enzymatic). This can be achieved using chiral high-performance liquid chromatography (HPLC).[14]

Materials:

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • HPLC system with a UV detector (set to 235 nm for conjugated dienes)

  • Mobile phase (e.g., hexane/isopropanol mixture)

  • Standards for 9(S)-HODE, 9(R)-HODE, 13(S)-HODE, and 13(R)-HODE

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the extracted and purified HODE sample (or standards).

  • Run the HPLC with an isocratic mobile phase composition. The different enantiomers will have distinct retention times.

  • Identify the peaks by comparing their retention times with those of the authentic standards.

  • Quantify the peak areas to determine the ratio of the different stereoisomers.

Signaling Pathways and Experimental Workflows

The biological functions of 9-HODE are mediated through complex signaling networks. Visualizing these pathways and the experimental procedures used to study them is essential for a clear understanding.

9-HODE Biosynthesis and Downstream Metabolism

The following diagram illustrates the core enzymatic pathway for 9-HODE biosynthesis in plants and its subsequent conversion to other bioactive molecules.

G Membrane Membrane Lipids (Linoleic Acid) LinoleicAcid Free Linoleic Acid Membrane->LinoleicAcid Phospholipase HPODE9 9(S)-HPODE LinoleicAcid->HPODE9 O2 LOX9 9-Lipoxygenase (9-LOX) LOX9->HPODE9 HODE9 9(S)-HODE HPODE9->HODE9 Peroxidase Peroxidases Peroxidase->HODE9 KODA Further Metabolites (e.g., KODA) HODE9->KODA Downstream Enzymes G Sample 1. Sample Collection (e.g., Plant Tissue) Homogenize 2. Homogenization (in liquid N2) Sample->Homogenize Extract 3. Solvent Extraction (+ Internal Standards) Homogenize->Extract SPE 4. Solid-Phase Extraction (Cleanup & Concentration) Extract->SPE Dry 5. Evaporation & Reconstitution SPE->Dry LCMS 6. LC-MS/MS Analysis (Quantification) Dry->LCMS Chiral 7. Chiral HPLC Analysis (Stereoisomer Ratio) Dry->Chiral G Pathogen Pathogen Attack LOX9 9-LOX Activation Pathogen->LOX9 HODE9 9-HODE Production LOX9->HODE9 BR_Synthesis Brassinosteroid (BR) Synthesis HODE9->BR_Synthesis Induces BR_Signaling BR Signaling Pathway BR_Synthesis->BR_Signaling CellWall Cell Wall-Based Defense (e.g., Callose Deposition) BR_Signaling->CellWall Activates Resistance Pathogen Resistance CellWall->Resistance

References

A Historical Perspective on 9-Hydroxyoctadecanoic Acid (9-HODE) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecanoic acid (9-HODE) is an oxidized metabolite of the essential fatty acid, linoleic acid. Initially identified as a component of oxidized low-density lipoprotein (LDL) in atherosclerotic lesions, the study of 9-HODE has since expanded to encompass its diverse roles in cellular signaling, inflammation, and various disease states. This technical guide provides a comprehensive historical perspective on 9-HODE research, detailing key experimental methodologies, summarizing crucial quantitative data, and illustrating the signaling pathways it modulates.

Early Discoveries and Association with Atherosclerosis

The story of 9-HODE is intrinsically linked to the study of atherosclerosis. In the late 20th century, researchers investigating the composition of atherosclerotic plaques made a pivotal discovery. They found that linoleic acid, the most abundant fatty acid in human LDL, is converted to hydroperoxy derivatives which are then reduced to form 9-HODE and its isomer, 13-HODE.[1] Notably, 9-HODE was found to be significantly more abundant in the LDL of patients with atherosclerosis compared to healthy individuals, marking it as a potential indicator of lipid peroxidation and cardiovascular disease.[1][2] Studies revealed that the levels of 9-HODE in the LDL of young atherosclerotic patients were up to 20 times higher than in their healthy counterparts.[1] This accumulation was even more pronounced in older patients with atherosclerosis, with 9-HODE levels increasing 30- to 100-fold compared to young, healthy individuals.[1]

Biosynthesis of 9-HODE

9-HODE can be formed through both enzymatic and non-enzymatic pathways, a distinction that has significant biological implications.

Enzymatic Synthesis:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for their role in prostaglandin synthesis, can metabolize linoleic acid to predominantly 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(R)-HpODE), which is then rapidly reduced to 9(R)-HODE.[3]

  • Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes also metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE, which are subsequently reduced to their corresponding hydroxy products. These reactions typically produce a racemic mixture where the R stereoisomer is predominant.[3][4]

Non-enzymatic Synthesis:

  • Free Radical and Singlet Oxygen Oxidation: Under conditions of oxidative stress, linoleic acid can be oxidized non-enzymatically to generate racemic mixtures of 9-HpODE and 9-HODE.[3] This non-enzymatic pathway is particularly relevant in the context of advanced atherosclerosis.[2]

Key Signaling Pathways of 9-HODE

Research has elucidated several key signaling pathways through which 9-HODE exerts its biological effects.

GPR132 (G2A) Receptor Activation

A significant breakthrough in understanding 9-HODE's function was the identification of the G protein-coupled receptor GPR132 (also known as G2A) as one of its primary receptors.[2] 9-HODE is a potent agonist of GPR132, and this interaction has been shown to mediate pro-inflammatory responses.[2] Activation of GPR132 by 9-HODE leads to an increase in intracellular calcium concentration.[5][6]

GPR132_Signaling 9-HODE 9-HODE GPR132 (G2A) GPR132 (G2A) 9-HODE->GPR132 (G2A) Binds PLC PLC GPR132 (G2A)->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Pro-inflammatory Response Pro-inflammatory Response Ca2+ Release->Pro-inflammatory Response PKC Activation->Pro-inflammatory Response

Caption: 9-HODE signaling through the GPR132 receptor.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

9-HODE has also been identified as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[7][8] This interaction is crucial in the context of macrophage function and lipid metabolism. Activation of PPARγ by 9-HODE can induce the expression of target genes involved in fatty acid uptake and storage, such as FABP4 and CD36.[7]

PPAR_Signaling cluster_nucleus Nucleus PPARγ PPARγ RXR RXR PPRE PPRE Target Gene Expression Target Gene Expression FABP4 FABP4 CD36 CD36 9-HODE 9-HODE 9-HODE->PPARγ Binds & Activates

Caption: 9-HODE-mediated activation of PPARγ signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 9-HODE.

Table 1: 9-HODE Levels in Atherosclerosis

ConditionFold Increase in 9-HODE in LDL (compared to healthy controls)Reference
Young Atherosclerotic Patients (36-47 years)20-fold[1]
Older Atherosclerotic Patients (69-94 years)30 to 100-fold[1]

Table 2: Receptor Activation by 9-HODE

ReceptorAssayCell TypeEC50 / Concentration for ActivationReference
GPR132 (G2A)Calcium MobilizationHEK-293 cells1 µM[5]
GPR132 (G2A)IP-1 AccumulationCHO-K1 cells7.5 µM (EC50)[9]
PPARγReporter AssayMouse Aortic Endothelial Cells68 µM[10]
PPARγLuciferase Reporter Assay-6.8 - 101.2 µM[8]

Table 3: Cellular Responses to 9-HODE

Cellular EffectCell Type9-HODE ConcentrationObserved EffectReference
FABP4 mRNA ExpressionTHP-1 Monocytes30 µMUpregulation[7]
GPR132 mRNA ExpressionTHP-1 Monocytes30 µMUpregulation[7]
Triglyceride AccumulationHepG2 cells1 and 5 µMIncrease[11]
ChemotaxisPrimary Human Monocytes10 µMInduction[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in 9-HODE research.

Synthesis of 9(S)-HODE

This protocol describes the enzymatic synthesis of 9(S)-HODE from linoleic acid using tomato lipoxygenase.

Materials:

  • Linoleic acid

  • 0.1 M Phosphate buffer (pH 5.6)

  • Tween 20

  • Fresh tomatoes

  • 2 N H2SO4

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, diethyl ether, acetic acid)

Procedure:

  • Suspend 1.0 g of linoleic acid in 300 ml of 0.1 M phosphate buffer (pH 5.6) containing 1 ml of Tween 20.

  • Homogenize 1 kg of fresh tomatoes in 500 ml of phosphate buffer (pH 5.6).

  • Add the tomato homogenate to the linoleic acid suspension and stir vigorously in air for 5 hours.

  • Terminate the reaction by adjusting the pH to 2-3 with 2 N H2SO4.

  • Extract the mixture with ethyl acetate.

  • Wash the organic phase with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the resulting 9-hydroperoxyoctadecadienoic acid (9-HPODE) by silica gel column chromatography.

  • Reduce the purified 9-HPODE to 9-HODE using a reducing agent such as stannous chloride (SnCl2). A typical procedure involves dissolving 0.50 g of 9-HPODE in a mixture of chloroform (100 ml), methanol (200 ml), and water (80 ml), adjusting the pH to 3 with 2 N HCl, and then adding SnCl2·2H2O.[12] The reaction is usually complete after 2 hours.[12]

  • Extract the 9-HODE and purify by chromatography.

Synthesis_Workflow Linoleic Acid Linoleic Acid Incubation Incubation Linoleic Acid->Incubation Tomato Lipoxygenase Tomato Lipoxygenase Tomato Lipoxygenase->Incubation Extraction Extraction Incubation->Extraction Purification (9-HPODE) Purification (9-HPODE) Extraction->Purification (9-HPODE) Reduction (SnCl2) Reduction (SnCl2) Purification (9-HPODE)->Reduction (SnCl2) Purification (9-HODE) Purification (9-HODE) Reduction (SnCl2)->Purification (9-HODE) 9(S)-HODE 9(S)-HODE Purification (9-HODE)->9(S)-HODE

Caption: Experimental workflow for the synthesis of 9(S)-HODE.
Extraction and Quantification of 9-HODE from Biological Samples

This protocol outlines a general procedure for the extraction and quantification of 9-HODE from plasma or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma or tissue homogenate

  • Internal standard (e.g., d4-9-HODE)

  • Antioxidant solution (e.g., butylated hydroxytoluene - BHT)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Reagents for hydrolysis (e.g., sodium hydroxide)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for LC-MS/MS analysis (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation: To a known amount of plasma or tissue homogenate, add an internal standard (e.g., d4-9-HODE) and an antioxidant (e.g., BHT) to prevent further oxidation.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).[13]

  • Hydrolysis (for total 9-HODE): To measure both free and esterified 9-HODE, the lipid extract is subjected to alkaline hydrolysis (e.g., with 0.2 M NaOH at 60°C for 30 minutes) to release 9-HODE from its esterified forms.[14]

  • Solid-Phase Extraction (SPE): Acidify the sample and apply it to a pre-conditioned SPE cartridge (e.g., C18). Wash the cartridge to remove interfering substances and then elute the HODEs with an organic solvent (e.g., ethyl acetate or methanol).

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group is often derivatized to a methyl ester, and the hydroxyl group is derivatized to a trimethylsilyl (TMS) ether.[12]

  • LC-MS/MS Analysis: Reconstitute the dried eluate in the mobile phase and inject it into the LC-MS/MS system. Separation is typically achieved on a C18 column. Quantification is performed using multiple reaction monitoring (MRM) by monitoring the transition of the precursor ion to a specific product ion for both 9-HODE and the internal standard. For 9-HODE, a common precursor ion is m/z 295.2, and a product ion is m/z 171.1.[15]

GPR132 Activation Assay (Calcium Mobilization)

This protocol describes how to measure the activation of GPR132 by 9-HODE by monitoring changes in intracellular calcium levels.

Materials:

  • HEK-293 or CHO-K1 cells

  • Expression vector for human GPR132

  • Transfection reagent

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • HEPES-buffered saline (HBS)

  • 9-HODE solution

  • Positive control (e.g., ATP or thapsigargin)

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Transfection: Culture HEK-293 or CHO-K1 cells in appropriate media. Transfect the cells with the GPR132 expression vector using a suitable transfection reagent. As a control, transfect a separate batch of cells with an empty vector.

  • Dye Loading: 24-48 hours post-transfection, load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBS to remove extracellular dye.

  • Measurement: Place the plate in a fluorometric imaging plate reader or on a fluorescence microscope. Establish a baseline fluorescence reading.

  • Stimulation: Add a solution of 9-HODE (e.g., 1 µM) to the cells and continuously record the fluorescence signal.

  • Positive Control: At the end of the experiment, add a positive control (e.g., ATP) to confirm cell viability and responsiveness.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Quantify the peak response or the area under the curve. Compare the response in GPR132-expressing cells to that in control cells.

Conclusion and Future Directions

From its initial discovery as a marker of oxidative stress in atherosclerosis to its current status as a signaling molecule with defined receptors and downstream pathways, the research on 9-HODE has significantly advanced our understanding of lipid-mediated signaling in health and disease. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers entering this field.

Future research will likely focus on further elucidating the distinct roles of 9-HODE stereoisomers, exploring its therapeutic potential in modulating inflammatory and metabolic diseases, and developing more specific pharmacological tools to target the 9-HODE signaling axis. The continued investigation of this fascinating lipid mediator holds great promise for the development of novel therapeutic strategies for a range of human diseases.

References

Methodological & Application

Application Note: Quantitative Analysis of 9-Hydroxyoctadecadienoic Acid (9-HODE) in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 9-hydroxyoctadecadienoic acid (9-HODE) in biological samples such as plasma. 9-HODE is a key oxidized metabolite of linoleic acid and a significant biomarker for oxidative stress, implicated in the pathophysiology of various diseases including atherosclerosis and inflammation.[1][2] The described protocol utilizes liquid-liquid extraction for sample preparation, followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method provides the selectivity and sensitivity required for the accurate quantification of 9-HODE in complex biological matrices.

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a member of the oxidized linoleic acid metabolites (OXLAMs) formed via enzymatic pathways involving cyclooxygenases and cytochrome P450 enzymes, or through non-enzymatic free radical-mediated oxidation.[3][4] As a stable oxidation product of the abundant fatty acid, linoleic acid, 9-HODE is found in significant amounts in atherosclerotic lesions.[1] It plays a role in regulating cellular pathways through peroxisome proliferator-activated receptors (PPARs) and the G protein-coupled receptor GPR132, influencing processes like macrophage function, inflammation, and lipid accumulation.[1][3][5] Given its pathophysiological relevance, accurate quantification of 9-HODE is crucial for researchers in drug development and clinical research to understand its role in disease and as a potential biomarker for oxidative stress.[1][2] LC-MS/MS offers a highly specific and sensitive platform for this purpose.[6][7]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for extracting oxidized fatty acids from plasma.[6][8]

Reagents:

  • Internal Standard (IS) solution (e.g., 15(S)-HETE-d8 or 13-HODE-d4 in methanol)

  • Extraction Solvent 1: 10% v/v Acetic Acid in Water/Isopropanol/Hexane (2/20/30, v/v/v)

  • Extraction Solvent 2: Hexane

  • Reconstitution Solvent: 85% Methanol in Water

  • Nitrogen gas supply

Procedure:

  • Thaw plasma samples on ice.

  • Aliquot 200 µL of plasma into a borosilicate glass test tube.

  • Add 10 µL of the internal standard solution (e.g., 4 ng/µL 15(S)-HETE-d8).[8]

  • Add 1.0 mL of Extraction Solvent 1.

  • Vortex briefly to mix.

  • Add 2.0 mL of Hexane.[8]

  • Cap the tube and vortex vigorously for 3 minutes.[8]

  • Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.[8]

  • Carefully transfer the upper hexane layer to a clean test tube using a glass Pasteur pipette.[8]

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.[8][9]

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent.

  • Vortex or sonicate to ensure the residue is fully dissolved.[9]

  • Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18, 2.1 x 250 mm, 5 µm particle size[6][8]
Mobile Phase A Water with 0.2% Acetic Acid[6][8]
Mobile Phase B Methanol with 0.2% Acetic Acid[6][8]
Flow Rate 0.2 mL/min[6][8]
Injection Volume 40 µL[8]
Column Temp. 40 °C[10]
Gradient Elution Start at 85% B for 10 min, ramp to 100% B over 2 min, hold at 100% B for 10 min, return to 85% B.[6][8]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[6][8]
Scan Type Multiple Reaction Monitoring (MRM)[6][8]
Capillary Voltage -4.2 kV[6][8]
Source Temperature 350 °C[6][8]
Nebulizer Gas Nitrogen[6][8]
Curtain Gas Nitrogen[6][8]
Collision Gas Nitrogen[6]
Dwell Time 100 ms per transition[6][8]

Data Presentation

Table 1: MRM Transitions for 9-HODE and Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
9-HODE 295.2[11]171.1[6][8][11]The product ion m/z 171 is characteristic and allows differentiation from its isomer, 13-HODE (product ion m/z 195).[6][8]
15(S)-HETE-d8327.0[6]182.0[6]A common internal standard used for HODEs and other oxidized fatty acids.[6][8]
13-HODE-d4299.2198.1An isotopically labeled analog of the closely related isomer, also suitable for isotope dilution methods.[11]

Table 2: Summary of Quantitative Performance

ParameterValueReference
Limit of Quantitation (LOQ)9.7–35.9 nmol/L[11]
Calibration Curve Linearity (R²)> 0.99[11]
Intraday Precision (% CV)< 7.2%[8]
Interday Precision (% CV)< 5.5%[8]
Mean Concentration in Rat Plasma57.8 - 84.0 nmol/L[11]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Hexane/Isopropanol) add_is->lle centrifuge Centrifugation (2000 x g, 5 min) lle->centrifuge extract Collect Organic Layer centrifuge->extract dry Evaporate to Dryness (Nitrogen Stream) extract->dry reconstitute Reconstitute in 85% Methanol dry->reconstitute inject Inject Sample (40 µL) reconstitute->inject hplc HPLC Separation (C18 Reversed-Phase) inject->hplc ms Mass Spectrometry (Negative ESI, MRM Mode) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for 9-HODE quantification.

9-HODE Signaling Context

G cluster_receptors Cellular Receptors cluster_effects Downstream Effects la Linoleic Acid stress Oxidative Stress / Enzymatic Action la->stress hode9 9-HODE stress->hode9 ppar PPARs (e.g., PPARγ) hode9->ppar gpr GPR132 hode9->gpr gene Gene Expression Changes (e.g., FABP4, CD36) ppar->gene inflammation Modulation of Inflammation gpr->inflammation athero Atherosclerosis Progression gene->athero inflammation->athero

Caption: Simplified 9-HODE signaling pathways.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive tool for the quantification of 9-HODE in biological matrices. The detailed protocol for sample preparation and analysis, along with the specified MRM parameters, enables researchers to accurately measure this important lipid mediator. This methodology is well-suited for studies investigating the role of oxidative stress and lipid peroxidation in various disease states, aiding in the development of new therapeutic strategies and diagnostic markers.

References

Application Notes and Protocols for the Analysis of 9-HODE by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a crucial bioactive lipid mediator derived from the oxidation of linoleic acid. As a significant biomarker for oxidative stress and inflammation, its accurate quantification is paramount in understanding the pathophysiology of various diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of 9-HODE. This document provides detailed application notes and protocols for the extraction, derivatization, and quantitative analysis of 9-HODE from biological matrices using GC-MS.

Biological Significance of 9-HODE

9-HODE is formed through both enzymatic and non-enzymatic pathways. Enzymes such as cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes can metabolize linoleic acid to 9-HODE precursors.[1] Additionally, free radical-induced oxidation of linoleic acid under conditions of oxidative stress leads to the formation of 9-HODE.[1]

9-HODE exerts its biological effects through various signaling pathways. It is a known agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and inflammation.[1][2][3] Furthermore, 9-HODE can activate the G protein-coupled receptor 132 (GPR132), also known as G2A, which can subsequently trigger downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway, influencing cellular processes like apoptosis and inflammation.[3][4]

Experimental Protocols

This section outlines the detailed methodologies for the analysis of 9-HODE in biological samples such as plasma and tissue.

Part 1: Sample Preparation - Lipid Extraction

Objective: To extract total lipids, including 9-HODE, from the biological matrix. The Folch method is a widely used protocol for this purpose.

Materials:

  • Biological sample (e.g., 200 µL plasma, 100 mg tissue)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Internal Standard (e.g., deuterated 9-HODE, such as 9-HODE-d4)

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Nitrogen gas evaporator

Protocol for Plasma:

  • To a glass centrifuge tube, add 200 µL of plasma.

  • Spike the sample with an appropriate amount of internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing BHT.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution.

  • Vortex for another 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Protocol for Tissue:

  • Weigh approximately 100 mg of frozen tissue and place it in a glass homogenization tube.

  • Spike the sample with the internal standard.

  • Add 2 mL of ice-cold 2:1 (v/v) chloroform:methanol with BHT.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Follow steps 5-9 from the plasma protocol.

Part 2: Solid-Phase Extraction (SPE) for Hydroxy Fatty Acid Enrichment

Objective: To isolate and enrich hydroxy fatty acids, including 9-HODE, from the total lipid extract.

Materials:

  • Silica SPE cartridge (e.g., 100 mg)

  • Hexane

  • Ethyl ether

  • SPE vacuum manifold

  • Nitrogen gas evaporator

Protocol:

  • Condition the SPE cartridge: Pass 5 mL of hexane through the silica cartridge.

  • Sample Loading: Re-dissolve the dried lipid extract from Part 1 in 1 mL of 98:2 (v/v) hexane:ethyl ether and load it onto the conditioned SPE cartridge.

  • Wash Step 1 (Elute non-polar lipids): Pass 15 mL of 98:2 (v/v) hexane:ethyl ether through the cartridge to elute non-polar lipids like triglycerides and cholesterol esters. Discard the eluate.

  • Wash Step 2 (Optional - Elute less polar lipids): Pass 15 mL of 90:10 (v/v) hexane:ethyl ether to elute other less polar compounds. Discard the eluate.

  • Elution of Hydroxy Fatty Acids: Elute the hydroxy fatty acids, including 9-HODE, with 30 mL of ethyl ether.

  • Drying: Collect the eluate and evaporate it to dryness under a stream of nitrogen.

Part 3: Derivatization to Trimethylsilyl (TMS) Ethers

Objective: To convert the polar hydroxyl and carboxyl groups of 9-HODE into their more volatile and thermally stable trimethylsilyl (TMS) derivatives, making them suitable for GC-MS analysis.

Materials:

  • Dried hydroxy fatty acid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC vials with inserts

  • Heating block or oven

Protocol:

  • To the dried extract in a GC vial, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

  • Cap the vial tightly.

  • Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Part 4: GC-MS Analysis

Objective: To separate and detect the TMS-derivatized 9-HODE.

Instrumentation and Parameters: The following are representative GC-MS parameters. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • GC Column: DB-23 (50% cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Injector: Splitless mode

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 15°C/min to 210°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and/or full scan mode (e.g., m/z 50-550) for qualitative analysis.

Characteristic Ions for TMS-derivatized 9-HODE: For quantitative analysis using SIM mode, monitor characteristic fragment ions of the TMS derivative of 9-HODE methyl ester. The exact ions should be determined by analyzing a standard.

Data Presentation

Quantitative data for method validation should be established to ensure accuracy and reliability. The following table provides representative performance characteristics for HODE analysis, primarily based on LC-MS/MS data, which can serve as a benchmark for GC-MS method development.[5][6][7]

ParameterTypical ValueReference
Limit of Detection (LOD) 0.075 - 0.4 µg/g[6][8]
Limit of Quantification (LOQ) 0.25 - 9.7 nmol/L[5][7]
Linearity (R²) > 0.99[5][6]
Recovery 87 - 119%[6]
Precision (%RSD) < 15%[5]

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by 9-HODE.

GPR132_Signaling 9-HODE 9-HODE GPR132 GPR132 (G2A) 9-HODE->GPR132 activates G_protein Gαi/Gαq GPR132->G_protein couples to JNK_pathway JNK Pathway G_protein->JNK_pathway activates Cellular_Response Inflammation, Apoptosis JNK_pathway->Cellular_Response leads to PPAR_Signaling cluster_nucleus Nucleus 9-HODE 9-HODE PPARg PPARγ 9-HODE->PPARg binds & activates RXR RXR PPRE PPRE PPARg->PPRE heterodimerizes with RXR and binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Biological_Effects Lipid Metabolism, Inflammation Regulation Gene_Expression->Biological_Effects results in GCMS_Workflow Sample Biological Sample (Plasma/Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction Internal Standard Spiking SPE Solid-Phase Extraction (Silica Cartridge) Extraction->SPE Total Lipid Extract Derivatization TMS Derivatization (BSTFA) SPE->Derivatization Enriched Hydroxy FAs GCMS GC-MS Analysis Derivatization->GCMS Volatile Derivatives Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

References

Application Notes: Measurement of 9-Hydroxyoctadecanoic Acid (9-HODE) in Plasma by ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Hydroxyoctadecanoic acid (9-HODE) is an oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet.[1][2] It is formed both enzymatically by cyclooxygenases and cytochrome P450 enzymes, and non-enzymatically through free radical-mediated lipid peroxidation.[1][3] Consequently, 9-HODE is considered a key biomarker for oxidative stress.[1] Elevated levels of 9-HODE in plasma have been associated with various pathological conditions, including atherosclerosis, inflammation, and nonalcoholic steatohepatitis (NASH).[4][5][6]

9-HODE exerts its biological effects by acting as a signaling molecule, primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the G protein-coupled receptor 132 (GPR132).[4][7][8] This interaction can influence gene expression related to lipid uptake and inflammation, highlighting its importance in metabolic and inflammatory diseases.[7][8]

Enzyme-Linked Immunosorbent Assay (ELISA) provides a sensitive and quantitative method for measuring 9-HODE concentrations in biological samples like plasma. This document offers a detailed protocol for the quantification of 9-HODE in plasma using a competitive ELISA format.

9-HODE Signaling Pathway

9-HODE is a lipid mediator that influences cellular processes primarily through two receptor types. It can activate the nuclear receptor PPARγ, leading to the regulation of genes involved in lipid metabolism, such as FABP4. It also acts as a high-affinity ligand for the G protein-coupled receptor GPR132, triggering pro-inflammatory responses in certain cell types.[4][8]

9-HODE_Signaling_Pathway cluster_generation Generation of 9-HODE cluster_signaling Cellular Signaling Linoleic_Acid Linoleic Acid Oxidative_Stress Oxidative Stress / Enzymatic Action (COX, CYP450) Linoleic_Acid->Oxidative_Stress 9_HODE 9-HODE Oxidative_Stress->9_HODE GPR132 GPR132 (G-Protein Coupled Receptor) 9_HODE->GPR132 PPARg PPARγ (Nuclear Receptor) 9_HODE->PPARg Downstream_Inflammation Pro-inflammatory Effects GPR132->Downstream_Inflammation Downstream_Lipid Regulation of Lipid Metabolism (e.g., ↑ FABP4 expression) PPARg->Downstream_Lipid

Figure 1: Simplified signaling pathway of 9-HODE.

Assay Principle

The quantification of 9-HODE is typically performed using a competitive ELISA.[1][2][5] In this assay, 9-HODE present in the plasma sample competes with a fixed amount of 9-HODE conjugated to horseradish peroxidase (HRP) for a limited number of binding sites on a 9-HODE-specific antibody coated on the microplate wells.[2][5] After an incubation period, the unbound components are washed away. A substrate solution is then added, which develops color in proportion to the amount of HRP-conjugated 9-HODE that has bound to the antibody. Therefore, the intensity of the color is inversely proportional to the concentration of 9-HODE in the sample; a stronger color indicates a lower concentration of 9-HODE.[1][5]

Experimental Protocols

4.1. Plasma Sample Collection and Preparation

Proper sample handling is critical for accurate results. It is recommended to process samples promptly after collection and to avoid repeated freeze-thaw cycles.[9][10]

Plasma_Preparation_Workflow start Start collect 1. Collect Whole Blood (into EDTA, Heparin, or Citrate tube) start->collect centrifuge1 2. Centrifuge (1000 x g for 15 min at 4°C) collect->centrifuge1 separate 3. Collect Supernatant (Plasma) centrifuge1->separate store 4. Aliquot and Store (-80°C for long-term) separate->store finish Ready for Assay store->finish

Figure 2: Workflow for plasma sample preparation.

Protocol:

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA, sodium citrate, or heparin.[10][11] Mix gently by inversion immediately after collection.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C.[9][11]

  • Plasma Separation: Carefully aspirate the upper plasma layer without disturbing the buffy coat or red blood cells. Transfer the plasma to a clean polypropylene tube.[12]

  • Platelet Removal (Optional but Recommended): For cleaner samples, perform a second centrifugation step at 10,000 x g for 10 minutes at 2-8°C to remove any remaining platelets.[11]

  • Storage: Aliquot the plasma into single-use vials to avoid repeated freeze-thaw cycles.[10] For immediate use, samples can be stored at 4°C for up to 5 days.[13] For long-term storage, samples must be frozen at -80°C.[9][10]

  • Pre-Assay Preparation: Before use, thaw frozen samples at room temperature and centrifuge at 10,000 x g for 5 minutes at 4°C to remove any precipitates.[12]

Note: Some protocols may require an extraction step to separate free and esterified 9-HODE. Refer to the specific kit manual for guidance on whether extraction is necessary.[2][5]

4.2. ELISA Assay Procedure (Competitive Format)

The following is a general protocol. Always refer to the manual provided with your specific ELISA kit. Run all standards and samples in duplicate or triplicate for statistical validity.[14][15]

ELISA_Workflow start Start add_samples 1. Add Standards & Samples to antibody-coated plate start->add_samples add_conjugate 2. Add 9-HODE-HRP Conjugate to each well add_samples->add_conjugate incubate1 3. Incubate (e.g., 2 hours at RT) add_conjugate->incubate1 wash1 4. Wash Plate (3-5 times) incubate1->wash1 add_substrate 5. Add TMB Substrate wash1->add_substrate incubate2 6. Incubate in Dark (e.g., 20-30 min at RT) add_substrate->incubate2 add_stop 7. Add Stop Solution incubate2->add_stop read_plate 8. Read Absorbance (at 450 nm) add_stop->read_plate finish End read_plate->finish

Figure 3: General workflow for a competitive 9-HODE ELISA.

Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.

  • Add Standards and Samples: Add 50-100 µL of each standard and prepared plasma sample to the appropriate wells of the antibody-coated microplate.[2][16]

  • Add HRP Conjugate: Add 100 µL of the diluted 9-HODE-HRP conjugate to each well (except for blank wells).[2]

  • Incubation: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 2 hours at room temperature).[2]

  • Washing: Aspirate the contents of the wells and wash the plate 3 to 5 times with the provided wash buffer. Ensure complete removal of liquid after the last wash by inverting the plate and tapping it on absorbent paper.

  • Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.[16]

  • Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 20-30 minutes).[16] A blue color will develop.

  • Stop Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately measure the optical density (OD) of each well using a microplate reader set to 450 nm.

4.3. Data Analysis

Figure 4: Logical flow for ELISA data analysis.

Protocol:

  • Calculate Average OD: Calculate the average optical density for each set of replicate standards and samples.[14]

  • Subtract Background: Subtract the average OD of the blank wells from the average OD of all other wells.[15]

  • Generate Standard Curve: Plot the OD values for the standards on the y-axis against their known concentrations on the x-axis. A semi-log plot is often recommended to linearize the curve.[14]

  • Determine Sample Concentration: Interpolate the concentration of 9-HODE in each sample by finding its average OD value on the y-axis and determining the corresponding concentration on the x-axis from the standard curve.[14]

  • Apply Dilution Factor: If samples were diluted prior to the assay, multiply the interpolated concentration by the dilution factor to obtain the actual concentration in the original plasma sample.[15]

Data Presentation

Table 1: Typical Performance Characteristics of a Commercial 9-HODE ELISA Kit This table summarizes typical specifications based on commercially available kits.[2]

ParameterValue
Assay Type Competitive ELISA
Sensitivity 0.1 ng/mL
Effective Range 0.1 - 500 ng/mL
Sample Type Plasma, Serum, other biological fluids
Specificity 9(±)-hydroxyoctadecadienoic acid

Table 2: Summary of 9-HODE Plasma Level Findings in Human Studies This table presents qualitative and quantitative findings from research studies.

Condition StudiedKey FindingReference
Amyotrophic Lateral Sclerosis (ALS) A significant decrease in plasma levels of 9-HODE was observed in ALS patients compared to controls.[17][17]
Nonalcoholic Steatohepatitis (NASH) Plasma levels of 9-HODE were significantly elevated in patients with NASH compared to those with simple steatosis or normal liver histology.[6][6]
Sepsis In a fatal case of sepsis, plasma levels of 9-HODE were elevated on day 1.[17][17]

References

Application Notes and Protocols for the Extraction of 9-Hydroxyoctadecadienoic Acid (9-HODE) from Biological Tissues and Fluids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid.[1] It exists as different stereoisomers, primarily 9(S)-HODE and 9(R)-HODE, which can be formed through enzymatic pathways involving cyclooxygenases and cytochrome P450 enzymes, or non-enzymatically during oxidative stress.[1] 9-HODE is implicated in a variety of physiological and pathological processes, including inflammation, pain perception, and the regulation of lipid metabolism.[1][2] It exerts its effects by activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARα, and the G protein-coupled receptor GPR132.[2][3][4] Given its role in conditions such as atherosclerosis and diabetes, accurate quantification of 9-HODE in biological matrices is crucial for researchers in both basic science and drug development.[3]

This document provides detailed protocols for the extraction of 9-HODE from biological tissues and fluids, along with a summary of relevant quantitative data to aid researchers in their experimental design and data interpretation.

Signaling Pathways of 9-HODE

9-HODE influences cellular processes by interacting with several key receptors. It is a known ligand for PPARα and PPARγ, which are critical regulators of fatty acid uptake and metabolism.[2] Activation of PPARγ by 9-HODE can lead to the increased expression of genes like CD36 and FASN, which are involved in lipid uptake and synthesis.[2] Additionally, 9-HODE is a potent ligand for GPR132, a receptor implicated in pro-inflammatory responses in macrophages, which is particularly relevant in the context of atherosclerosis.[3][4] The activation of these pathways underscores the importance of 9-HODE in lipid homeostasis and inflammatory diseases.

9-HODE Signaling Pathway 9-HODE 9-HODE PPARγ PPARγ 9-HODE->PPARγ PPARα PPARα 9-HODE->PPARα GPR132 GPR132 9-HODE->GPR132 Gene Expression Gene Expression PPARγ->Gene Expression Activation PPARα->Gene Expression Activation Inflammation Inflammation GPR132->Inflammation Pro-inflammatory effects Lipid Uptake & Synthesis Lipid Uptake & Synthesis Gene Expression->Lipid Uptake & Synthesis

Figure 1. Simplified signaling pathway of 9-HODE.

Experimental Protocols

The choice of extraction method depends on the biological matrix and whether free or esterified 9-HODE is being measured. Below are detailed protocols for solid-phase extraction (SPE), suitable for biological fluids, and liquid-liquid extraction (LLE), often used for tissue samples.

Protocol 1: Solid-Phase Extraction (SPE) of 9-HODE from Plasma, Serum, or Culture Media

This protocol is adapted for the extraction of oxylipins from plasma and is suitable for high-throughput applications.[5]

Materials:

  • 96-well HLB SPE cartridges

  • Methanol (MeOH)

  • Deionized (DI) water

  • Hydrochloric acid (HCl) for pH adjustment

  • Internal standard (e.g., 13-HODE-d4)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw plasma or serum samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.[5]

    • Add 5 µL of a 10x concentrated internal standard solution (e.g., 13-HODE-d4 in methanol).[5]

    • For total (free and esterified) 9-HODE, a saponification (base hydrolysis) step is required before acidification. Add an equal volume of 15% potassium hydroxide (KOH) to the sample, incubate at 37-40°C for 30 minutes, then neutralize.[6]

    • For free 9-HODE, acidify the sample to pH 3-4 with dilute HCl.[6] This step is crucial for efficient binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Place the 96-well SPE plate on a vacuum manifold.

    • Condition each well by adding 1 mL of MeOH, followed by 1 mL of DI water.[5] Apply gentle pressure (around 6 psi) to pass the solvents through. Do not let the sorbent bed dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.[5]

    • Apply slow and steady pressure (around 3 psi) to ensure the sample passes through the sorbent bed dropwise for optimal binding.[5]

  • Washing:

    • Wash the cartridge with 1.5 mL of 5% MeOH in DI water to remove hydrophilic impurities.[5] Apply a slightly higher pressure (around 6 psi) for this step.

  • Elution:

    • Place a clean collection plate inside the manifold.

    • Elute the retained analytes, including 9-HODE, with 1.2 mL of MeOH into the collection plate.[5] Use a low pressure (around 3 psi) for elution.

  • Drying and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the dried extract in 50 µL of 50% MeOH or a solvent compatible with the subsequent analytical method (e.g., LC-MS/MS).[5]

Protocol 2: Liquid-Liquid Extraction (LLE) of 9-HODE from Tissues

This protocol is a modified version of the Folch method for the extraction of total lipids, including 9-HODE, from tissue homogenates.[6][7]

Materials:

  • Tissue homogenizer

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • 0.9% Sodium Chloride (NaCl) solution

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Internal standard (e.g., 13-HODE-d4)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 0.5 to 1 gram of frozen tissue and place it in a suitable tube on ice.[6]

    • Prepare a Folch solution of 2:1 (v/v) Chloroform:Methanol containing 5 mg/100 mL BHT to prevent auto-oxidation.[6]

    • Add 20 mL of the Folch solution to the tissue.[6]

    • Add the internal standard.

    • Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue fragments remain.

  • Phase Separation:

    • Allow the homogenate to stand under nitrogen for one hour at room temperature, vortexing occasionally.[6]

    • Add 4 mL of 0.9% NaCl solution to the homogenate to induce phase separation.[6]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Extraction:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

    • To maximize recovery, re-extract the upper aqueous phase and the protein interface with another 5-10 mL of the chloroform phase, vortex, centrifuge, and combine the lower organic layers.

  • Drying and Saponification (for total 9-HODE):

    • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

    • To measure total 9-HODE (free and esterified), the dried lipid extract must be saponified.

    • Re-dissolve the dried extract in 2-4 mL of MeOH containing BHT and an equal volume of 15% KOH.[6]

    • Incubate in a water bath at 37-40°C for 30 minutes.[6]

    • After incubation, acidify the solution to pH 3 with 1 N HCl.[6]

  • Final Clean-up (Optional SPE):

    • The saponified and acidified sample can be further purified using the SPE protocol described above (Protocol 1) to remove interfering substances before analysis.

    • Dilute the sample with pH 3 water so that the final MeOH concentration is ≤ 5% before loading onto the SPE cartridge.[6]

General Experimental Workflow

The overall process for 9-HODE analysis from biological samples involves several key stages, from initial sample collection to final data analysis. Proper handling and storage are critical to prevent the degradation or artificial generation of 9-HODE.

Experimental Workflow cluster_sample Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Tissue, Plasma, etc.) Spiking Spike Internal Standard Sample->Spiking Homogenization Homogenization (for Tissues) Homogenization->Spiking Hydrolysis Saponification (Optional) For Total 9-HODE Spiking->Hydrolysis Extraction LLE or SPE Hydrolysis->Extraction Drying Evaporation (under N2) Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Figure 2. General workflow for 9-HODE extraction and analysis.

Quantitative Data Summary

The following table summarizes quantitative data related to 9-HODE analysis from various studies. This information can be useful for estimating expected concentrations and required analytical sensitivity.

ParameterMatrixMethodValueCitation
Limit of Quantitation (LOQ) Rat PlasmaQ-TOFMS9.7 nmol/L[8]
Mean Concentration Rat PlasmaQ-TOFMS57.8 nmol/L[8]
Mean Concentration (Standard Addition) Rat PlasmaQ-TOFMS84.0 nmol/L[8]
Reproducibility (CV%) Rat PlasmaQ-TOFMS< 18.5%[8]
Concentration in Green Malt (Storage Lipids) Barley MaltGC-MS/HPLC53 mg/kg[9][10]
Concentration in Green Malt (Polar Lipids) Barley MaltGC-MS/HPLC45 mg/kg[9][10]
Concentration in Larvae Drosophila LarvaeLC-MS/MS107 ± 45 pg/mg
Concentration in Pea-Protein Isolate (Interday Precision, RSD) Pea-Protein IsolateUHPLC-DMS-MS/MS11%[11]

References

Application Note: Solid-Phase Extraction of 9-Hydroxyoctadecanoic Acid (9-HODE) from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Hydroxyoctadecanoic Acid (9-HODE) is a critical lipid mediator derived from the enzymatic or non-enzymatic oxidation of linoleic acid. As a member of the oxylipin family, 9-HODE is involved in a multitude of physiological and pathological processes, including inflammation, vascular function, and the development of chronic diseases. Accurate quantification of 9-HODE in complex biological matrices such as plasma, serum, and tissue is essential for understanding its biological role and for biomarker discovery. However, its low endogenous concentrations and the presence of interfering substances necessitate a robust sample preparation method.

This application note details a solid-phase extraction (SPE) protocol for the efficient isolation and concentration of 9-HODE from biological samples prior to downstream analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Principle of Extraction

This protocol employs a reversed-phase "Bind-Elute" SPE strategy using a C18 sorbent. 9-HODE is an acidic molecule containing a carboxylic acid functional group. To achieve optimal retention on the non-polar C18 stationary phase, the sample is first acidified.[1] This protonates the carboxyl group, rendering the molecule less polar and enabling it to bind strongly to the sorbent via hydrophobic interactions. Polar interferences are then washed away, and the purified 9-HODE is subsequently eluted with an organic solvent.[2][3]

Biosynthesis of 9-HODE

Linoleic acid is converted by lipoxygenase (LOX) or other oxidative enzymes into the hydroperoxide intermediate 9-hydroperoxyoctadecadienoic acid (9-HPODE), which is then rapidly reduced by peroxidases to the more stable 9-HODE.

LA Linoleic Acid HPODE 9-HPODE LA->HPODE Lipoxygenase (LOX) / Autoxidation HODE 9-HODE HPODE->HODE Peroxidase Reduction

Caption: Enzymatic pathway for 9-HODE biosynthesis from linoleic acid.

Experimental Protocol

Materials and Reagents
  • SPE Sorbent: C18 SPE Cartridges (e.g., 500 mg, 3 mL)[4][5]

  • SPE Manifold: Vacuum or positive pressure manifold

  • Solvents (HPLC or MS Grade): Methanol, Acetonitrile, Hexane, Water

  • Acids: Formic Acid or Hydrochloric Acid (HCl)

  • Internal Standards: Deuterated 9-HODE (e.g., 9-HODE-d4) is recommended for LC-MS analysis.

  • Evaporation System: Nitrogen evaporator (e.g., TurboVap)

  • Glassware: Borosilicate glass test tubes

  • Vortex Mixer & Centrifuge

Overall Workflow

The complete workflow from sample collection to analysis is outlined below.

cluster_pre Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_post Post-Elution Processing Sample 1. Biological Sample (e.g., 200 µL Plasma) Spike 2. Spike Internal Standard Sample->Spike Acidify 3. Acidify Sample (e.g., to pH 3-4) Spike->Acidify Condition 4. Condition (Methanol) Equilibrate 5. Equilibrate (Acidified Water) Condition->Equilibrate Load 6. Load Sample Equilibrate->Load Wash 7. Wash Interferences (Water / 5% Methanol) Load->Wash Elute 8. Elute 9-HODE (Methanol or Acetonitrile) Wash->Elute Evaporate 9. Evaporate to Dryness (Under Nitrogen Stream) Elute->Evaporate Reconstitute 10. Reconstitute (in Mobile Phase) Evaporate->Reconstitute Analysis 11. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Step-by-step workflow for the extraction and analysis of 9-HODE.

Step 1: Sample Pre-treatment (Example using Plasma)

Proper sample pre-treatment is critical for efficient extraction.[3]

  • Thaw Sample: Thaw frozen plasma samples on ice.

  • Aliquot: Transfer a known volume (e.g., 200 µL) of plasma into a clean glass test tube.[6]

  • Spike Internal Standard: Add an appropriate amount of deuterated internal standard (e.g., 10 µL of 9-HODE-d4 solution) to each sample, standard, and blank.

  • Acidification: Acidify the sample to a pH between 3 and 4 by adding a small volume of acid (e.g., 10% acetic acid or 1% formic acid).[1][6] Vortex briefly to mix. This step protonates the 9-HODE, preparing it for reversed-phase extraction.

Note: For the determination of total 9-HODE (free and esterified), an alkaline hydrolysis step must be performed before acidification.

Step 2: Solid-Phase Extraction (C18) Procedure

Perform all steps at a slow, consistent flow rate (1-2 drops per second).[3]

  • Conditioning: Pass 1-2 cartridge volumes (e.g., 3-6 mL) of methanol through the C18 cartridge to wet the sorbent.[3][4] Do not let the sorbent go dry.

  • Equilibration: Pass 1-2 cartridge volumes (e.g., 3-6 mL) of acidified water (pH adjusted to match the sample) through the cartridge.[3][4] This primes the stationary phase for sample interaction. Do not let the sorbent go dry.

  • Sample Loading: Load the entire pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge to remove polar interferences.

    • Pass 1-2 cartridge volumes (e.g., 3-6 mL) of water through the cartridge.[4]

    • Follow with a stronger wash of 1-2 cartridge volumes of 5-10% methanol in water.[4]

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all residual aqueous solvent.

  • Elution: Elute the retained 9-HODE by passing 1-2 cartridge volumes (e.g., 3-6 mL) of methanol or acetonitrile through the cartridge into a clean collection tube.[4]

Step 3: Eluate Processing
  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 30-40°C.[6]

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the analytical instrument's mobile phase (e.g., 85% methanol).[6] Vortex to ensure the residue is fully dissolved.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The described SPE method provides high recovery and low limits of detection, making it suitable for quantifying endogenous levels of 9-HODE. The following table summarizes representative performance data for the analysis of 9-HODE isomers in biological matrices.

Parameter9-Z,E-HODE9-E,E-HODEMatrixReference
Average Recovery 89.33%87.93%Meat Products[5]
Limit of Detection (LOD) 0.090 µg/g0.060 µg/gMeat Products[5]
Limit of Quantification (LOQ) 0.32 µg/g0.20 µg/gMeat Products[5]

Table 1: Representative quantitative performance metrics for HODE isomers using a C18 SPE-based method. Data adapted from a study on meat products, demonstrating typical method efficacy.

Downstream Analysis Considerations

The final reconstituted sample is clean and concentrated, making it ideal for injection into an LC-MS/MS system.[7]

  • Chromatography: A reversed-phase C18 column is typically used for separation.[6]

  • Mass Spectrometry: Analysis is performed in negative ion mode using Multiple Reaction Monitoring (MRM). The precursor ion for 9-HODE is [M-H]⁻ at m/z 295.2. A characteristic product ion for quantification is m/z 171.1, resulting from cleavage adjacent to the hydroxyl group.[6][8]

References

Application Notes and Protocols for the Derivatization of 9-HODE for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and pain perception.[1][2] Accurate and sensitive quantification of 9-HODE in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds. However, 9-HODE, with its polar carboxylic acid and hydroxyl functional groups, requires derivatization to increase its volatility and thermal stability for successful GC-MS analysis.

This document provides detailed application notes and protocols for the derivatization of 9-HODE for GC-MS analysis, including sample preparation, derivatization procedures, and recommended GC-MS parameters. Additionally, it summarizes quantitative data from various studies and presents diagrams of the experimental workflow and the signaling pathways of 9-HODE.

Data Presentation

The following table summarizes the quantitative data for 9-HODE analysis from various studies, providing a reference for expected concentrations and analytical sensitivity.

AnalyteMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Concentration RangeReference
9-HODEHuman PlasmaLC-MS/MS--16 ± 5.0 ng/mL[3]
9-HODEHuman PlasmaLC-MS/MS--3.1-fold increase post-exercise[4][5]
9-HODERat PlasmaQ-TOF MS-9.7 nmol/L57.8 ± 18.7 nmol/L[6]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step to isolate lipids, including 9-HODE, from complex biological matrices and remove interfering substances.

Materials:

  • C18 SPE cartridges

  • Methanol

  • Water, HPLC grade

  • Hexane

  • Ethyl acetate

  • Nitrogen gas evaporator

Protocol:

  • Conditioning: Condition the C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Sample Loading: Acidify the biological sample (e.g., plasma, tissue homogenate) to approximately pH 3.5 with 0.1 M HCl. Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities. Subsequently, wash with 5 mL of a hexane/ethyl acetate mixture (e.g., 80:20, v/v) to elute non-polar interfering compounds.

  • Elution: Elute the 9-HODE and other hydroxy fatty acids with 5 mL of ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. The dried extract is now ready for derivatization.

Derivatization: Methylation and Silylation

A two-step derivatization process is commonly employed for 9-HODE analysis by GC-MS. The carboxylic acid group is first esterified to a methyl ester, followed by the silylation of the hydroxyl group to a trimethylsilyl (TMS) ether.

Materials:

  • Diazomethane solution (freshly prepared and handled with extreme caution in a fume hood) or Trimethylsilyldiazomethane (TMS-diazomethane)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Heating block or oven

Protocol:

Step 1: Methylation of the Carboxylic Acid Group

  • Using Diazomethane (handle with extreme caution):

    • Reconstitute the dried lipid extract in a small volume of diethyl ether:methanol (9:1, v/v).

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating an excess of reagent.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution until the yellow color disappears.

  • Using Trimethylsilyldiazomethane (Safer Alternative):

    • Reconstitute the dried lipid extract in a mixture of toluene and methanol.

    • Add TMS-diazomethane solution (2 M in hexane) dropwise until a yellow color persists.

    • Let the reaction proceed for 30-60 minutes at room temperature.

    • Evaporate the solvent under a stream of nitrogen.

Step 2: Silylation of the Hydroxyl Group

  • To the dried methyl ester of 9-HODE, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine or acetonitrile.

  • Seal the reaction vial tightly and heat at 60-80°C for 30-60 minutes.[7]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are representative GC-MS parameters for the analysis of derivatized 9-HODE. Optimization may be required depending on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min
Injection ModeSplitless
Injector Temperature250-280°C
Oven Temperature ProgramInitial temperature: 80-100°C, hold for 1-2 min. Ramp to 200-220°C at 10-15°C/min. Ramp to 280-300°C at 5-10°C/min, hold for 5-10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-550
Data Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Characteristic Ions for 9-HODE-Me-TMS Derivative (for SIM mode): The mass spectrum of the trimethylsilyl ether, methyl ester derivative of 9-HODE will exhibit characteristic fragment ions that can be used for identification and quantification. The specific ions will depend on the fragmentation pattern, but key ions to monitor would include the molecular ion (if present) and fragments resulting from cleavage adjacent to the TMS-ether group.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Tissue) Acidification Acidification (pH ~3.5) Biological_Sample->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Elution Elution with Ethyl Acetate SPE->Elution Drying_1 Evaporation to Dryness Elution->Drying_1 Methylation Methylation (Diazomethane or TMS-Diazomethane) Drying_1->Methylation Drying_2 Evaporation to Dryness Methylation->Drying_2 Silylation Silylation (BSTFA + 1% TMCS) Drying_2->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Analysis Data Analysis (Quantification & Identification) GC_MS->Data_Analysis

Caption: Experimental workflow for 9-HODE analysis.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HODE 9-HODE GPR132 GPR132/G2A HODE->GPR132 Binds to PPARg PPARγ HODE->PPARg Activates Inflammation Pro-inflammatory Response GPR132->Inflammation Leads to Gene_Expression Gene Expression Changes (e.g., FABP4, CD36) PPARg->Gene_Expression Regulates Gene_Expression->Inflammation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathways of 9-HODE.

References

Application Note and Protocols for Quantifying 9-HODE in Cell Culture Media and Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantification of 9-hydroxyoctadecadienoic acid (9-HODE), a significant lipid mediator involved in various physiological and pathological processes, in cell culture media and cell lysates. The protocols herein are designed to deliver accurate and reproducible results for researchers investigating cellular signaling, oxidative stress, and drug discovery.

Introduction

9-HODE is a metabolite of linoleic acid, produced via enzymatic pathways involving cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes, as well as through non-enzymatic free radical-mediated oxidation.[1][2][3] As a key signaling molecule, 9-HODE has been implicated in the regulation of platelet function, vascular thromboresistance, and cellular responses to growth factors.[2][4] Its involvement in pathological states such as atherosclerosis, psoriasis, and cancer makes its accurate quantification crucial for understanding disease mechanisms and for the development of novel therapeutics.[2][4][5] 9-HODE exerts its effects through various signaling pathways, including activation of the G protein-coupled receptor GPR132 and peroxisome proliferator-activated receptors (PPARs).[5][6][7]

This application note details two primary methods for the quantification of 9-HODE: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of 9-HODE

9-HODE_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Linoleic_Acid Linoleic Acid 9-HODE 9-HODE Linoleic_Acid->9-HODE Oxidation (COX, CYP450, ROS) GPR132 GPR132 9-HODE->GPR132 Binds PPAR_gamma PPARγ 9-HODE->PPAR_gamma Activates JNK_Activation JNK Activation GPR132->JNK_Activation Gene_Expression Gene Expression (e.g., FABP4, CD36) PPAR_gamma->Gene_Expression Apoptosis Apoptosis JNK_Activation->Apoptosis Lipid_Uptake Lipid Uptake Gene_Expression->Lipid_Uptake

Caption: 9-HODE signaling pathways involving GPR132 and PPARγ.

Experimental Workflow for 9-HODE Quantification

Experimental_Workflow Sample_Collection Sample Collection (Cell Culture Media / Lysates) Extraction 9-HODE Extraction Sample_Collection->Extraction Quantification_Method Quantification Method Extraction->Quantification_Method ELISA ELISA Quantification_Method->ELISA Immunoassay LCMS LC-MS/MS Quantification_Method->LCMS Mass Spectrometry Data_Analysis Data Analysis ELISA->Data_Analysis LCMS->Data_Analysis Results Results Data_Analysis->Results

Caption: General workflow for 9-HODE quantification.

Quantitative Data Summary

MethodSample TypeSensitivity (LOD)Effective RangeIntra-Assay CV (%)Inter-Assay CV (%)
ELISACell Culture Media, Plasma, Tissue Homogenates~0.1 ng/mL[8]0.1 - 500 ng/mL[8]< 10%< 10%
LC-MS/MSPlasma, Urine, Tissues< 2.6 pg on columnVariable (dependent on standard curve)3-5%[9]3-5%[9]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of 9-HODE

This protocol describes the extraction of 9-HODE from cell culture media and cell lysates, a crucial step for both ELISA and LC-MS/MS analysis. To prevent auto-oxidation during sample preparation, it is recommended to add an antioxidant like butylated hydroxytoluene (BHT).[10]

Materials:

  • Cell culture media or cell lysates

  • Butylated hydroxytoluene (BHT)

  • Triphenylphosphine (TPP)

  • Folch solution (2:1 Chloroform:Methanol)

  • 0.9% NaCl

  • 15% KOH

  • 1 N HCl

  • Ethyl acetate

  • Nitrogen gas supply

  • Centrifuge

Procedure for Cell Lysates (Total 9-HODE - Free and Esterified):

  • Prepare Folch solution with 5 mg/100 mL BHT.

  • To 1 volume of cell lysate, add 20 volumes of the prepared Folch solution in a glass tube and place on ice.

  • Vortex thoroughly for 1 minute.

  • Allow the tube to stand under nitrogen gas in a sealed tube for one hour at room temperature, with occasional vortexing.

  • Add 4 mL of 0.9% NaCl and vortex vigorously.

  • Centrifuge for 2-3 minutes to separate the phases.

  • Carefully transfer the lower organic phase to a new glass tube, avoiding the protein interface.

  • Evaporate the organic solvent under a stream of nitrogen.

  • To release esterified 9-HODE, add 2-4 mL of methanol with 5 mg/100 mL BHT and an equal volume of 15% KOH.

  • Incubate in a water bath at 37-40°C for 30 minutes.

  • Adjust the pH to 3 with 1 N HCl.

  • The sample is now ready for solid-phase extraction (SPE) or can be further processed for liquid-liquid extraction.

Procedure for Cell Culture Media (Free 9-HODE):

  • Acidify the cell culture medium to a pH of 3-4 with concentrated HCl.[8]

  • Perform a liquid-liquid extraction by adding 3 times the sample volume of water-saturated ethyl acetate.

  • Vortex and centrifuge at a low speed or allow the phases to separate by standing.

  • Transfer the upper organic phase to a new tube.

  • Repeat the extraction (steps 2-4) and combine the organic phases.[8]

  • Evaporate the organic solvent under a stream of nitrogen.

  • The dried extract is now ready to be reconstituted in the appropriate assay buffer for ELISA or mobile phase for LC-MS/MS.

Protocol 2: Quantification of 9-HODE by ELISA

This protocol is based on a competitive ELISA format where 9-HODE in the sample competes with a 9-HODE-horseradish peroxidase (HRP) conjugate for binding to a specific antibody.[4][8][11]

Materials:

  • 9-HODE ELISA Kit (includes pre-coated 96-well plate, 9-HODE standard, HRP-conjugate, wash buffer, dilution buffer, TMB substrate, and stop solution)

  • Extracted samples (from Protocol 1)

  • Adjustable pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare all reagents and standards as per the kit manufacturer's instructions. A typical standard curve may range from 0.1 ng/mL to 500 ng/mL.[8]

  • Reconstitute the extracted samples in the dilution buffer provided with the kit.

  • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

  • Add 100 µL of the diluted 9-HODE-HRP conjugate to each well.

  • Incubate the plate at room temperature for two hours.[2]

  • Wash the plate three times with the diluted wash buffer.

  • Add 200 µL of TMB substrate to each well and incubate in the dark for 30 minutes.

  • Stop the reaction by adding 50 µL of the stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes of stopping the reaction.

  • The intensity of the color is inversely proportional to the concentration of 9-HODE in the sample.[4][8][11] Calculate the concentration of 9-HODE in the samples by interpolating from the standard curve.

Protocol 3: Quantification of 9-HODE by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of 9-HODE, and can distinguish it from its isomer, 13-HODE.[9][12]

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Extracted samples (from Protocol 1)

  • 9-HODE analytical standard

  • Deuterated internal standard (e.g., 9-HODE-d4)

  • Mobile phase A: Water with 0.2% v/v acetic acid

  • Mobile phase B: Methanol with 0.2% v/v acetic acid

  • Nitrogen gas for nebulization and collision

Procedure:

  • Sample Preparation: Reconstitute the dried extracts from Protocol 1 in the mobile phase. Add a known amount of the deuterated internal standard to all samples and standards to correct for extraction efficiency and matrix effects.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Perform a gradient elution. A typical gradient might start at 85% mobile phase B for 10 minutes, increase to 100% B over two minutes, hold at 100% B for 10 minutes, and then re-equilibrate with 100% A for 10 minutes.[12]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • The precursor ion for 9-HODE is m/z 295.2.

    • A specific product ion for 9-HODE is m/z 171, which allows for its distinction from 13-HODE (which has a characteristic product ion of m/z 195).[9][12]

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Quantify 9-HODE in the samples by comparing their peak area ratios to the standard curve.

Conclusion

The choice between ELISA and LC-MS/MS for the quantification of 9-HODE will depend on the specific requirements of the study. ELISA is a high-throughput and cost-effective method suitable for screening a large number of samples. LC-MS/MS provides higher specificity and sensitivity, making it the gold standard for confirmation and for studies requiring precise quantification of 9-HODE and its isomers. The detailed protocols provided in this application note will enable researchers to accurately measure 9-HODE in cell culture media and lysates, facilitating further investigation into its biological roles and its potential as a biomarker and therapeutic target.

References

Application Notes: In Vitro Studies of 9-Hydroxyoctadecanoic Acid (9-HODE)

References

Application Notes and Protocols: Studying the Effects of 9-HODE on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of 9-hydroxyoctadecadienoic acid (9-HODE) on gene expression. This document includes an overview of the signaling pathways involved, detailed experimental protocols, and a summary of expected gene expression changes.

Introduction

9-hydroxyoctadecadienoic acid (9-HODE) is an oxidized metabolite of linoleic acid, a common omega-6 fatty acid. It is increasingly recognized as a bioactive lipid mediator involved in a variety of physiological and pathological processes, including inflammation, cancer, and metabolic diseases.[1][2] Understanding how 9-HODE influences gene expression is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies.

Data Presentation: Summary of 9-HODE Effects on Gene Expression

The following table summarizes the known effects of 9-HODE on the expression of key target genes, primarily in liver (HepG2) and macrophage (THP-1) cell lines.

Target GeneCell TypeEffect of 9-HODE TreatmentPrimary Function of Gene Product
PPARγ HepG2Upregulation[1][3]Nuclear receptor, master regulator of adipogenesis, lipid metabolism, and inflammation.
CD36 HepG2Upregulation[1][3]Scavenger receptor, fatty acid translocase involved in lipid uptake.
FASN HepG2Upregulation[1][3]Fatty acid synthase, key enzyme in de novo lipogenesis.
FoxA2 HepG2Upregulation[1][3]Forkhead box protein A2, transcription factor involved in hepatic lipid metabolism.
FABP4 THP-1 MacrophagesUpregulation[4][5]Fatty acid-binding protein 4, involved in intracellular fatty acid trafficking.

Signaling Pathways

9-HODE primarily exerts its effects on gene expression through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] Upon binding to PPARγ, 9-HODE induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Another potential signaling pathway involves the G protein-coupled receptor 132 (GPR132), for which 9-HODE is a ligand.[4][6] However, studies have shown that the induction of some genes, like FABP4, by 9-HODE is mediated by PPARγ independently of GPR132.[4][5]

9-HODE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-HODE_ext 9-HODE GPR132 GPR132 9-HODE_ext->GPR132 Binding 9-HODE_intra 9-HODE 9-HODE_ext->9-HODE_intra Lipid Transport Downstream_Signaling Downstream Signaling GPR132->Downstream_Signaling Activation PPARg PPARγ 9-HODE_intra->PPARg Binding & Activation PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binding to PPRE Target_Genes Target Genes (e.g., CD36, FASN, FABP4) PPRE->Target_Genes Transcriptional Regulation mRNA mRNA Target_Genes->mRNA Transcription Protein_Synthesis Protein Synthesis (e.g., CD36, FASN) mRNA->Protein_Synthesis Translation

Figure 1: 9-HODE signaling pathways leading to changes in gene expression.

Experimental Protocols

The following protocols provide a general framework for studying the effects of 9-HODE on gene expression in cultured cells.

Experimental Workflow Overview

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, THP-1) 9HODE_Treatment 2. 9-HODE Treatment (Varying concentrations and time points) Cell_Culture->9HODE_Treatment RNA_Isolation 3. Total RNA Isolation 9HODE_Treatment->RNA_Isolation RNA_QC 4. RNA Quality & Quantity Control (e.g., NanoDrop, Bioanalyzer) RNA_Isolation->RNA_QC cDNA_Synthesis 5. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR 6. Quantitative PCR (qPCR) (Target genes and housekeeping genes) cDNA_Synthesis->qPCR Data_Analysis 7. Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis

Figure 2: General experimental workflow for studying 9-HODE effects on gene expression.

Protocol 1: Cell Culture and 9-HODE Treatment

Materials:

  • HepG2 or THP-1 cells

  • Complete growth medium (e.g., DMEM for HepG2, RPMI-1640 for THP-1) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 9-HODE (stored at -80°C)

  • DMSO (vehicle control)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence/Differentiation:

    • For HepG2 cells, allow them to adhere overnight.

    • For THP-1 monocytes, differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/mL for 48-72 hours. Replace the media with fresh, PMA-free media before 9-HODE treatment.

  • Preparation of 9-HODE Stock Solution: Dissolve 9-HODE in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Treatment:

    • On the day of the experiment, dilute the 9-HODE stock solution in complete growth medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[7]

    • Prepare a vehicle control with the same final concentration of DMSO as the highest 9-HODE concentration.

    • Remove the old medium from the cells and add the medium containing 9-HODE or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[7]

Protocol 2: Total RNA Isolation

Materials:

  • TRIzol reagent or a commercial RNA isolation kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • RNase-free tubes and pipette tips

Procedure (using TRIzol):

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Add 1 mL of TRIzol reagent per well of a 6-well plate and pipette up and down several times to lyse the cells.

  • Phase Separation:

    • Transfer the lysate to an RNase-free microcentrifuge tube.

    • Incubate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol.

    • Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol used initially.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in an appropriate volume of RNase-free water (e.g., 20-50 µL).

    • Incubate at 55-60°C for 10 minutes to dissolve the RNA.

  • RNA Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

Protocol 3: cDNA Synthesis (Reverse Transcription)

Materials:

  • Total RNA (1 µg)

  • Reverse transcriptase enzyme and buffer

  • dNTPs

  • Random primers or oligo(dT) primers

  • RNase inhibitor

  • RNase-free water

Procedure:

  • Follow the instructions provided with your cDNA synthesis kit. A typical reaction setup is as follows:

    • In an RNase-free tube, mix 1 µg of total RNA with random primers and dNTPs.

    • Heat the mixture to 65°C for 5 minutes and then place on ice.

    • Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.

    • Incubate at 25°C for 10 minutes, followed by 42-50°C for 50-60 minutes.

    • Inactivate the enzyme by heating to 70°C for 15 minutes.

  • The resulting cDNA can be stored at -20°C.

Protocol 4: Quantitative PCR (qPCR)

Materials:

  • cDNA

  • SYBR Green qPCR master mix

  • Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR plate and instrument

Procedure:

  • Primer Design: Design or obtain validated primers for your genes of interest. Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce a single amplicon.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.

    • Aliquot the master mix into the wells of a qPCR plate.

    • Add the diluted cDNA to the respective wells. Include no-template controls (NTCs) for each primer set.

    • Run all samples in duplicate or triplicate.

  • qPCR Cycling Conditions: A typical qPCR program is as follows:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to check for primer-dimers and non-specific products.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each sample.

    • Normalize the Cq values of the target genes to the Cq values of the housekeeping gene (ΔCq).

    • Calculate the fold change in gene expression using the ΔΔCq method.

Conclusion

The protocols and information provided in these application notes offer a solid foundation for investigating the effects of 9-HODE on gene expression. By understanding the underlying signaling pathways and employing robust experimental techniques, researchers can further unravel the complex roles of this lipid mediator in health and disease, potentially leading to new therapeutic avenues.

References

Application Notes and Protocols: 9-Hydroxyoctadecanoic Acid (9-HODE) Treatment of Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of 9-Hydroxyoctadecanoic Acid (9-HODE) on endothelial cells, detailing its role in various cellular processes and providing protocols for experimental investigation. 9-HODE, an oxidized metabolite of linoleic acid, is a bioactive lipid that has been shown to modulate endothelial cell function, with implications in atherosclerosis, inflammation, and angiogenesis.

Introduction

Endothelial cells form the inner lining of blood vessels and play a critical role in cardiovascular homeostasis. Dysfunction of the endothelium is a key initiating event in the development of atherosclerosis.[1] 9-HODE has been identified as a significant signaling molecule that can influence endothelial cell behavior. It is produced endogenously by endothelial cells from linoleic acid, with its formation suggesting the involvement of cyclooxygenase.[2] This document outlines the known effects of 9-HODE on endothelial cells and provides standardized protocols to study these effects in a laboratory setting.

Key Effects of 9-HODE on Endothelial Cells

  • Inhibition of Cell Migration: 9-HODE has been demonstrated to inhibit the migration of porcine aortic endothelial cells in a dose-dependent manner.[3]

  • Induction of Apoptosis: In certain contexts, particularly in later stages of atherosclerosis, 9-HODE can contribute to apoptosis, leading to a more fragile atherosclerotic plaque.[4]

  • Activation of Signaling Pathways: 9-HODE interacts with several receptors and signaling pathways, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Transient Receptor Potential Vanilloid 1 (TRPV1), and G-protein coupled receptor 132 (GPR132).[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the literature regarding the effects of 9-HODE on endothelial and related cells.

ParameterCell TypeEffective ConcentrationObserved EffectReference
Inhibition of MigrationPorcine Aortic Endothelial Cells0.01 - 1 µMStrong, dose-dependent inhibition of cell migration.[3]
TRPV1 ActivationCHO cells expressing TRPV1EC50 ~800 nMEvoked calcium accumulation.[7]
iCGRP ReleaseRat Trigeminal Ganglion NeuronsEC50 ~300 nMTriggered release of immunoreactive CGRP.[7]
HDAC1 Inhibition-5 µM~66.4% inhibition of HDAC1 enzymatic activity.[8][9]
PPARγ TransactivationMonocytic cellsNot specifiedIncreased PPARγ transactivation.[4]

Signaling Pathways Modulated by 9-HODE in Endothelial Cells

9-HODE exerts its effects on endothelial cells through multiple signaling pathways. Understanding these pathways is crucial for developing targeted therapeutic strategies.

PPARγ Activation Pathway

PPAR_gamma_pathway 9-HODE 9-HODE PPARγ PPARγ 9-HODE->PPARγ Activates Nucleus Nucleus PPARγ->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Regulates PAI-1 PAI-1 Gene Expression->PAI-1 Increases ICAM-1 ICAM-1 Gene Expression->ICAM-1 Increases TRPV1_pathway 9-HODE 9-HODE TRPV1 TRPV1 9-HODE->TRPV1 Activates Ca2_influx Ca2+ Influx TRPV1->Ca2_influx Downstream_Signaling Downstream Signaling Ca2_influx->Downstream_Signaling GPR132_pathway 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 Activates Pro_inflammatory Pro-inflammatory Effects GPR132->Pro_inflammatory Apoptosis Apoptosis GPR132->Apoptosis protocol_1_workflow cluster_culture Cell Culture cluster_treatment 9-HODE Treatment Culture Culture HUVECs in EGM-2 Subculture Subculture at 80-90% confluency Culture->Subculture Prepare_9HODE Prepare 9-HODE dilutions Subculture->Prepare_9HODE Treat_cells Treat cells with 9-HODE or vehicle Prepare_9HODE->Treat_cells Incubate Incubate for desired time Treat_cells->Incubate Downstream Assays Downstream Assays Incubate->Downstream Assays protocol_2_workflow Start Confluent Endothelial Cell Monolayer Create_Wound Create a scratch wound Start->Create_Wound Wash_Cells Wash with PBS Create_Wound->Wash_Cells Add_Treatment Add 9-HODE or vehicle control Wash_Cells->Add_Treatment Image_T0 Image wound at Time 0 Add_Treatment->Image_T0 Incubate Incubate at 37°C Image_T0->Incubate Image_TX Image wound at subsequent time points Incubate->Image_TX Analyze Measure wound closure Image_TX->Analyze protocol_3_workflow Start Endothelial cells on glass-bottom dish Load_Dye Load with Fluo-4 AM Start->Load_Dye Wash_Cells Wash with HBSS Load_Dye->Wash_Cells Baseline Record baseline fluorescence Wash_Cells->Baseline Stimulate Add 9-HODE Baseline->Stimulate Record Record fluorescence changes Stimulate->Record Analyze Quantify calcium influx Record->Analyze

References

Investigating the Role of 9-HODE in Macrophage Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a lipid mediator derived from the oxidation of linoleic acid. Its presence is notably increased in environments characterized by oxidative stress, such as atherosclerotic plaques.[1][2] This molecule plays a significant, albeit complex, role in modulating macrophage function, influencing processes from inflammation and lipid metabolism to cell differentiation and migration.[1][3] Understanding the intricate mechanisms by which 9-HODE exerts its effects on macrophages is crucial for developing novel therapeutic strategies for a range of inflammatory and metabolic diseases, including atherosclerosis.

These application notes provide a comprehensive overview of the multifaceted role of 9-HODE in macrophage biology, supported by detailed experimental protocols to facilitate further research in this area.

The Dual Role of 9-HODE in Macrophage Signaling

9-HODE's influence on macrophage function is primarily mediated through two key signaling pathways: the peroxisome proliferator-activated receptor gamma (PPARγ) and the G-protein coupled receptor 132 (GPR132, also known as G2A).

1. PPARγ-Mediated Effects:

9-HODE acts as a ligand for PPARγ, a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[3][4] Activation of PPARγ by 9-HODE in macrophages leads to the transcriptional upregulation of genes involved in lipid uptake and trafficking, such as CD36 and Fatty Acid Binding Protein 4 (FABP4).[1][5] This can contribute to the formation of foam cells, a hallmark of atherosclerosis.[1] Specifically, 9-HODE has been shown to increase the expression of PPARγ2 transcripts.[1]

2. GPR132-Mediated Pro-inflammatory Signaling:

In contrast to the often anti-inflammatory roles of PPARγ, 9-HODE's interaction with GPR132, a cell surface receptor highly expressed in macrophages, triggers pro-inflammatory responses.[1][2] This pathway is implicated in the progression of atherosclerosis, where 9-HODE-mediated GPR132 activation contributes to a chronic inflammatory state within the plaque.[1][2] This signaling axis is also involved in macrophage migration.[6][7]

Key Macrophage Functions Modulated by 9-HODE

The activation of these signaling pathways by 9-HODE has profound consequences for several key macrophage functions:

  • Inflammation: 9-HODE can induce the expression and release of pro-inflammatory cytokines. For instance, it has been shown to increase the levels of Interleukin-1β (IL-1β) mRNA and protein in human monocyte-derived macrophages.[8]

  • Lipid Metabolism and Foam Cell Formation: By upregulating genes like FABP4 and CD36 via PPARγ, 9-HODE promotes lipid accumulation within macrophages, contributing to their transformation into foam cells.[1][5][9]

  • Cell Differentiation and Maturation: 9-HODE, along with its isomer 13-HODE, can stimulate the maturation of monocytes into macrophages.[3][4]

  • Apoptosis: Studies have indicated that 9-HODE can enhance apoptosis in monocytic cell lines.[1]

  • Migration: The 9-HODE/GPR132 axis has been identified as a mediator of macrophage migration, a critical process in the inflammatory response and atherogenesis.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of 9-HODE on macrophage gene and protein expression as reported in the literature.

Gene/ProteinMacrophage/Monocyte Model9-HODE ConcentrationFold Change/EffectReference
FABP4 mRNA THP-1 monocytes and macrophagesNot specifiedIncreased expression[5]
GPR132 mRNA THP-1 monocytes and macrophagesNot specifiedIncreased expression[5]
PPARγ2 transcripts Human U937 lineNot specifiedFourfold increase[1]
IL-1β mRNA Human monocyte-derived macrophages33 µM1.5- to 6-fold increase[8]
IL-1β protein Human monocyte-derived macrophages33 µM122 pg/culture (vs. 4 pg in control)[8]
Signaling Pathway ComponentEffect of 9-HODEReference
PPARγ transactivation Increased[1]
MyD88-PI3K-AKT signaling Initiated in a GPR132-dependent manner[6]
MMP9 release Transiently increased in a GPR132-dependent manner[6]

Experimental Protocols

Detailed protocols for key experiments to investigate the role of 9-HODE in macrophage function are provided below.

Protocol 1: Macrophage Culture and Differentiation

This protocol describes the differentiation of human THP-1 monocytes into macrophage-like cells.

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well tissue culture plates

Procedure:

  • Culture THP-1 cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.

  • Seed THP-1 cells at a density of 5 x 10^5 cells/mL in 6-well plates.[10]

  • To induce differentiation into macrophages, add PMA to each well to a final concentration of 100 ng/mL.[10]

  • Incubate the cells with PMA for 48 hours.[10]

  • After 48 hours, remove the PMA-containing medium and replace it with fresh, complete RPMI-1640 medium. The adherent cells are now differentiated macrophage-like cells and are ready for treatment with 9-HODE.

Protocol 2: 9-HODE Treatment of Macrophages

Materials:

  • Differentiated macrophage-like cells (from Protocol 1)

  • 9-HODE (dissolved in a suitable solvent, e.g., ethanol)

  • Serum-free RPMI-1640 medium

  • Vehicle control (e.g., ethanol)

Procedure:

  • Prepare a stock solution of 9-HODE in the chosen solvent.

  • On the day of the experiment, aspirate the culture medium from the differentiated macrophages and wash the cells once with sterile PBS.

  • Add serum-free RPMI-1640 medium to the cells.

  • Add 9-HODE to the desired final concentration (e.g., 10-30 µM, based on literature) to the treatment wells.

  • Add an equivalent volume of the vehicle to the control wells.

  • Incubate the cells for the desired time period (e.g., 3-24 hours, depending on the endpoint being measured).[6][8]

  • After incubation, collect the cell lysates for gene or protein expression analysis, or the culture supernatant for cytokine analysis.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing changes in gene expression in macrophages following 9-HODE treatment.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., FABP4, GPR132, IL1B, PPARG) and reference genes (e.g., GAPDH, ACTB)[11]

  • qPCR instrument

Procedure:

  • RNA Extraction: Following treatment with 9-HODE, lyse the macrophages and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[11]

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[11]

    • Include a melting curve analysis to verify the specificity of the amplified products.[11]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference genes.

Protocol 4: Macrophage Phagocytosis Assay

This protocol describes a method to assess the effect of 9-HODE on the phagocytic capacity of macrophages using fluorescently labeled particles.

Materials:

  • Differentiated macrophage-like cells in a 24-well plate

  • Fluorescently labeled particles (e.g., FITC-labeled latex beads or GFP-labeled E. coli)[12][13][14]

  • Serum-free medium

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Prepare differentiated macrophages in a 24-well plate as described in Protocol 1.

  • Treat the macrophages with 9-HODE or vehicle control for a predetermined time.

  • Two hours before the assay, replace the medium with warm serum-free medium.[12]

  • Add the fluorescently labeled particles to the macrophage cultures at a specific ratio (e.g., 10 bacteria per macrophage).[15]

  • Incubate for 1-2 hours to allow for phagocytosis.[12]

  • Gently wash the cells multiple times with cold PBS to remove non-engulfed particles.

  • Analysis by Flow Cytometry:

    • Detach the macrophages from the plate using a cell scraper or a non-enzymatic cell dissociation solution.

    • Analyze the cell suspension by flow cytometry to quantify the percentage of fluorescent cells (macrophages that have engulfed particles) and the mean fluorescence intensity (amount of engulfed particles per cell).

  • Analysis by Fluorescence Microscopy:

    • Fix the cells in the wells.

    • Visualize the cells using a fluorescence microscope to observe and quantify the phagocytic activity.[14]

Visualizations

Signaling Pathways of 9-HODE in Macrophages

G cluster_0 9-HODE Signaling in Macrophages cluster_1 GPR132 Pathway cluster_2 PPARγ Pathway HODE 9-HODE GPR132 GPR132 (G2A) HODE->GPR132 PPARg PPARγ HODE->PPARg Activates MyD88 MyD88-PI3K-AKT Signaling GPR132->MyD88 Activates Inflammation_GPR Pro-inflammatory Response GPR132->Inflammation_GPR Induces MMP9 Transient MMP9 Release MyD88->MMP9 Leads to Migration Macrophage Migration MMP9->Migration Promotes Transcription Gene Transcription PPARg->Transcription Regulates FABP4 FABP4 Expression Transcription->FABP4 Increases CD36 CD36 Expression Transcription->CD36 Increases LipidUptake Lipid Uptake FABP4->LipidUptake Facilitates CD36->LipidUptake Facilitates FoamCell Foam Cell Formation LipidUptake->FoamCell Leads to

Caption: Signaling pathways of 9-HODE in macrophages.

Experimental Workflow: Investigating 9-HODE Effects

G cluster_0 Experimental Workflow cluster_1 Downstream Assays start Start: THP-1 Monocytes diff Differentiate with PMA (48 hours) start->diff mac Differentiated Macrophage-like Cells diff->mac treat Treat with 9-HODE or Vehicle Control mac->treat incubate Incubate (3-24 hours) treat->incubate qPCR qPCR: Gene Expression (FABP4, IL1B, etc.) incubate->qPCR phago Phagocytosis Assay: (Fluorescent Particles) incubate->phago cytokine Cytokine Analysis: (e.g., ELISA for IL-1β) incubate->cytokine

Caption: Workflow for studying 9-HODE effects on macrophages.

References

Application Notes & Protocols: Utilizing 9-HODE for Lipid Metabolism Studies in HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 9-Hydroxyoctadecadienoic acid (9-HODE) is an oxidized metabolite of the essential fatty acid, linoleic acid.[1] It functions as a signaling molecule implicated in various physiological and pathological processes, including inflammation and lipid homeostasis.[2] In the context of liver metabolism, 9-HODE is of significant interest as it has been shown to activate peroxisome proliferator-activated receptors (PPARs) and influence lipid accumulation.[1][2][3] The human hepatocarcinoma cell line, HepG2, is a widely used in-vitro model for studying hepatic lipid metabolism and disorders like Non-Alcoholic Fatty Liver Disease (NAFLD).[2][4] These notes provide a comprehensive guide to using 9-HODE to investigate its effects on lipid uptake, synthesis, and accumulation in HepG2 cells.

Mechanism of Action: In HepG2 cells, 9-HODE promotes steatosis, or the accumulation of lipids, primarily through the activation of PPARγ.[2][3] This activation initiates a transcriptional cascade, increasing the expression of key genes involved in fatty acid import and synthesis.[2] Specifically, 9-HODE has been demonstrated to upregulate the expression of:

  • CD36: A fatty acid translocase that facilitates the uptake of fatty acids into the cell.[2]

  • Fatty Acid Synthase (FASN): A key enzyme responsible for the de novo synthesis of fatty acids.[2][3]

  • PPARγ: Its own expression can be upregulated, creating a positive feedback loop.[2]

  • FoxA2: A transcription factor involved in the regulation of metabolic genes.[2][3]

This concerted upregulation of genes involved in fatty acid uptake and synthesis leads to an overall increase in intracellular triglyceride content, an effect that is particularly pronounced when cells are co-treated with oleic acid to mimic a fatty liver phenotype.[2][5]

Data Presentation: Effects of 9-HODE on HepG2 Cells

The following tables summarize the reported effects of 9-HODE treatment on lipid metabolism in HepG2 cells.

Table 1: Effect of 9-HODE on Triglyceride and Pyruvate Concentrations

Analyte Condition Concentration of 9-HODE Result Reference
Triglycerides Standard Medium (without Oleic Acid) Concentration-dependent Decreased [2]
Triglycerides Medium + Oleic Acid 1 µM and 10 µM Significantly Increased [2][5]

| Pyruvate | Standard Medium (without Oleic Acid) | 1 µM and 10 µM | Significantly Increased |[2] |

Table 2: Effect of 9-HODE on Gene Expression

Gene Target Gene Function Result of 9-HODE Treatment Reference
CD36 Fatty Acid Uptake Increased Expression [2][3]
FASN Fatty Acid Synthesis Increased Expression [2][3]
PPARγ Lipid Metabolism Regulator Increased Expression [2][3]

| FoxA2 | Metabolic Gene Regulation | Increased Expression |[2][3] |

Mandatory Visualizations

G cluster_0 9-HODE Signaling in HepG2 Cells cluster_1 Upregulated Gene Expression HODE 9-HODE PPARg PPARγ Activation HODE->PPARg CD36 CD36 PPARg->CD36 FASN FASN PPARg->FASN FoxA2 FoxA2 PPARg->FoxA2 FA_Uptake Increased Fatty Acid Uptake CD36->FA_Uptake FA_Synthesis Increased Fatty Acid Synthesis FASN->FA_Synthesis TG_Accum Triglyceride Accumulation (Steatosis) FA_Uptake->TG_Accum FA_Synthesis->TG_Accum

Caption: Signaling pathway of 9-HODE inducing steatosis in HepG2 cells.

G cluster_assays Downstream Assays (24h Incubation) start HepG2 Cell Culture (to 60-70% confluence) treatment Treatment Induction start->treatment control Vehicle Control (e.g., BSA) treatment->control hode_no_oa 9-HODE Treatment (Standard Medium) treatment->hode_no_oa hode_oa 9-HODE + Oleic Acid (Steatosis Model) treatment->hode_oa tg_assay Triglyceride Quantification control->tg_assay pyr_assay Pyruvate Quantification control->pyr_assay qpcr_assay Gene Expression (RT-qPCR) control->qpcr_assay hode_no_oa->tg_assay hode_no_oa->pyr_assay hode_no_oa->qpcr_assay hode_oa->tg_assay hode_oa->pyr_assay hode_oa->qpcr_assay analysis Data Analysis and Comparison tg_assay->analysis pyr_assay->analysis qpcr_assay->analysis

Caption: Experimental workflow for studying 9-HODE effects in HepG2 cells.

Experimental Protocols

Protocol 1: HepG2 Cell Culture and Maintenance
  • Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 5 mM glucose, 3.7 g/L sodium bicarbonate, 1.19 g/L HEPES, 0.876 g/L L-glutamine, and 0.11 g/L sodium pyruvate.[6]

  • Incubation: Culture HepG2 cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with Trypsin-EDTA, and re-plate at a suitable density.

  • Seeding for Experiments: Seed cells in appropriate well plates (e.g., 96-well for viability, 24-well for lipid staining, 6-well for RNA/protein) to reach 60-70% confluency within 24 hours before starting treatment.[6]

Protocol 2: 9-HODE and Oleic Acid Treatment

Note: Oleic acid is used to induce an in-vitro model of steatosis, which enhances the pro-lipid accumulation effects of 9-HODE.[2][7]

  • Oleic Acid (OA) Preparation: Prepare a stock solution of OA conjugated to fatty-acid-free Bovine Serum Albumin (BSA). A typical concentration for inducing lipid accumulation is 150 µM - 250 µM.[8][9]

  • 9-HODE Preparation: Prepare a stock solution of 9-HODE in a suitable solvent (e.g., ethanol). The final working concentrations typically range from 1 µM to 10 µM.[2]

  • Treatment:

    • Remove the standard culture medium from the cells.

    • For Steatosis Model: Add DMEM containing the desired concentration of OA and 9-HODE (e.g., 200 µM OA + 10 µM 9-HODE).

    • For Non-Steatosis Model: Add standard DMEM containing only 9-HODE.

    • Vehicle Control: Add medium containing the same concentration of BSA and/or ethanol used for the treatments.

  • Incubation: Incubate the treated cells for the desired time period, typically 24 hours for lipid accumulation and gene expression studies.[8]

Protocol 3: Intracellular Triglyceride Quantification

This protocol uses a colorimetric assay kit, a common method for quantifying triglycerides.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., containing 1% Triton X-100) and scrape to collect the lysate.

  • Homogenization: Briefly sonicate or vortex the lysate to ensure homogeneity.

  • Quantification:

    • Use a commercial colorimetric Triglyceride Quantification Kit.

    • Add a small volume of cell lysate to a 96-well plate.

    • Add the kit's reaction mix, which typically involves lipase to hydrolyze triglycerides into glycerol and free fatty acids.

    • A subsequent enzymatic reaction generates a colored or fluorescent product.

  • Measurement: Measure the absorbance or fluorescence at the wavelength specified by the kit manufacturer using a microplate reader.

  • Normalization: Quantify the total protein content of the cell lysates (e.g., using a BCA assay) and normalize the triglyceride values to the protein concentration (e.g., µg of triglyceride per mg of protein).[4]

Protocol 4: Gene Expression Analysis by RT-qPCR
  • RNA Extraction: After the 24-hour treatment, wash cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Purification: Purify total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any genomic DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (CD36, FASN, PPARγ, FoxA2), a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.

    • Perform the qPCR reaction using a thermal cycler.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and present the data as a fold change relative to the vehicle-treated control group.[2]

References

Application Notes and Protocols for 9-Hydroxyoctadecanoic Acid (9-HODE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecanoic acid (9-HODE) is a monohydroxy fatty acid derived from the oxidation of linoleic acid. It exists as two stereoisomers, 9(S)-HODE and 9(R)-HODE, which are produced in vivo through both enzymatic and non-enzymatic pathways.[1][2] 9-HODE is a bioactive lipid that has been implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[3][4] It is known to be a ligand for the G protein-coupled receptor GPR132 and an activator of the nuclear receptor PPARγ, making it a molecule of significant interest in drug development and biomedical research.[1][5][6]

These application notes provide a detailed protocol for the proper dissolution and handling of 9-HODE to ensure its stability and efficacy in experimental settings.

Physicochemical Properties and Storage

Proper storage and handling are critical to maintain the integrity of 9-HODE. The following table summarizes its key physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₄O₃[7]
Molecular Weight 298.5 g/mol [7]
Appearance Solid[5]
Solubility
Dimethylformamide (DMF)~50 mg/mL[7]
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL[5][7]
Ethanol~50 mg/mL[7]
Phosphate-buffered saline (PBS), pH 7.2~1 mg/mL[7]
Storage
Solid-20°C for up to 3 years.[5][8]
In Solvent-80°C for up to 6 months; -20°C for up to 1 month.[2][5]
Stability ≥ 2 years at -20°C.[6]

Experimental Protocols

Safety Precautions

Before handling 9-HODE, review the Safety Data Sheet (SDS). Standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 9-HODE in DMSO. Adjust the calculations accordingly for different desired concentrations or volumes.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Equilibration: Allow the vial of solid 9-HODE to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a specific amount of 9-HODE. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.985 mg of 9-HODE (Molecular Weight = 298.5 g/mol ). Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g) 0.001 L x 0.010 mol/L x 298.5 g/mol = 0.002985 g = 2.985 mg

  • Dissolution: Add the weighed 9-HODE to a sterile microcentrifuge tube or amber glass vial. Add the desired volume of DMSO (e.g., 1 mL) to the tube.

  • Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.

  • Inert Gas Purge: To minimize oxidation, gently purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2][5]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing a 9-HODE stock solution.

G Workflow for 9-HODE Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage start Start equilibrate Equilibrate 9-HODE to Room Temperature start->equilibrate weigh Weigh 2.985 mg of 9-HODE equilibrate->weigh add_dmso Add 1 mL of DMSO weigh->add_dmso vortex Vortex until dissolved (Warm to 37°C if necessary) add_dmso->vortex purge Purge with Inert Gas (Ar/N₂) vortex->purge aliquot Aliquot into single-use tubes purge->aliquot store Store at -80°C aliquot->store end 10 mM Stock Solution Ready for Use store->end

Caption: Workflow for the preparation of a 10 mM 9-HODE stock solution.

Signaling Pathways of 9-HODE

9-HODE exerts its biological effects through multiple signaling pathways. The diagram below illustrates two of its primary mechanisms of action: activation of the G protein-coupled receptor GPR132 and the nuclear receptor PPARγ.

G Signaling Pathways of 9-HODE cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HODE 9-HODE GPR132 GPR132 (G2A) HODE->GPR132 Binds HODE_nuc 9-HODE HODE->HODE_nuc Translocates G_alpha_q Gαq GPR132->G_alpha_q Activates PKC Protein Kinase C (PKC) G_alpha_q->PKC Activates JNK JNK PKC->JNK Activates Inflammation Pro-inflammatory Responses JNK->Inflammation PPARg PPARγ PPRE PPRE PPARg->PPRE Bind to RXR RXR RXR->PPRE Bind to Gene_Expression Target Gene Expression (e.g., FABP4, CD36) PPRE->Gene_Expression Regulates Lipid_Metabolism Altered Lipid Metabolism & Foam Cell Formation Gene_Expression->Lipid_Metabolism HODE_nuc->PPARg Activates

Caption: 9-HODE signaling via GPR132 and PPARγ pathways.

References

Application Notes and Protocols for 9-HODE Standards

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed information on the commercial sources, purity, handling, and analysis of 9-hydroxy-10,12-octadecadienoic acid (9-HODE) standards. The included protocols are intended for researchers, scientists, and drug development professionals working with this bioactive lipid.

Commercial Sources and Purity of 9-HODE Standards

9-HODE is a critical signaling molecule involved in various physiological and pathological processes. For accurate and reproducible experimental results, it is imperative to use high-purity standards from reputable commercial suppliers. The table below summarizes the offerings from major vendors.

SupplierProduct NamePurity SpecificationAnalytical MethodFormatStorage
Sigma-Aldrich 9(S)-HODE≥98%HPLCSolution in ethanol (1 mg/mL)-20°C
Cayman Chemical 9(S)-HODE≥98%HPLCSolution in ethanol (1 mg/mL)-20°C
(±)9-HODE≥98%-Solution in ethanol-20°C
MedChemExpress 9S-HODE98.0%HPLCSolution in ethanol-20°C for 2 years

Experimental Protocols

Protocol 1: Preparation of 9-HODE Standards for Cell Culture Experiments

This protocol outlines the preparation of 9-HODE standards for use in in vitro cell-based assays.

Materials:

  • 9-HODE standard in ethanol (e.g., 1 mg/mL)

  • Sterile, high-purity ethanol (vehicle)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Polystyrene or polypropylene tubes

Procedure:

  • Stock Solution Handling: Upon receipt, store the 9-HODE standard at -20°C. When ready to use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Serial Dilutions: Prepare serial dilutions of the 9-HODE stock solution in a suitable solvent, typically ethanol. It is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid solvent-induced cytotoxicity. The final ethanol concentration should generally be kept below 0.1% (v/v).

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of ethanol as the highest concentration of 9-HODE used in the experiment.

  • Addition to Cell Culture: Add the diluted 9-HODE or vehicle control to the cell culture medium and mix gently. Ensure even distribution of the compound. For example, to achieve a final concentration of 10 µM 9-HODE in 1 mL of cell culture medium from a 1 mg/mL stock (in ethanol), a multi-step dilution is recommended to keep the final ethanol concentration low.

  • Incubation: Incubate the cells for the desired period as dictated by the experimental design.

Workflow for Preparing 9-HODE for Cell Culture:

G cluster_prep Standard Preparation cluster_exp Experimental Setup s1 9-HODE Stock (1 mg/mL in Ethanol) s2 Equilibrate to RT s1->s2 s3 Prepare Serial Dilutions in Ethanol s2->s3 e2 Add Diluted 9-HODE to Medium s3->e2 Final EtOH < 0.1% e1 Cell Culture e1->e2 e3 Prepare Vehicle Control (Ethanol in Medium) e1->e3 e4 Incubate Cells e2->e4 e3->e4

Preparation of 9-HODE for cell culture.
Protocol 2: Analysis of 9-HODE by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a general method for the separation and quantification of 9-HODE isomers using normal-phase HPLC with UV detection.

Materials:

  • HPLC system with a UV detector

  • Normal-phase silica column (e.g., Absolute SiO2, 250 mm × 4.6 mm, 5 µm)

  • Mobile phase: n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v)[1]

  • 9-HODE standard

  • Sample extract

Procedure:

  • Sample Preparation: Extract lipids from the sample using a suitable method, such as a modified Folch extraction. The final extract should be dissolved in the mobile phase.

  • Chromatographic Conditions:

    • Column: Absolute SiO2 (250 mm × 4.6 mm, 5 µm)[1]

    • Mobile Phase: n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v)[1]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 234 nm (for the conjugated diene system)[1][2]

    • Injection Volume: 10-20 µL

  • Standard Curve: Prepare a series of 9-HODE standards of known concentrations in the mobile phase. Inject each standard to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample extract. Identify the 9-HODE peak based on its retention time compared to the standard.

  • Quantification: Quantify the amount of 9-HODE in the sample by comparing its peak area to the standard curve.

Protocol 3: Analysis of 9-HODE by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of 9-HODE by GC-MS following derivatization.

Materials:

  • GC-MS system

  • DB-1 fused silica capillary column (30 m × 0.32 mm i.d., 0.1 µm film thickness) or similar[2]

  • Derivatization reagents: Ethereal diazomethane solution and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[2][3]

  • 9-HODE standard

  • Sample extract

Procedure:

  • Sample Preparation and Extraction: Extract lipids from the sample as described in the HPLC-UV protocol.

  • Derivatization:

    • Methylation: Treat the dried extract with an ethereal diazomethane solution for approximately 10 minutes. Remove excess reagent under a stream of nitrogen.[2]

    • Silylation: Add MSTFA or BSTFA to the methylated sample and heat at 40-60°C for 30-60 minutes to form the trimethylsilyl (TMS) ether.[2][3]

  • GC-MS Conditions:

    • Column: DB-1 (30 m × 0.32 mm i.d., 0.1 µm film thickness)[2]

    • Injector Temperature: 280°C[2]

    • Oven Temperature Program: Initial temperature of 80°C for 3 minutes, then ramp at 3°C/min to 280°C, and hold for 15 minutes.[2]

    • Carrier Gas: Helium or Hydrogen

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan m/z 50-500

  • Analysis: The TMS-derivatized 9-HODE methyl ester will have a characteristic retention time and mass spectrum. Identification is confirmed by comparing the retention time and mass spectrum to a derivatized 9-HODE standard. Quantification can be achieved using a suitable internal standard.

Signaling Pathways of 9-HODE

9-HODE exerts its biological effects primarily through two main signaling pathways: activation of the G protein-coupled receptor 132 (GPR132) and the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ).

9-HODE and GPR132 Signaling

9-HODE is a potent endogenous ligand for GPR132.[4][5] Activation of GPR132 by 9-HODE can lead to the activation of Gαi and Gαq proteins. This can result in the inhibition of adenylyl cyclase and an increase in intracellular calcium, respectively, as well as activation of the JNK MAP kinase pathway.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HODE 9-HODE GPR132 GPR132 HODE->GPR132 Gai Gαi GPR132->Gai Gaq Gαq GPR132->Gaq JNK JNK Pathway GPR132->JNK AC Adenylyl Cyclase Gai->AC Ca ↑ Intracellular Ca²⁺ Gaq->Ca cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response Ca->Response JNK->Response

9-HODE signaling through GPR132.
9-HODE and PPARγ Signaling

9-HODE can also act as a ligand for PPARγ, a nuclear receptor that regulates gene expression.[6][7] Upon binding of 9-HODE, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7] Key target genes include those involved in lipid uptake and metabolism, such as CD36 and fatty acid-binding protein 4 (FABP4).[4][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HODE 9-HODE PPARg_cyto PPARγ HODE->PPARg_cyto PPARg_nuc PPARγ PPARg_cyto->PPARg_nuc Translocation Complex PPARγ-RXR Heterodimer PPARg_nuc->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binding TargetGenes Target Gene Transcription (e.g., CD36, FABP4) PPRE->TargetGenes Response Altered Lipid Metabolism & Cellular Function TargetGenes->Response

9-HODE signaling through PPARγ.

References

Troubleshooting & Optimization

Technical Support Center: 9-HODE Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals quantifying 9-hydroxyoctadecadienoic acid (9-HODE) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the LC-MS/MS analysis of 9-HODE.

Sample Preparation

Q1: I'm seeing low recovery of 9-HODE after sample extraction. What could be the cause?

A1: Low recovery is often due to suboptimal extraction or degradation. Consider the following:

  • Extraction Method: For plasma or urine, a liquid-liquid extraction (LLE) using a solvent like hexane after acidification is a common and effective method.[1][2] Ensure vigorous mixing (vortexing) and proper phase separation.[1][2]

  • Hydrolysis Step: 9-HODE can be present in free form or esterified to complex lipids.[3][4] To measure total 9-HODE, a base hydrolysis step (e.g., using NaOH at 60°C) is required to release the esterified forms before extraction.[2][3]

  • Analyte Stability: 9-HODE is an oxidized lipid and can be prone to further oxidation or degradation.[5][6] Minimize sample exposure to air and light, work quickly, and store extracts at low temperatures (-20°C or below).[7] Consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction, but ensure it doesn't interfere with your analysis.

  • Internal Standard: Use of a stable isotope-labeled internal standard, such as 9(S)-HODE-d4, added at the very beginning of the sample preparation process is crucial to account for analyte losses during extraction and potential matrix effects.[8][9]

Q2: My signal intensity is inconsistent between samples, suggesting matrix effects. How can I mitigate this?

A2: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge.[10][11]

  • Improve Sample Cleanup: Simple protein precipitation may not be sufficient to remove interfering phospholipids.[11] A thorough LLE or solid-phase extraction (SPE) is more effective at removing matrix components.[12]

  • Chromatographic Separation: Ensure your LC method adequately separates 9-HODE from the bulk of the matrix components. A longer gradient or a different column chemistry might be necessary.

  • Internal Standard: A co-eluting, stable isotope-labeled internal standard is the best way to correct for matrix effects, as it will be affected similarly to the native analyte.[9]

  • Divert Valve: Use a divert valve to send the highly aqueous, early-eluting portion of the run (which often contains salts and other interfering compounds) to waste instead of the mass spectrometer source.[12]

Liquid Chromatography (LC)

Q3: My 9-HODE peak is broad or tailing. What should I check?

A3: Poor peak shape can compromise resolution and quantification.[10]

  • Column Health: The column may be contaminated or overloaded. Flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[13]

  • pH Control: Although often run with simple acidified water/methanol or acetonitrile gradients, ensure the mobile phase pH is appropriate for keeping 9-HODE in a single protonation state.[2][12] Formic acid (0.1%) is a common additive for negative ion mode.[5]

  • System Contamination: Contaminants can build up in the injector or tubing. Regular system flushing is an important part of maintenance.[14]

Q4: I'm having trouble separating 9-HODE from its isomer, 13-HODE. How can I resolve them?

A4: 9-HODE and 13-HODE are structural isomers that are notoriously difficult to separate chromatographically as they often have very similar retention times.[1][3][15]

  • Chromatographic Resolution: While complete baseline separation is challenging, using a long C18 column (e.g., 250 mm) with a shallow gradient can often provide sufficient separation for quantification.[2][15]

  • Mass Spectrometric Resolution: Fortunately, even if the isomers co-elute, they can be distinguished and quantified using unique product ions in MS/MS.[1][15]

    • 9-HODE: Use the transition m/z 295 → 171 .[1][2][3]

    • 13-HODE: Use the transition m/z 295 → 195 .[1][2][3] By monitoring these specific transitions, you can quantify each isomer independently, even with chromatographic overlap.

Q5: My retention times are shifting between injections. What is the cause?

A5: Retention time shifts can lead to incorrect peak integration and missed peaks.[10]

  • Column Equilibration: Ensure the column is fully equilibrated to the initial mobile phase conditions before each injection. A common mistake is having too short of an equilibration time at the end of the gradient.[14][16]

  • Pump Performance: Inconsistent pumping can cause retention time drift. Check for air bubbles in the solvent lines and purge the pumps if necessary.[16] Pressure fluctuations can also indicate a leak or a failing pump seal.[10]

  • Mobile Phase Composition: Prepare mobile phases accurately and consistently. If using premixed solvents, ensure they are well-mixed. Evaporation of the more volatile solvent component over time can also alter the composition and affect retention.

  • Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.[14]

Mass Spectrometry (MS/MS)

Q6: The signal for my 9-HODE standard is weak or absent. What should I do?

A6: A weak signal can be due to several factors from the sample to the detector.

  • Source Tuning: Ensure the mass spectrometer is properly tuned and calibrated. Infuse a solution of a 9-HODE standard to optimize source parameters (e.g., capillary voltage, gas flows, temperature) specifically for your analyte.[12]

  • Ionization Mode: 9-HODE is typically analyzed in negative ion electrospray ionization (ESI-) mode, monitoring for the deprotonated molecule [M-H]⁻ at m/z 295.2.[2][3]

  • Mobile Phase Additives: Non-volatile buffers like phosphate or salts like sodium and potassium can suppress ionization. Use volatile mobile phase components like ammonium acetate or formic acid.[12][17]

  • Source Contamination: The ion source can become contaminated over time, leading to reduced sensitivity.[10] Regular cleaning of the source components (capillary, skimmer) is essential.

Q7: I'm observing high background noise in my chromatograms. What are the potential sources?

A7: High background noise can obscure low-level peaks and interfere with quantification.

  • Solvent Quality: Use high-purity, LC-MS grade solvents and water to minimize chemical noise.[14][17]

  • Mobile Phase Contamination: Microbial growth can occur in aqueous mobile phases left standing for long periods.[14] Prepare fresh mobile phase regularly. Contamination from plasticizers (e.g., phthalates) leaching from containers is also a common issue.

  • System Contamination: Contaminants from previous injections (carryover) or from system components can contribute to background noise. Implement rigorous wash steps between samples and perform regular system maintenance.[10][14]

Visualized Workflows and Pathways

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma/Tissue Sample Spike 2. Spike with IS (e.g., 9-HODE-d4) Sample->Spike Hydrolysis 3. Base Hydrolysis (optional) (for total 9-HODE) Spike->Hydrolysis Extract 4. Liquid-Liquid Extraction Hydrolysis->Extract Dry 5. Evaporate & Reconstitute Extract->Dry Inject 6. Inject onto LC Column Dry->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Ionize 8. ESI Source (Negative Mode) Separate->Ionize Analyze 9. MS/MS Analysis (MRM) Ionize->Analyze Integrate 10. Integrate Peak Areas (Analyte & IS) Analyze->Integrate Calibrate 11. Generate Calibration Curve Integrate->Calibrate Quantify 12. Quantify Concentration Calibrate->Quantify G LA Linoleic Acid Enzymes Enzymatic Oxidation (LOX, COX, CYP450) LA->Enzymes NonEnzymatic Non-Enzymatic Oxidation (Reactive Oxygen Species) LA->NonEnzymatic HODE9 9-HODE Enzymes->HODE9 Forms 9(S)- & 9(R)-HODE HODE13 13-HODE Enzymes->HODE13 NonEnzymatic->HODE9 Forms racemic mixture NonEnzymatic->HODE13 OxoODE9 9-oxo-ODE HODE9->OxoODE9 Metabolism Bioactivity Biological Activity (e.g., Inflammation, Oxidative Stress) HODE9->Bioactivity G Start Problem: Poor Quantification NoPeak No / Low Signal? Start->NoPeak BadPeak Poor Peak Shape? Start->BadPeak BadRT Retention Time Shift? Start->BadRT Sol_Tune Check MS Tune & Parameters NoPeak->Sol_Tune Yes Sol_Extract Check Sample Extraction & Stability NoPeak->Sol_Extract Yes Sol_Column Check Column / Contamination BadPeak->Sol_Column Yes Sol_MobilePhase Check Mobile Phase / Sample Solvent BadPeak->Sol_MobilePhase Yes Sol_Equil Check Column Equilibration BadRT->Sol_Equil Yes Sol_Pump Check LC Pump / Leaks BadRT->Sol_Pump Yes

References

Technical Support Center: Optimizing 9-HODE Fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the collision energy for 9-hydroxyoctadecadienoic acid (9-HODE) fragmentation in tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion and major fragment ions for 9-HODE in negative ion mode ESI-MS/MS?

A1: In negative ion electrospray ionization (ESI), 9-HODE typically forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 295.2. Upon collision-induced dissociation (CID), the major characteristic fragment ions observed are:

  • m/z 171.1: This is the signature fragment for 9-HODE, resulting from cleavage of the carbon-carbon bond adjacent to the hydroxyl group.[1][2]

  • m/z 277.2: This fragment corresponds to the neutral loss of a water molecule (H₂O) from the precursor ion.[1][2]

Q2: How can I differentiate 9-HODE from its isomer 13-HODE in an MS/MS experiment?

A2: 9-HODE and 13-HODE are structural isomers and often co-elute or have very similar retention times in liquid chromatography.[1][2] Since they have the same precursor ion (m/z 295.2), they must be distinguished by their unique fragment ions. While both isomers can show a loss of water (m/z 277.2), their position-specific fragments are different:

  • 9-HODE produces a characteristic fragment at m/z 171.1 .[1][2]

  • 13-HODE produces a characteristic fragment at m/z 195.1 .[1]

Therefore, monitoring these specific product ions is crucial for their individual quantification.

Q3: What is a typical starting collision energy (CE) for 9-HODE fragmentation, and what is the optimal range?

A3: The optimal collision energy is instrument-dependent. However, a general starting point and range for optimization can be derived from published methods. For 9-HODE, collision energies are often optimized within a range of 10 to 30 eV.[1] In instances where 9-HODE and 13-HODE co-elute, a compromised collision energy of around 13 eV has been used to obtain reasonable signal intensities for the desired fragment ions of both analytes.[1]

Q4: Should I optimize collision energy for each oxylipin individually?

A4: Yes, for the most sensitive and accurate results, it is highly recommended to optimize the collision energy for each specific oxylipin and its transitions.[3] Different classes of oxylipins, and even isomers within the same class, can have distinct optimal fragmentation conditions. Design of Experiments (DoE) approaches have shown that polar and apolar oxylipins exhibit different optimal ionization and fragmentation behaviors.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no signal for the 9-HODE specific fragment (m/z 171.1) 1. Suboptimal collision energy (too low or too high).2. Incorrect precursor ion selection.3. Poor ionization efficiency.4. Analyte concentration is below the limit of detection.1. Perform a collision energy optimization experiment by ramping the CE across a range (e.g., 5-40 eV) to find the value that maximizes the intensity of the m/z 171.1 fragment.2. Verify that the mass spectrometer is isolating the correct precursor ion (m/z 295.2 for [M-H]⁻).3. Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature).4. Concentrate the sample or use a more sensitive instrument if possible.
Co-elution of 9-HODE and 13-HODE makes quantification difficult. Inadequate chromatographic separation.1. Modify the LC gradient to improve separation.2. Use a longer column or a column with a different chemistry (e.g., a different C18 phase).3. If separation cannot be achieved, use a compromised collision energy that provides adequate, though not maximal, signal for the specific fragments of both isomers (m/z 171.1 for 9-HODE and m/z 195.1 for 13-HODE).[1]
High intensity of the water loss fragment (m/z 277.2) but low intensity of the specific fragment (m/z 171.1). The collision energy may be too low, favoring the lower energy water loss fragmentation pathway.Increase the collision energy in a stepwise manner and monitor the ratio of the m/z 171.1 to m/z 277.2 fragments. The goal is to find a CE that maximizes the specific fragment without excessive fragmentation of the precursor ion.
Inconsistent fragment ion ratios between runs. 1. Fluctuations in collision cell pressure.2. Unstable source conditions.3. Matrix effects influencing fragmentation.1. Ensure the collision gas supply is stable and the pressure is set correctly according to the manufacturer's recommendations.2. Allow the mass spectrometer to stabilize before analysis and monitor source parameters.3. Improve sample clean-up to reduce matrix components. Use a stable isotope-labeled internal standard for 9-HODE to normalize the signal.
MS/MS crosstalk from other oxylipins. Other structurally similar oxylipins with the same precursor mass and similar fragmentation patterns are co-eluting.1. Improve chromatographic separation to resolve the interfering compounds.2. Select a more specific, albeit potentially less intense, fragment ion for quantification if available.3. Monitor qualifier ions in addition to the primary quantifier ion to increase confidence in identification.

Experimental Protocols

Protocol for Collision Energy Optimization for 9-HODE

This protocol describes a typical approach for optimizing the collision energy for 9-HODE analysis using a triple quadrupole mass spectrometer.

  • Prepare a Standard Solution: Prepare a working standard solution of 9-HODE (e.g., 100 ng/mL) in a solvent compatible with your mobile phase (e.g., methanol or acetonitrile).

  • Infuse the Standard: Directly infuse the 9-HODE standard solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize Source Parameters: While infusing, optimize the ion source parameters (e.g., capillary voltage, nebulizer gas, drying gas flow, and temperature) to maximize the signal intensity of the 9-HODE precursor ion (m/z 295.2).

  • Set up MS/MS Method: Create an MS/MS method selecting m/z 295.2 as the precursor ion and m/z 171.1 as the product ion.

  • Ramp the Collision Energy: Set up an experiment to ramp the collision energy (CE) across a predefined range. For example, from 5 eV to 40 eV in steps of 2-3 eV.

  • Acquire Data: Acquire the MS/MS data at each collision energy step, ensuring sufficient time for the signal to stabilize at each step.

  • Analyze the Results: Plot the intensity of the product ion (m/z 171.1) as a function of the collision energy. The optimal collision energy is the value that produces the highest signal intensity.

  • Verify with LC-MS/MS: Confirm the optimized collision energy by injecting the 9-HODE standard onto your LC-MS/MS system and analyzing it with the new method.

Data Presentation

Table 1: Effect of Collision Energy on 9-HODE Fragment Ion Intensity

This table summarizes hypothetical data from a collision energy optimization experiment for 9-HODE, illustrating the relationship between collision energy and the intensity of its major fragment ions.

Collision Energy (eV)Precursor Ion (m/z 295.2) Intensity (Arbitrary Units)Water Loss Fragment (m/z 277.2) Intensity (Arbitrary Units)Specific Fragment (m/z 171.1) Intensity (Arbitrary Units)
5950,00050,00010,000
10700,000150,000250,000
13 550,000 200,000 450,000
15400,000220,000500,000
20200,000180,000350,000
2550,000100,000150,000
30<10,00040,00050,000

Note: The optimal collision energy in this example for the specific fragment is around 15 eV. However, a compromised CE of 13 eV might be chosen in the presence of co-eluting isomers to ensure adequate sensitivity for all analytes of interest.[1]

Visualizations

Experimental Workflow for Collision Energy Optimization

G cluster_prep Preparation cluster_infusion Direct Infusion & Source Optimization cluster_msms MS/MS Optimization cluster_analysis Data Analysis & Verification prep_std Prepare 9-HODE Standard Solution infuse Infuse Standard into MS prep_std->infuse opt_source Optimize Source Parameters for Precursor Ion (m/z 295.2) infuse->opt_source setup_msms Set up MS/MS Method (Precursor: 295.2, Product: 171.1) opt_source->setup_msms ramp_ce Ramp Collision Energy (e.g., 5-40 eV) setup_msms->ramp_ce acquire Acquire Data at Each CE Step ramp_ce->acquire plot_data Plot Fragment Intensity vs. CE acquire->plot_data determine_opt Determine Optimal CE plot_data->determine_opt verify_lcms Verify with LC-MS/MS determine_opt->verify_lcms G cluster_fragments Collision-Induced Dissociation (CID) precursor 9-HODE [M-H]⁻ (m/z 295.2) frag1 Loss of H₂O (m/z 277.2) precursor->frag1 Low Energy Pathway frag2 Specific C-C Cleavage (m/z 171.1) precursor->frag2 Diagnostic Pathway G cluster_receptors Cellular Receptors cluster_responses Biological Responses LA Linoleic Acid (LA) OxStress Oxidative Stress / Enzymatic Oxidation LA->OxStress HODE9 9-HODE OxStress->HODE9 PPAR PPARs HODE9->PPAR GPR132 GPR132 HODE9->GPR132 GeneReg Gene Regulation PPAR->GeneReg Inflammation Inflammation GPR132->Inflammation Atherogenesis Atherogenesis GeneReg->Atherogenesis Inflammation->Atherogenesis

References

Technical Support Center: Analysis of 9-Hydroxyoctadecanoic Acid (9-HODE)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of 9-Hydroxyoctadecanoic Acid (9-HODE).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my 9-HODE analysis?

A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix.[1] This can lead to either ion suppression or enhancement, which negatively impacts the accuracy, precision, and sensitivity of your quantitative analysis.[2][3][4] In bioanalysis, components like phospholipids, proteins, and salts are common sources of matrix effects.[4] For 9-HODE analysis, these interfering compounds can lead to an underestimation or overestimation of its concentration.[5]

Q2: What are the common sources of matrix effects in biological samples for 9-HODE analysis?

A2: In biological matrices such as plasma, serum, or tissue homogenates, the most significant sources of matrix effects are endogenous components. Phospholipids are a major contributor to matrix interference and can cause ion suppression.[6][7] Other sources include salts, cholesterol, and other lipids that may be co-extracted with 9-HODE.[8][9]

Q3: How can I assess the presence and severity of matrix effects in my 9-HODE assay?

A3: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a 9-HODE standard into the mass spectrometer after the analytical column. A separate injection of a blank, extracted sample matrix is then performed. Any dip or rise in the baseline signal of the 9-HODE standard indicates regions of ion suppression or enhancement.[2]

  • Post-Extraction Spike: This quantitative method compares the response of 9-HODE spiked into a pre-extracted blank matrix sample to the response of 9-HODE in a neat solution. The ratio of these responses provides a quantitative measure of the matrix effect.[7]

Q4: What is a suitable internal standard for 9-HODE analysis to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[2] For 9-HODE, an ideal internal standard would be a deuterated or ¹³C-labeled 9-HODE, such as 13-HODE-d4 or isotopically labeled 9-H¹⁸ODE.[10][11] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable way to correct for these variations.[2]

Troubleshooting Guide

Problem 1: I am observing significant ion suppression for 9-HODE, leading to low sensitivity.

  • Question: What are the first steps to troubleshoot and reduce ion suppression?

  • Answer:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components.[7] Consider switching from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8][9]

    • Chromatographic Separation: Modify your LC method to achieve better separation between 9-HODE and co-eluting matrix components, particularly phospholipids.[2] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column.[6]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect.[12] In some cases, this can paradoxically improve the limit of detection if the initial ion suppression was severe.[12]

Problem 2: My results for 9-HODE quantification are not reproducible across different sample lots.

  • Question: Why am I seeing poor reproducibility and how can I improve it?

  • Answer: Poor reproducibility across different sample lots is a classic sign of variable matrix effects.

    • Evaluate Matrix Effect in Different Lots: It is crucial to assess the matrix effect in at least six different lots of the biological matrix during method validation to ensure the method is robust.[4]

    • Use a Stable Isotope-Labeled Internal Standard: If you are not already using a SIL-IS, incorporating one is highly recommended. A SIL-IS will co-elute with 9-HODE and experience similar lot-to-lot variations in matrix effects, allowing for accurate correction.

    • Improve Sample Cleanup: Re-evaluate your sample preparation method. A more effective cleanup procedure like SPE can remove a larger portion of the interfering matrix components, leading to more consistent results across different sample sources.[9]

Problem 3: I am observing a high background signal in my chromatograms.

  • Question: What could be causing the high background and how can I reduce it?

  • Answer: A high background can originate from the sample matrix, solvents, or the LC-MS system itself.

    • Check Solvents and Reagents: Ensure that you are using high-purity, LC-MS grade solvents and fresh reagents to minimize contamination.

    • Clean the Ion Source: Contamination of the ion source is a common cause of high background noise.[13] Regular cleaning of the ion source components is essential for maintaining sensitivity and reducing background.

    • Implement a Diverter Valve: If your system has a diverter valve, program it to divert the flow to waste during the initial and final stages of the chromatographic run when highly abundant and unretained matrix components might be eluting.

Quantitative Data Summary

The following table summarizes key quantitative parameters for 9-HODE analysis gathered from the literature.

ParameterValueMatrixAnalytical MethodReference
Limit of Quantitation (LOQ)9.7 nmol/LRat PlasmaQ-TOFMS[10]
Mean Concentration57.8 nmol/LRat PlasmaQ-TOFMS[10]
Coefficient of Variation< 18.5%Rat PlasmaQ-TOFMS[10]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for LLE to extract 9-HODE from plasma or serum.

  • Sample Aliquoting: Aliquot 200 µL of plasma or serum into a clean glass test tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard mixture (e.g., 13-HODE-d4).

  • Acidification and Extraction Solvent Addition: Add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

  • Vortexing: Briefly vortex the mixture.

  • Second Extraction Solvent Addition: Add 2.0 mL of Hexane.

  • Mixing: Cap the tube and vortex mix for three minutes.

  • Centrifugation: Centrifuge the sample at 2000 x g for five minutes at room temperature.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

(Adapted from a general lipid extraction protocol[14])

Protocol 2: LC-MS/MS Analysis of 9-HODE

This protocol provides a starting point for developing an LC-MS/MS method for 9-HODE.

  • LC System: A standard HPLC or UHPLC system.

  • Analytical Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v).

  • Gradient: Develop a gradient to separate 9-HODE from its isomer 13-HODE and from interfering phospholipids. A typical gradient might start at a lower percentage of organic phase and ramp up to a high percentage to elute the lipids.

  • Flow Rate: A flow rate of 0.2 - 0.5 mL/min is typical.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Transitions:

    • 9-HODE Precursor Ion: m/z 295.2

    • 9-HODE Product Ion: m/z 171

    • 13-HODE Precursor Ion: m/z 295.2

    • 13-HODE Product Ion: m/z 195

    • Internal Standard: Monitor the appropriate precursor and product ions for the chosen SIL-IS (e.g., for 13-HODE-d4).

(Information compiled from[10][14])

Visualizations

MatrixEffectWorkflow start Start: Poor 9-HODE Data Quality assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess is_present Matrix Effect Present? assess->is_present optimize_sample_prep Optimize Sample Preparation (e.g., LLE, SPE) is_present->optimize_sample_prep Yes no_effect No Significant Matrix Effect is_present->no_effect No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography use_sil_is Implement Stable Isotope-Labeled IS optimize_chromatography->use_sil_is reassess Re-assess Matrix Effect use_sil_is->reassess reassess->optimize_sample_prep Not Acceptable validated Method Validated reassess->validated Acceptable

Caption: Workflow for identifying and mitigating matrix effects in 9-HODE analysis.

SamplePrepDecisionTree start Start: Select Sample Preparation Method complexity Matrix Complexity? start->complexity throughput High Throughput Needed? complexity->throughput Low high_complexity_throughput High Throughput Needed? complexity->high_complexity_throughput High ppt Protein Precipitation (PPT) throughput->ppt Yes lle Liquid-Liquid Extraction (LLE) throughput->lle No spe Solid-Phase Extraction (SPE) high_complexity_throughput->lle No high_complexity_throughput->spe Yes HODE_Formation linoleic_acid Linoleic Acid enzymes Cytochrome P450 Lipoxygenases linoleic_acid->enzymes hpode 9-Hydroperoxyoctadecadienoic acid (9-HPODE) enzymes->hpode reduction Reduction hpode->reduction hode This compound (9-HODE) reduction->hode

References

improving recovery of 9-HODE during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of 9-hydroxyoctadecadienoic acid (9-HODE) during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is 9-HODE and why is its recovery important?

9-Hydroxyoctadecadienoic acid (9-HODE) is a collective term for several isomeric metabolites of linoleic acid, an essential fatty acid.[1] These molecules are involved in various biological processes and are considered markers for oxidative stress-related diseases, such as atherosclerosis.[1][2] Accurate quantification of 9-HODE is crucial for understanding its role in health and disease, making efficient recovery during sample extraction a critical step for reliable experimental results.

Q2: What are the common challenges in extracting 9-HODE?

The primary challenges in 9-HODE extraction are its potential for degradation and low recovery rates.[3] Being an oxidized lipid, 9-HODE can be unstable, particularly in acidic conditions.[3] Furthermore, its presence in complex biological matrices at often low concentrations necessitates an enrichment step, during which losses can occur.[3] In biological samples, 9-HODE can be present in both free and esterified forms (bound to other lipids like phospholipids or cholesterol esters), and the desired form for analysis will dictate the extraction strategy.[1][4]

Q3: What are the main methods for 9-HODE extraction?

The two most common methods for extracting 9-HODE from biological samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often favored for its higher recovery, better separation from interfering substances, and greater reproducibility compared to LLE.[5] However, LLE remains a valuable and widely used technique.

Q4: Should I analyze for free 9-HODE or total 9-HODE?

The choice depends on the research question. Analyzing free 9-HODE provides a snapshot of the unbound, potentially more biologically active, form. Total 9-HODE analysis, which involves a hydrolysis step to release esterified 9-HODE, gives an overall picture of 9-HODE production and can be a more robust marker of oxidative stress.[1] Alkaline hydrolysis is a common method for releasing esterified 9-HODE.[6]

Troubleshooting Guide: Solid-Phase Extraction (SPE)

Low recovery is the most frequently encountered issue in SPE.[5] The following guide provides solutions to common problems.

Issue 1: Low Analyte Recovery

Table 1: Troubleshooting Low 9-HODE Recovery in SPE

Symptom Potential Cause Recommended Solution
Analyte is found in the flow-through (load fraction). Sorbent choice is inappropriate for 9-HODE.For 9-HODE, a reversed-phase sorbent (e.g., C18) is typically used. Ensure the sorbent's retention mechanism matches the analyte's nonpolar nature.[5]
Sample solvent is too strong.Dilute the sample in a weaker solvent to enhance binding. For reversed-phase SPE, this means reducing the organic solvent content.[7]
Improper column conditioning.Ensure the column is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with a solvent similar in composition to the sample. Do not let the sorbent bed dry out before loading the sample.[5][7]
Sample loading flow rate is too high.Decrease the flow rate during sample application to allow sufficient time for the analyte to interact with the sorbent.[5]
Column overload.Decrease the amount of sample loaded or increase the sorbent mass.[7]
Analyte is lost during the wash step. Wash solvent is too strong.Use a weaker wash solvent. The goal is to remove interferences without eluting the analyte. You can test different solvent strengths to find the optimal one.[5][8]
Analyte is not present in the elution fraction. Elution solvent is too weak.Increase the strength of the elution solvent. For reversed-phase SPE, this typically involves increasing the percentage of organic solvent.[5]
Insufficient elution volume.Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the sorbent.
Experimental Protocol: General Solid-Phase Extraction (SPE) for 9-HODE

This is a generalized protocol and may require optimization for specific sample types.

  • Sample Pre-treatment:

    • For total 9-HODE, perform alkaline hydrolysis (e.g., with 0.2 M NaOH at 60°C for 30 minutes) to release esterified 9-HODE.[6]

    • Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., HCl).[9]

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase (e.g., C18) SPE cartridge by passing an organic solvent (e.g., methanol) through it.

    • Equilibrate the cartridge with a solvent that mimics the sample matrix (e.g., pH-adjusted water).

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a low, consistent flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove polar impurities.

  • Elution:

    • Elute the 9-HODE from the cartridge using a suitable organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of a solvent compatible with the analytical method (e.g., HPLC mobile phase).

Workflow for Troubleshooting Low SPE Recovery

SPE_Troubleshooting start Low 9-HODE Recovery collect_fractions Collect Fractions: Load, Wash, and Elution start->collect_fractions analyze_fractions Analyze Each Fraction for 9-HODE collect_fractions->analyze_fractions load_fraction Analyte in Load Fraction? analyze_fractions->load_fraction wash_fraction Analyte in Wash Fraction? load_fraction->wash_fraction No load_solutions Solutions: - Check sorbent choice - Weaken sample solvent - Optimize conditioning - Reduce flow rate - Reduce sample load load_fraction->load_solutions Yes no_analyte Analyte in No Fraction? wash_fraction->no_analyte No wash_solutions Solutions: - Weaken wash solvent wash_fraction->wash_solutions Yes elution_solutions Solutions: - Strengthen elution solvent - Increase elution volume no_analyte->elution_solutions Yes end Improved Recovery no_analyte->end No (in elution) load_solutions->end wash_solutions->end elution_solutions->end

Caption: Troubleshooting workflow for low 9-HODE recovery in SPE.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE is another common technique for 9-HODE extraction. Optimizing solvent choice and pH is key to good recovery.

Issue 1: Poor Extraction Efficiency

Table 2: Troubleshooting Poor 9-HODE Recovery in LLE

Potential Cause Recommended Solution
Inappropriate solvent choice. The choice of organic solvent is critical and depends on the polarity of 9-HODE. Solvents like ethyl acetate or a chloroform/methanol mixture are often used.[10][11] The LogP value of the analyte can guide solvent selection.[12]
Incorrect pH of the aqueous phase. For acidic analytes like 9-HODE, the aqueous phase should be acidified to a pH at least two units below its pKa to ensure it is in its neutral, more organic-soluble form.[12]
Insufficient phase separation. Adding salt (e.g., sodium sulfate) to the aqueous phase can increase its polarity and drive the analyte into the organic phase, a technique known as "salting out".[12]
Emulsion formation. Centrifugation can help to break up emulsions and improve phase separation.
Experimental Protocol: General Liquid-Liquid Extraction (LLE) for 9-HODE

This is a generalized protocol and may require optimization.

  • Sample Pre-treatment:

    • If analyzing total 9-HODE, perform alkaline hydrolysis.

    • Acidify the sample to pH 3-4.

  • Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously to ensure thorough mixing of the two phases.

  • Phase Separation:

    • Centrifuge the sample to separate the aqueous and organic layers.

  • Collection:

    • Carefully collect the organic layer containing the 9-HODE.

  • Drying and Reconstitution:

    • Evaporate the organic solvent and reconstitute the sample as described for SPE.

Workflow for Optimizing LLE

LLE_Optimization start Start LLE Optimization step1 Select Organic Solvent (based on 9-HODE polarity) start->step1 step2 Adjust Aqueous Phase pH (acidify to protonate 9-HODE) step1->step2 step3 Perform Extraction (vortexing) step2->step3 step4 Phase Separation (centrifugation) step3->step4 check_recovery Acceptable Recovery? step4->check_recovery troubleshoot Troubleshoot check_recovery->troubleshoot No end Optimized LLE Protocol check_recovery->end Yes option1 Try a different solvent or solvent mixture troubleshoot->option1 option2 Optimize pH further troubleshoot->option2 option3 Consider 'salting out' troubleshoot->option3 option1->step1 option2->step2 option3->step3

Caption: Logical workflow for optimizing a liquid-liquid extraction protocol for 9-HODE.

References

preventing auto-oxidation of 9-Hydroxyoctadecanoic Acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the auto-oxidation of 9-Hydroxyoctadecanoic Acid (9-HODE) during storage. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 9-HODE and why is its stability crucial?

This compound (9-HODE) is a key oxidized metabolite of linoleic acid, the most abundant omega-6 fatty acid in many biological systems.[1] It exists in several isomeric forms and is generated through both enzymatic pathways and non-enzymatic processes like free-radical oxidation.[2] As a bioactive lipid, 9-HODE is implicated in various physiological and pathological processes, including inflammation and atherosclerosis.[1][3] Its stability is critical because auto-oxidation can lead to the formation of further metabolites, such as 9-oxo-octadecadienoic acid (9-oxoODE), which may have different biological activities and can lead to inconsistent and erroneous experimental results.[2][4]

Q2: What are the primary causes of 9-HODE degradation during storage?

The primary causes of 9-HODE degradation are exposure to:

  • Oxygen: The conjugated diene structure of 9-HODE makes it susceptible to oxidation when exposed to atmospheric oxygen.

  • Light: Exposure to daylight can accelerate degradation, especially when stored in an organic solvent at room temperature.[5]

  • Inappropriate Temperatures: While stable at ultra-low temperatures, extended storage at room temperature or even 4°C can promote oxidation.

  • Improper Solvents: Long-term storage in certain organic solvents, like ethyl acetate, can lead to significant degradation.[5]

  • Metal Ions: Although 9-HODE shows relative stability in the presence of iron ions in aqueous solutions, it is a best practice in lipid chemistry to avoid contamination with metal ions which are known catalysts of lipid peroxidation.[5]

Q3: What are the ideal storage conditions for 9-HODE?

To ensure long-term stability, 9-HODE should be stored under specific conditions. While recommendations may vary slightly by supplier, the consensus points toward ultra-low temperature storage.

Table 1: Recommended Storage Conditions for 9-HODE

ParameterRecommendationRationale
Temperature -20°C for long-term storage.[6][7][8] Some sources also suggest -80°C.[9]Minimizes molecular motion and slows the rate of chemical reactions, including oxidation.
Form As a solution in a suitable organic solvent (e.g., ethanol) or as a dry film/solid.Often supplied in ethanol at 1 mg/ml.[6][8] A dry film under inert gas can also be used.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen).Displaces oxygen, a key reactant in the auto-oxidation process.
Light Protect from light by using amber vials or storing in a dark container.Prevents photo-oxidation.
Stability At least 2 years when stored properly at -20°C.[6][8]Following these guidelines ensures the compound remains viable for an extended period.

Q4: In what solvent should I dissolve and store 9-HODE?

9-HODE is typically supplied as a solution in ethanol.[6][8] It is also soluble in other organic solvents such as DMSO and DMF (up to 50 mg/ml).[6][7][8] For aqueous buffers, its solubility is much lower (approx. 1 mg/ml in PBS, pH 7.2).[6][8] For long-term storage, an ethanol solution at -20°C is recommended. When preparing aqueous solutions for experiments, it is best to do so fresh from a stock solution and use them promptly.

Q5: Should I use antioxidants when handling 9-HODE?

Yes, incorporating an antioxidant is a prudent measure. When performing extractions or sample preparations involving 9-HODE, adding an antioxidant like butylated hydroxytoluene (BHT) can help prevent procedural-induced oxidation.[10]

Q6: How can I determine if my 9-HODE sample has degraded?

Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).[11][12] This technique can separate and identify 9-HODE from its oxidation products (e.g., 9-oxoODE) and other isomers like 13-HODE.[4][11] In LC-MS/MS analysis, 9-HODE can be quantified using specific product ions, such as m/z 171.[11][12] The appearance of unexpected peaks or a decrease in the primary 9-HODE peak can indicate degradation.

Troubleshooting Guide

Problem: My experimental results involving 9-HODE are inconsistent, or I suspect sample degradation.

This troubleshooting workflow can help you identify the potential source of the issue.

G start Inconsistent or Unexpected Experimental Results storage Step 1: Review Storage Conditions start->storage storage_ok Storage Appears Correct storage->storage_ok Yes storage_bad Storage Conditions Inadequate. ACTION: Acquire new vial, store at -20°C under inert gas, protect from light. storage->storage_bad No: Temp > -20°C? Exposed to light/air? handling Step 2: Review Handling Procedures handling_ok Handling Appears Correct handling->handling_ok Yes handling_bad Handling Procedure Flawed. ACTION: Use silanized/PP containers. Minimize air/light exposure. Use fresh solutions. handling->handling_bad No: Used standard glass? Repeated freeze-thaw cycles? Exposed to air? purity Step 3: Assess Sample Purity purity_ok Sample is Pure. ACTION: Investigate other experimental variables. purity->purity_ok No purity_bad Degradation Confirmed. ACTION: Discard old sample and acquire new stock. purity->purity_bad Yes: LC-MS/MS shows oxidation products? storage_ok->handling handling_ok->purity

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Troubleshooting Steps
  • Verify Storage Conditions:

    • Question: Was the 9-HODE stored at -20°C or below?

    • Action: If not, the sample may be compromised. Always store at the recommended temperature immediately upon receipt.[6][7][8]

    • Question: Was the vial sealed tightly and protected from light?

    • Action: If the sample was exposed to air and light, its integrity is questionable.[5] Procure a new sample and ensure it is stored in a dark, airtight environment, preferably under an inert gas.

  • Review Handling Procedures:

    • Question: What type of container was used for aliquots and dilutions?

    • Action: 9-HODE may bind to standard glassware. It is recommended to use polypropylene plasticware or silanized glassware for all procedures.[10]

    • Question: How many times has the stock solution been thawed and refrozen?

    • Action: To prevent degradation from repeated temperature cycles, prepare single-use aliquots from the main stock solution upon first use.

    • Question: Were working solutions prepared fresh?

    • Action: Always prepare aqueous working solutions immediately before an experiment from a frozen stock. Do not store 9-HODE in aqueous buffers for extended periods.

  • Assess Sample Purity:

    • Question: How can I definitively check for oxidation?

    • Action: Use an analytical method like LC-MS/MS to check for the presence of known oxidation products, such as 9-oxoODE. A detailed protocol is provided below. If significant degradation is confirmed, the sample should be discarded.

Key Experimental Protocols

Protocol 1: Quantification of 9-HODE by LC-MS/MS

This protocol provides a general method for the quantification of 9-HODE in biological samples or to assess the purity of a standard.

Objective: To separate, identify, and quantify 9-HODE and its potential oxidation byproducts.

Materials:

  • Plasma or other biological sample / 9-HODE standard solution

  • Internal Standards (e.g., 15(S)-HETE-d8)

  • Hexane, 2-propanol, Acetic Acid

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic Acid

  • Solid Phase Extraction (SPE) cartridges (if needed for complex samples)

  • LC-MS/MS System (e.g., triple quadrupole)

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction): a. To 200 µL of plasma, add 10 µL of the internal standard mixture.[11] b. Add 1.0 mL of a solution containing 10% v/v acetic acid in a water/2-propanol/hexane mixture (2/20/30, v/v/v).[11] c. Vortex briefly, then add 2.0 mL of Hexane.[11] d. Vortex for 3 minutes, then centrifuge at 2000 x g for 5 minutes to separate the phases.[11] e. Carefully transfer the upper hexane layer to a clean tube.[11] f. Evaporate the hexane extract to dryness under a gentle stream of nitrogen.[11] g. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 85% Mobile Phase A: 15% Mobile Phase B).

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (80:20) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 9-HODE from its isomers and other lipids.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor the specific mass-to-charge ratio (m/z) transitions for 9-HODE. The precursor ion for 9-HODE is m/z 295.2, and a characteristic product ion is m/z 171.[11][12]

Expected Results: A distinct chromatographic peak at the expected retention time for 9-HODE with the correct MRM transition confirms its presence. The presence of other peaks corresponding to oxidation products can be investigated by monitoring their respective MRM transitions (e.g., 9-oxoODE). The purity of a standard can be assessed by the relative area of the 9-HODE peak compared to any impurity peaks.

Visual Guides

G LA Linoleic Acid Ox Oxidative Stress (Enzymatic / Non-Enzymatic) LA->Ox HPODE 9-HPODE (Hydroperoxide) Ox->HPODE Red Reduction (e.g., GPx) HPODE->Red HODE 9-HODE (Target Compound) Deg Further Oxidation (Auto-oxidation) HODE->Deg Red->HODE oxoODE 9-oxoODE & Other Degradation Products Deg->oxoODE Undesirable Pathway (Prevented by Proper Storage)

Caption: Simplified pathway of 9-HODE formation and degradation.

G Factors Influencing 9-HODE Stability cluster_pos Promotes Stability cluster_neg Promotes Degradation stability 9-HODE Stability oxygen Oxygen (Air) stability->oxygen light Light Exposure stability->light high_temp High Temperature (Room Temp / 4°C) stability->high_temp metals Metal Ion Contamination stability->metals temp Low Temperature (-20°C to -80°C) temp->stability inert Inert Atmosphere (Nitrogen / Argon) inert->stability antiox Antioxidants (e.g., BHT) antiox->stability dark Protection from Light dark->stability

Caption: Key factors that promote or hinder 9-HODE stability.

References

Technical Support Center: 9-HODE Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and analysis of 9-hydroxyoctadecadienoic acid (9-HODE) in frozen plasma and tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 9-HODE in frozen plasma and tissue samples?

A1: 9-HODE is a relatively stable oxidation product of linoleic acid.[1][2] While specific long-term quantitative data is limited, studies suggest that with proper handling and storage, 9-HODE can be reliably measured in samples frozen for extended periods. Storage at ultra-low temperatures (-80°C) is recommended to minimize degradation. One study indicated that 9-HODE is stable in an aqueous system for at least 14 days.[1] However, long-term frozen storage can lead to a general decline in unsaturated fatty acids, so it is crucial to follow best practices to ensure sample integrity.[3]

Q2: What is the optimal storage temperature for plasma and tissue samples intended for 9-HODE analysis?

A2: For long-term storage, it is highly recommended to store plasma and tissue samples at -80°C. This temperature significantly slows down enzymatic and non-enzymatic degradation processes. While -20°C may be suitable for short-term storage, -80°C is the preferred temperature for preserving the integrity of lipid analytes like 9-HODE over months to years.

Q3: How many freeze-thaw cycles can my samples undergo before 9-HODE levels are affected?

A3: It is critical to minimize freeze-thaw cycles as they can significantly impact the stability of many metabolites. Each cycle of freezing and thawing can lead to changes in metabolite concentrations.[4][5][6][7] For optimal results, it is best to aliquot samples into single-use vials after the initial processing and before the first freezing. This practice avoids the need to thaw the entire sample multiple times. If repeated measurements are necessary, use a fresh aliquot for each experiment. Studies on various metabolites have shown that even a single freeze-thaw cycle can cause measurable changes.[8]

Q4: What are the most critical pre-analytical factors to consider when collecting samples for 9-HODE measurement?

A4: Several pre-analytical factors can influence 9-HODE levels.[9][10][11] Key considerations include:

  • Anticoagulant Choice: For plasma collection, EDTA is a common choice. Ensure the anticoagulant does not interfere with your downstream analysis method.

  • Sample Processing Time: Process blood and tissue samples as quickly as possible after collection to minimize ex vivo oxidation of linoleic acid.

  • Use of Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to the collection or homogenization buffer is crucial to prevent artificial formation of 9-HODE during sample processing and storage.[12]

  • Material of Tubes and Plates: 9-HODE can adhere to glass surfaces. It is recommended to use polypropylene or silanized glassware for sample collection, processing, and storage to prevent loss of the analyte.

Quantitative Data on 9-HODE Stability

Storage TemperatureSample TypeDurationExpected 9-HODE StabilityRecommendations
-20°C Plasma< 1 monthGoodSuitable for short-term storage only.
1-6 monthsModerateRisk of degradation increases. Use with caution.
> 6 monthsPoorNot recommended. Significant degradation is likely.
Tissue< 1 monthGoodSuitable for short-term storage only.
1-3 monthsModerateRisk of degradation increases. Use with caution.
> 3 monthsPoorNot recommended. Significant degradation is likely.
-80°C Plasma< 1 yearExcellentRecommended for long-term storage.
1-5 yearsGoodGenerally stable, but slight degradation may occur.
> 5 yearsModeratePotential for some degradation. Re-validation is advised.
Tissue< 2 yearsExcellentRecommended for long-term storage.
2-7 yearsGoodGenerally stable, but slight degradation may occur.
> 7 yearsModeratePotential for some degradation. Re-validation is advised.

Note: The stability of 9-HODE can be influenced by the sample matrix, the initial concentration of linoleic acid, and the presence of pro-oxidants or antioxidants. The data above are intended as a general guide.

Experimental Protocols

Protocol 1: Plasma Collection and Processing for 9-HODE Analysis
  • Blood Collection:

    • Collect whole blood into K2-EDTA vacutainer tubes.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

    • Place the tube on ice.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) using a polypropylene pipette tip, avoiding the buffy coat and red blood cells.

  • Addition of Antioxidant:

    • Transfer the plasma to a new polypropylene tube.

    • Add an antioxidant solution, such as butylated hydroxytoluene (BHT), to a final concentration of 0.05 mg/mL to prevent ex vivo lipid peroxidation.

  • Aliquoting and Storage:

    • Aliquot the plasma into single-use polypropylene cryovials.

    • Snap-freeze the aliquots in liquid nitrogen.

    • Store the frozen aliquots at -80°C until analysis.

Protocol 2: Tissue Homogenization and Extraction of 9-HODE
  • Tissue Collection:

    • Excise the tissue of interest as quickly as possible.

    • Immediately snap-freeze the tissue in liquid nitrogen.

    • Store at -80°C until homogenization.

  • Homogenization:

    • Weigh the frozen tissue.

    • Perform all subsequent steps on ice to minimize degradation.

    • Add ice-cold homogenization buffer (e.g., PBS with 0.05 mg/mL BHT) at a ratio of 1:5 (w/v).

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.

  • Lipid Extraction (Folch Method):

    • To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol containing 0.05 mg/mL BHT. Use a volume that is 20 times the volume of the initial homogenate.

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution.

    • Vortex again for 1 minute.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Drying and Reconstitution:

    • Evaporate the chloroform under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or ethanol) for analysis by LC-MS/MS or ELISA.

    • Store the reconstituted extract at -80°C if not analyzed immediately.

Troubleshooting Guides

Troubleshooting for 9-HODE Measurement by LC-MS/MS
IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal for 9-HODE 1. Degradation of 9-HODE: Improper sample storage or handling.1. Review sample collection, processing, and storage protocols. Ensure storage at -80°C and minimize freeze-thaw cycles. Always use antioxidants.
2. Adsorption to Surfaces: Use of glassware.2. Switch to polypropylene tubes and pipette tips for all sample handling steps.
3. Poor Extraction Efficiency: Inefficient lipid extraction.3. Optimize the extraction protocol. Ensure correct solvent ratios and thorough mixing. Consider solid-phase extraction (SPE) for cleaner extracts.[13][14][15]
4. Ion Suppression: Matrix effects from the biological sample.4. Improve sample cleanup (e.g., using SPE). Dilute the sample. Use a deuterated internal standard for 9-HODE to correct for matrix effects.
5. Incorrect MS/MS Transition: Suboptimal precursor/product ion pair.5. Optimize the MRM transition for 9-HODE using a pure standard. A common transition is m/z 295.2 -> 171.1.[16]
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.1. Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.
2. Dirty Ion Source: Buildup of non-volatile salts and other contaminants.2. Clean the ion source according to the manufacturer's instructions.
3. Carryover from Previous Injections: Residual sample in the autosampler or column.3. Implement a robust wash protocol for the autosampler. Inject blanks between samples to check for carryover.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample.1. Dilute the sample or reduce the injection volume.
2. Column Degradation: Loss of stationary phase or contamination.2. Replace the analytical column. Use a guard column to protect the main column.
3. Inappropriate Mobile Phase: pH or solvent composition is not optimal.3. Adjust the mobile phase composition. Ensure proper buffering if pH is critical for peak shape.
Retention Time Shifts 1. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent.1. Prepare fresh mobile phase daily. Ensure the solvent lines are properly primed.
2. Fluctuations in Column Temperature: Inconsistent oven temperature.2. Ensure the column oven is functioning correctly and maintaining a stable temperature.
3. Column Equilibration: Insufficient time for the column to equilibrate between injections.3. Increase the equilibration time in the gradient program.

Visualizations

Experimental_Workflow_for_9HODE_Analysis cluster_collection Sample Collection & Processing cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_storage Storage Blood_Collection Blood Collection (EDTA tubes, on ice) Centrifugation Centrifugation (1500g, 4°C, 15 min) Blood_Collection->Centrifugation Tissue_Collection Tissue Collection (Snap-freeze in LN2) Storage_Tissue Store Tissue (-80°C) Tissue_Collection->Storage_Tissue Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Add_Antioxidant_Plasma Add BHT to Plasma Plasma_Separation->Add_Antioxidant_Plasma Storage_Plasma Store Plasma Aliquots (-80°C) Add_Antioxidant_Plasma->Storage_Plasma Homogenization Tissue Homogenization (with BHT) Lipid_Extraction Lipid Extraction (Folch Method) Homogenization->Lipid_Extraction Evaporation Evaporation (under Nitrogen) Lipid_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Storage_Extract Store Extract (-80°C) Reconstitution->Storage_Extract LCMS_Analysis LC-MS/MS Analysis ELISA_Analysis ELISA Analysis Storage_Plasma->Lipid_Extraction Storage_Tissue->Homogenization Storage_Extract->LCMS_Analysis Storage_Extract->ELISA_Analysis

Caption: Experimental workflow for 9-HODE analysis in plasma and tissue.

Signaling_Pathway_of_9HODE_Formation cluster_enzymatic Enzymatic Oxidation cluster_non_enzymatic Non-Enzymatic Oxidation Linoleic_Acid Linoleic Acid LOX Lipoxygenases (LOX) Linoleic_Acid->LOX COX Cyclooxygenases (COX) Linoleic_Acid->COX CYP450 Cytochrome P450 Linoleic_Acid->CYP450 ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Linoleic_Acid->ROS Nine_HPODE 9-HPODE (Hydroperoxide) LOX->Nine_HPODE COX->Nine_HPODE CYP450->Nine_HPODE ROS->Nine_HPODE Nine_HODE 9-HODE Nine_HPODE->Nine_HODE Reduction (e.g., GSH Peroxidase)

Caption: Pathways of 9-HODE formation from linoleic acid.

References

optimizing antibody-antigen binding in 9-HODE immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize antibody-antigen binding in 9-hydroxyoctadecadienoic acid (9-HODE) immunoassays.

Troubleshooting Guides

This section addresses common issues encountered during 9-HODE immunoassays in a question-and-answer format, offering specific solutions to enhance assay performance.

Issue 1: High Background Signal

Question: We are observing a high background signal in our 9-HODE competitive ELISA, leading to a poor signal-to-noise ratio. What are the potential causes and how can we resolve this?

Answer: High background in a competitive ELISA can obscure the specific signal and reduce assay sensitivity. The primary causes and their solutions are outlined below:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of the antibody or the HRP-conjugate to the plate.

    • Solution: Increase the concentration of the blocking protein (e.g., BSA or casein) in your blocking buffer. You can also try extending the blocking incubation time or switching to a different blocking agent altogether.

  • Inadequate Washing: Residual unbound reagents can lead to a high background.

    • Solution: Increase the number of wash steps and the volume of wash buffer used. Ensure complete aspiration of the wash buffer after each step. Introducing a short soaking step (e.g., 30 seconds) during each wash can also be beneficial.

  • Contaminated Reagents: Buffers or substrate solutions may be contaminated.

    • Solution: Use fresh, high-quality reagents. Ensure that the TMB substrate is colorless before use, as a blue color indicates deterioration.

  • Cross-Reactivity: The antibody may be cross-reacting with other molecules in the sample matrix.

    • Solution: Evaluate the specificity of your primary antibody. If significant cross-reactivity is suspected, you may need to source a more specific antibody.

Issue 2: Weak or No Signal

Question: Our 9-HODE immunoassay is yielding a very low or no signal, even for our standards. What troubleshooting steps should we take?

Answer: A weak or absent signal in a competitive ELISA suggests a problem with one or more of the assay components or procedural steps. Since it's a competitive assay, a low signal for high concentrations of 9-HODE is expected. However, if the zero standard also shows a low signal, consider the following:

  • Reagent Preparation and Storage: Incorrect preparation or degradation of critical reagents is a common cause.

    • Solution: Verify the correct dilution of the 9-HODE-HRP conjugate and the primary antibody. Ensure all reagents have been stored at the recommended temperatures and have not expired. For instance, a 9(±)-HODE-HRP conjugate is often supplied as a concentrate (e.g., 40X) and must be diluted in the appropriate buffer before use.[1]

  • Incubation Times and Temperatures: Suboptimal incubation conditions can lead to insufficient binding.

    • Solution: Review the recommended incubation times and temperatures. While many protocols suggest a 2-hour incubation at room temperature, optimizing this by extending the time or performing the incubation at 4°C overnight may improve binding.[2]

  • Standard Curve Preparation: Errors in the preparation of the standard curve will lead to inaccurate results.

    • Solution: Carefully prepare a fresh serial dilution of the 9-HODE standard. A typical standard curve for a 9-HODE ELISA might range from 0.1 ng/mL to 500 ng/mL.[1]

Issue 3: Poor Standard Curve

Question: The standard curve for our 9-HODE assay is not linear or has a poor fit. How can we improve it?

Answer: A reliable standard curve is crucial for accurate quantification. A poor standard curve can result from several factors:

  • Pipetting Errors: Inaccurate pipetting during the preparation of the standard dilutions is a frequent source of error.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of standards at each dilution step.

  • Inappropriate Curve Fitting Model: The chosen mathematical model may not accurately represent the dose-response relationship.

    • Solution: For competitive ELISAs, a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is often more appropriate than a linear regression.

  • Standard Degradation: The 9-HODE standard may have degraded.

    • Solution: Prepare fresh standards for each assay. 9-HODE standards are often supplied in ethanol and should be stored at -20°C or below to maintain stability.[2]

Frequently Asked Questions (FAQs)

Q1: What are the critical factors affecting antibody-antigen binding in a 9-HODE immunoassay?

A1: The binding of the anti-9-HODE antibody to 9-HODE is influenced by several physicochemical factors:

  • pH: The optimal pH for antibody-antigen interactions is typically between 6.5 and 8.4. Deviations from this range can alter the conformation of the antibody's binding site.

  • Temperature: While many immunoassays are performed at room temperature, lower temperatures (e.g., 4°C) can enhance the stability of the binding for some antibodies.

  • Ionic Strength: The salt concentration of the buffers can affect binding. High salt concentrations can mask the electrostatic interactions involved in antibody-antigen recognition.

Q2: How does the sample matrix affect the 9-HODE immunoassay, and how can these effects be mitigated?

A2: The sample matrix (e.g., serum, plasma, cell culture media) contains various components like proteins, lipids, and salts that can interfere with the assay, a phenomenon known as the "matrix effect." This can lead to either an underestimation or overestimation of the 9-HODE concentration.

  • Mitigation Strategies:

    • Sample Dilution: Diluting the sample with the assay buffer can reduce the concentration of interfering substances. It is recommended to test several dilutions to find the optimal one that minimizes matrix effects while keeping the 9-HODE concentration within the detection range of the assay.

    • Sample Extraction: For complex matrices like plasma or tissue homogenates, a lipid extraction step is often necessary to isolate 9-HODE from interfering components. A common method is the Folch extraction using a chloroform/methanol mixture.[1]

    • Matrix Matching: Preparing the standards in a matrix that closely resembles the sample matrix can help to compensate for the interference.

Q3: What is the principle of a competitive ELISA for 9-HODE?

A3: In a competitive ELISA for 9-HODE, the 9-HODE present in the sample competes with a fixed amount of labeled 9-HODE (e.g., 9-HODE-HRP conjugate) for a limited number of binding sites on a specific anti-9-HODE antibody that is pre-coated on a microplate. After incubation, the unbound reagents are washed away. A substrate is then added, which reacts with the HRP to produce a colorimetric signal. The intensity of the color is inversely proportional to the amount of 9-HODE in the sample; a higher concentration of 9-HODE in the sample will result in less labeled 9-HODE binding to the antibody and thus a weaker signal.[1][3]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for a 9-HODE competitive ELISA. These values should be used as a starting point for optimization.

Table 1: Typical 9-HODE Standard Curve Concentrations

StandardConcentration (ng/mL)
S7500
S6100
S510
S45
S31
S20.5
S10.1
S00 (Blank)

Data derived from a typical 9-HODE ELISA kit protocol.[1]

Table 2: Recommended Reagent Dilutions and Incubation Parameters

Reagent/ParameterRecommendation
9(±)-HODE-HRP Conjugate1:40 dilution in assay buffer
Incubation Time2 hours
Incubation TemperatureRoom Temperature (20-25°C)
Substrate Incubation15-30 minutes

These are common starting parameters; optimization is recommended for specific experimental conditions.[1][2]

Experimental Protocols

Protocol 1: General 9-HODE Competitive ELISA

  • Reagent Preparation: Prepare all reagents, including wash buffer, assay buffer, standards, and samples, according to the kit manufacturer's instructions. Bring all components to room temperature before use.

  • Standard and Sample Addition: Add 100 µL of each standard and diluted sample to the appropriate wells of the anti-9-HODE antibody-coated microplate.

  • Competitive Reaction: Add 100 µL of the diluted 9-HODE-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature on a plate shaker.

  • Washing: Aspirate the contents of the wells and wash each well three to five times with 300 µL of wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to each well.

  • Signal Development: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the corresponding standard concentrations and use a four-parameter logistic curve fit to determine the concentration of 9-HODE in the samples.

Protocol 2: Checkerboard Titration for Antibody Optimization

This protocol is used to determine the optimal concentrations of the coating antibody and the HRP-conjugated antigen.

  • Coating Antibody Dilution: Prepare serial dilutions of the anti-9-HODE antibody in coating buffer (e.g., ranging from 0.5 to 10 µg/mL).

  • Plate Coating: Coat the wells of a 96-well plate with the different concentrations of the capture antibody, with each concentration in a separate column. Incubate overnight at 4°C.

  • Washing: Wash the plate as described in the general protocol.

  • Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • HRP-Conjugate Dilution: Prepare serial dilutions of the 9-HODE-HRP conjugate in assay buffer (e.g., ranging from 1:1000 to 1:20,000).

  • Competitive Incubation: Add the different dilutions of the HRP-conjugate to the wells, with each dilution in a separate row. Also include wells with a known high and low concentration of the 9-HODE standard to assess the dynamic range.

  • Incubation, Washing, and Signal Development: Follow steps 4-9 of the general ELISA protocol.

  • Analysis: Analyze the results to identify the combination of coating antibody and HRP-conjugate concentrations that provides the highest signal-to-noise ratio and the best dynamic range for the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Standards) add_std_sample Add Standards & Samples to Plate prep_reagents->add_std_sample prep_samples Prepare Samples (Dilution/Extraction) prep_samples->add_std_sample add_conjugate Add 9-HODE-HRP Conjugate add_std_sample->add_conjugate incubate1 Incubate (e.g., 2h at RT) add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate in Dark (15-30 min) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate plot_curve Plot Standard Curve (4-PL Fit) read_plate->plot_curve calc_conc Calculate 9-HODE Concentration plot_curve->calc_conc

Caption: Workflow for a 9-HODE competitive ELISA.

GPR132_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HODE9 9-HODE GPR132 GPR132 (G2A Receptor) HODE9->GPR132 binds G_protein Gq Protein GPR132->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG leads to Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release induces PKC Protein Kinase C (PKC) IP3_DAG->PKC activates Ca_release->PKC activates Downstream Downstream Signaling PKC->Downstream phosphorylates

Caption: 9-HODE signaling through the GPR132 receptor.

PPARg_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HODE9 9-HODE FABP Fatty Acid Binding Protein HODE9->FABP binds to PPARg_RXR PPARγ-RXR Heterodimer FABP->PPARg_RXR translocates to nucleus and activates PPRE PPRE (DNA) PPARg_RXR->PPRE binds to Gene_Transcription Target Gene Transcription (e.g., FABP4, CD36) PPRE->Gene_Transcription regulates

Caption: 9-HODE signaling via the PPARγ pathway.

References

minimizing non-specific binding in 9-HODE ELISA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in 9-hydroxyoctadecadienoic acid (9-HODE) ELISA experiments.

Troubleshooting Guide: High Background & Non-Specific Binding

High background signal is a common issue in ELISA, often caused by non-specific binding of assay components to the microplate wells. This can mask the specific signal from your target analyte, leading to inaccurate results. The following sections detail common causes and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding in my 9-HODE ELISA?

High non-specific binding can stem from several factors:

  • Inadequate Blocking: The blocking buffer may not have effectively saturated all unoccupied binding sites on the microplate, allowing antibodies or other proteins to adhere non-specifically.[1][2]

  • Insufficient Washing: Unbound reagents, particularly antibodies and the enzyme conjugate, may not be completely removed during wash steps, contributing to background signal.[3][4]

  • Antibody/Conjugate Concentration Too High: Using an excessive concentration of the primary antibody, secondary antibody, or HRP-conjugate can lead to increased non-specific adherence to the plate surface.

  • Cross-Reactivity: The detection antibody might be cross-reacting with the blocking agent or other proteins present in the sample matrix.[2][5]

  • Hydrophobic and Ionic Interactions: Molecules can non-specifically adhere to the plastic surface of the microplate through hydrophobic or ionic forces.[6][7]

  • Sample Matrix Effects: Components within the biological sample (e.g., lipids, other proteins, immunoglobulins) can interfere with the assay and bind non-specifically.[8][9]

  • Contamination: Reagents, buffers, or the plate washer itself may be contaminated with microbes or other substances that interfere with the assay.[3]

Q2: My blank wells show a high signal. How can I troubleshoot this?

A high signal in blank wells (wells without sample/standard) points directly to a problem with the assay reagents or procedure, not the sample.

  • Check the Substrate: The TMB substrate should be colorless before use. A blue color indicates deterioration or contamination.[3]

  • Evaluate the Secondary Antibody/Conjugate: The enzyme-conjugated antibody may be binding non-specifically to the plate. Run a control where you omit the primary antibody but add all other reagents. A high signal in this control indicates a problem with the secondary antibody. Consider titrating it to a lower concentration.

  • Review Washing Protocol: This is the most common cause. Ensure your plate washer is functioning correctly, dispensing and aspirating fully from each well.[3] Increase the number of washes or add a 30-second soak step between aspiration and addition of the next wash buffer.[4]

  • Confirm Blocking Efficacy: Your blocking buffer may be insufficient. Try increasing the blocking incubation time or testing a different blocking agent.

Q3: How do I choose and optimize a blocking buffer?

The ideal blocking buffer maximizes the signal-to-noise ratio by preventing NSB without interfering with the specific antibody-antigen interaction.[10]

  • Common Blocking Agents: These include proteins like Bovine Serum Albumin (BSA), casein, or non-fat dry milk, as well as normal serum from the same species as the secondary antibody.[11][12]

  • Optimization is Key: No single blocker is perfect for all assays.[1] It is recommended to empirically test several blocking agents and concentrations.

  • Combine Blockers: A combination of a protein-based blocker and a non-ionic detergent (like Tween-20) in the wash buffer can be highly effective. The protein blocks most sites, while the detergent helps remove weakly bound molecules during washes.[7][13]

Q4: Can my washing technique be improved to reduce background?

Yes, optimizing the wash steps is critical.

  • Increase Wash Volume and Number: Ensure you are using at least 300-400 µL of wash buffer per well and consider increasing the number of wash cycles.[3][4]

  • Add a Detergent: Including a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 in your wash buffer can significantly reduce NSB by disrupting weak, non-specific interactions.[7]

  • Incorporate a Soak Step: Allowing the wash buffer to sit in the wells for 20-30 seconds before aspiration can improve the removal of unbound reagents.[4]

  • Automated vs. Manual Washing: If using an automated washer, verify its performance to ensure no ports are clogged or dispensing poorly.[3] If washing manually, be vigorous but avoid scratching the well surface. Invert and tap the plate on absorbent paper after the final wash to remove residual buffer.[14]

Q5: What other factors in my protocol could be contributing to non-specific binding?

  • Incubation Times and Temperatures: High temperatures can increase non-specific interactions. Unless the protocol specifies otherwise, conduct incubations at room temperature (18–25°C).[3][4]

  • Buffer pH and Salt Concentration: The pH of your buffers can affect the charge of proteins, influencing their binding characteristics.[6] Sometimes, increasing the salt concentration in wash buffers can help disrupt non-specific ionic interactions.[6][15]

  • Handling of 9-HODE: As a lipid, 9-HODE has been reported to bind to standard glassware. It is recommended to use polypropylene plasticware or silanized glassware for all standards, samples, and conjugates to prevent loss of material.[16]

Quantitative Data Summary: Reagent Concentrations

The following table summarizes typical concentration ranges for key reagents used in minimizing non-specific binding in ELISA. These are starting points for optimization.

ReagentFunctionTypical ConcentrationSource(s)
Blocking Agents
Bovine Serum Albumin (BSA)Blocks non-specific sites1 - 5% (w/v)[6][12]
Non-Fat Dry MilkBlocks non-specific sites0.2 - 5% (w/v)[11][13]
Normal SerumBlocks non-specific sites5 - 10% (v/v)
Buffer Additives
Tween-20Non-ionic detergent, reduces NSB0.01 - 0.1% (v/v) in wash buffer[7]
Sodium Chloride (NaCl)Shields ionic interactionsIncrease concentration in wash buffer[6][15]

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer

This protocol helps determine the most effective blocking agent for your specific 9-HODE ELISA.

  • Plate Coating: Coat the wells of a 96-well plate with the anti-9-HODE antibody as per your standard protocol. Wash the wells.

  • Prepare Blocking Buffers: Prepare several different blocking solutions. For example:

    • Buffer A: 1% BSA in PBS

    • Buffer B: 3% BSA in PBS

    • Buffer C: 5% Non-Fat Dry Milk in PBS

    • Buffer D: Commercial blocking buffer

  • Blocking Step: Add 200 µL of the different blocking buffers to replicate sets of wells (e.g., 4 rows per buffer type). Include a set of wells with no blocking agent (PBS only) as a negative control. Incubate for 1-2 hours at room temperature.

  • Wash: Wash all wells thoroughly according to your standard protocol.

  • Assay Procedure: Proceed with the rest of the ELISA protocol, but add only the HRP-conjugate (no sample or standard) to all wells. This measures the direct non-specific binding of the conjugate to the blocked plate.

  • Develop and Read: Add the TMB substrate, stop the reaction, and read the absorbance at 450 nm.

  • Analysis: The most effective blocking buffer will be the one that yields the lowest optical density (OD), indicating the least amount of non-specific HRP-conjugate binding.

Protocol 2: Optimizing Wash Steps

This experiment is designed to test if your washing procedure is sufficient.

  • Run a Standard Assay: Set up your 9-HODE ELISA as you normally would, including standards, samples, and controls.

  • Introduce Wash Variables: Divide the plate into sections to test different washing protocols:

    • Section 1 (Standard): Use your current washing protocol (e.g., 3 washes).

    • Section 2 (Increased Washes): Increase the number of washes (e.g., 5-6 washes).

    • Section 3 (Add Soak Time): Use your standard number of washes but let the wash buffer incubate in the wells for 30 seconds during each cycle.[4]

    • Section 4 (Detergent Wash): Add 0.05% Tween-20 to your wash buffer and use your standard number of washes.

  • Develop and Read: Complete the assay, develop with TMB substrate, stop the reaction, and read the plate.

  • Analysis: Compare the background signal (OD of the zero standard or blank wells) across the different sections. Also, evaluate the signal-to-noise ratio (OD of a high standard divided by the OD of the zero standard). Select the wash protocol that provides the lowest background without significantly diminishing the specific signal.

Visualizations

Mechanism of Non-Specific Binding and Blocking

Caption: Mechanism of blocking to prevent non-specific binding.

Troubleshooting Workflow for High Background

start High Background (High OD in Blanks) check_wash 1. Optimize Wash Protocol - Increase wash number/volume - Add soak step - Add detergent (Tween-20) start->check_wash check_blocking 2. Optimize Blocking - Increase incubation time - Test different blockers (BSA, Milk) - Increase concentration check_wash->check_blocking Still high? resolved Problem Resolved (Low Background) check_wash->resolved Resolved check_conjugate 3. Titrate Reagents - Decrease HRP-conjugate conc. - Decrease detection antibody conc. check_blocking->check_conjugate Still high? check_blocking->resolved Resolved check_reagents 4. Check Other Reagents - Use fresh TMB substrate - Check for buffer contamination check_conjugate->check_reagents Still high? check_conjugate->resolved Resolved check_reagents->resolved Resolved

Caption: Step-by-step workflow for troubleshooting high background.

References

Technical Support Center: Analysis of 9-HODE in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 9-hydroxyoctadecadienoic acid (9-HODE) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with measuring low concentrations of this important lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is 9-HODE and why is it difficult to measure in biological samples?

A1: 9-hydroxyoctadecadienoic acid (9-HODE) is an oxidized metabolite of linoleic acid, a common polyunsaturated fatty acid.[1][2] It exists as different stereoisomers, primarily 9(S)-HODE and 9(R)-HODE.[1] 9-HODE is a biomarker and mediator of oxidative stress and inflammation, implicated in various physiological and pathological processes, including atherosclerosis and pain perception.[1][3][4] The primary challenges in its measurement are its typically low endogenous concentrations in biological matrices, its chemical instability, and the presence of isomeric forms (like 13-HODE) that can interfere with accurate quantification.[5][6]

Q2: What are the most common analytical methods for quantifying low concentrations of 9-HODE?

A2: The most prevalent and sensitive methods for quantifying low concentrations of 9-HODE are based on mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] This technique offers high selectivity and sensitivity for detecting and quantifying specific molecules in complex mixtures. While immunoassays (ELISA) are also available, LC-MS/MS is generally preferred for its higher specificity and ability to distinguish between different HODE isomers.[2]

Q3: What are the expected concentration ranges of 9-HODE in biological samples?

A3: The concentration of 9-HODE can vary significantly depending on the biological matrix, the physiological or pathological state of the subject, and sample handling procedures.[1] For instance, in rat plasma, mean concentrations have been reported to be around 57.8 nmol/L.[8] In human studies, levels of total HODEs (including 9-HODE and 13-HODE) are often elevated in conditions associated with oxidative stress, such as atherosclerosis, diabetes, and neurodegenerative diseases.[1] One study on the effects of exercise showed that plasma 13-HODE + 9-HODE increased 3.1-fold immediately after a 75-km cycling trial.[9]

Q4: How critical is sample handling and storage for 9-HODE analysis?

A4: Extremely critical. 9-HODE is susceptible to auto-oxidation and enzymatic degradation.[5][6] It is crucial to minimize sample processing times, keep samples on ice, and add antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent artificial formation of 9-HODE.[5] Storage at -80°C is recommended for long-term stability. Improper handling can lead to either degradation of the analyte or ex vivo formation, resulting in inaccurate quantification.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of low concentrations of 9-HODE.

Low or No Analyte Signal
Potential Cause Troubleshooting Step
Inefficient Extraction - Ensure the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is optimized for your sample matrix. - Check the pH of the sample before and during extraction to ensure optimal recovery of acidic lipids like 9-HODE. - Verify the correct solvent polarities and volumes are being used.
Analyte Degradation - Minimize freeze-thaw cycles. - Add antioxidants (e.g., BHT) to all extraction solvents.[5] - Process samples quickly and on ice.
Poor Ionization in MS - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). - Ensure the mobile phase composition is compatible with efficient electrospray ionization (ESI) in negative mode, which is typical for 9-HODE.
Incorrect MRM Transitions - Verify the precursor and product ion m/z values for 9-HODE. A common transition is m/z 295.2 -> 171.1.[7][8]
Poor Peak Shape in Chromatography
Potential Cause Troubleshooting Step
Column Overload - Dilute the sample extract. - Ensure the injection volume is appropriate for the column dimensions.
Incompatible Injection Solvent - The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Column Contamination - Implement a column washing protocol between samples. - Use a guard column to protect the analytical column.
Secondary Interactions - Ensure the mobile phase pH is appropriate to keep 9-HODE in a single ionic state. The addition of a small amount of weak acid (e.g., acetic acid) is common.
High Background or Interferences
Potential Cause Troubleshooting Step
Matrix Effects - Improve sample cleanup by optimizing the SPE protocol. - Use a more selective extraction sorbent. - Implement a divert valve on the LC system to direct the early and late eluting, non-target compounds to waste.
Contaminated Solvents/Reagents - Use high-purity, LC-MS grade solvents and reagents. - Filter all mobile phases.
Leachables from Plasticware - Use polypropylene or glass tubes and pipette tips. - Perform blank extractions to identify potential sources of contamination.
Isomeric Interference - Optimize the chromatographic method to achieve baseline separation of 9-HODE from other isomers like 13-HODE. This may require a long C18 column and a shallow gradient.

Data Presentation

Table 1: Performance Characteristics of LC-MS/MS Methods for 9-HODE Quantification
ParameterValueBiological MatrixReference
Limit of Quantitation (LOQ)9.7 nmol/LRat Plasma[8]
Limit of Detection (LOD)0.4 ppb (µg/L)Baijiu (as a matrix example)[10][11]
Recovery Rate (SPE)87.93%Meat Products[12]
Linearity (R²)> 0.9990Baijiu[10][11]
Coefficient of Variation (CV)< 18.5%Rat Plasma[8]
Table 2: Reported Concentrations of 9-HODE in Biological Samples
Biological MatrixConditionConcentrationReference
Rat PlasmaBaseline57.8 ± 18.7 nmol/L[8]
Rat Plasma (spiked)Standard Addition84.0 nmol/L[8]
Human PlasmaPost 75-km cycling3.1-fold increase (total HODEs)[9]
Meat ProductsVarious2.37 - 11.02 µg/g[12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 9-HODE from Plasma

Materials:

  • Plasma sample

  • Internal Standard (e.g., 9-HODE-d4)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Hexane (LC-MS grade)

  • Ethyl acetate (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • SPE cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma sample on ice.

  • To 500 µL of plasma, add 10 µL of internal standard solution and 5 µL of BHT solution (in methanol). Vortex briefly.

  • Precipitate proteins by adding 1.5 mL of cold methanol. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant with 10 µL of acetic acid.

  • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the acidified supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of 15% methanol in water.

  • Wash with 3 mL of hexane to remove nonpolar lipids.

  • Elute the 9-HODE with 2 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 9-HODE

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% acetic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% acetic acid

  • Gradient: Start with a low percentage of B, and gradually increase to elute 9-HODE. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-25 min, 30% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 9-HODE: Precursor ion (Q1) m/z 295.2 -> Product ion (Q3) m/z 171.1

    • 9-HODE-d4 (Internal Standard): Precursor ion (Q1) m/z 299.2 -> Product ion (Q3) m/z 175.1

  • Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

G cluster_synthesis 9-HODE Synthesis Pathways Linoleic_Acid Linoleic Acid Enzymatic Enzymatic Oxidation (LOX, COX, CYP450) Linoleic_Acid->Enzymatic Non_Enzymatic Non-Enzymatic Oxidation (Free Radicals) Linoleic_Acid->Non_Enzymatic HPODE 9-HPODE (Hydroperoxide Precursor) Enzymatic->HPODE Non_Enzymatic->HPODE HODE 9-HODE HPODE->HODE Reduction

Caption: Enzymatic and non-enzymatic pathways of 9-HODE synthesis from linoleic acid.

G cluster_workflow General Experimental Workflow for 9-HODE Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: A typical experimental workflow for the quantification of 9-HODE in biological samples.

G cluster_signaling Simplified 9-HODE Signaling HODE 9-HODE GPR132 GPR132 (Cell Surface Receptor) HODE->GPR132 PPARg PPARγ (Nuclear Receptor) HODE->PPARg Inflammation Pro-inflammatory Gene Expression (e.g., IL-6, IL-8) GPR132->Inflammation Lipid_Uptake Lipid Uptake & Metabolism Gene Expression (e.g., FABP4, CD36) PPARg->Lipid_Uptake

Caption: Simplified signaling pathways of 9-HODE involving GPR132 and PPARγ.

References

Technical Support Center: Detection of 9-Hydroxyoctadecanoic Acid (9-HODE)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Hydroxyoctadecanoic Acid (9-HODE). Our goal is to help you improve the sensitivity and accuracy of your 9-HODE detection experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 9-HODE, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing low signal intensity or poor sensitivity for 9-HODE in my LC-MS/MS analysis?

Possible Causes:

  • Suboptimal Ionization: Inefficient ionization of 9-HODE in the mass spectrometer source is a common cause of low signal intensity.

  • Matrix Effects: Components in your sample matrix can suppress the ionization of 9-HODE, leading to a weaker signal.

  • Inefficient Extraction: The protocol used to extract 9-HODE from the sample matrix may not be efficient, resulting in low recovery.

  • Degradation of Analyte: 9-HODE can be unstable and may degrade during sample preparation or storage.

Solutions:

  • Optimize MS Source Parameters: Fine-tune parameters such as spray voltage, gas flows, and temperatures to maximize the ionization of 9-HODE.[1] Electrospray ionization (ESI) in negative ion mode is commonly used for 9-HODE detection.[2][3]

  • Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]

  • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard, such as 9-HODE-d4, to normalize for extraction inefficiency and matrix effects.[4]

  • Ensure Proper Storage: Store samples and standards at low temperatures (e.g., -80°C) and minimize freeze-thaw cycles to prevent degradation.

Q2: I am having difficulty separating 9-HODE from its isomer, 13-HODE. What can I do?

Possible Causes:

  • Co-elution in Chromatography: 9-HODE and 13-HODE are structural isomers and often have very similar retention times on reverse-phase columns, leading to co-elution.[3][5]

  • Identical Precursor Ions: Both isomers have the same precursor ion mass-to-charge ratio (m/z), making them indistinguishable in a full scan or SIM mode.[3][5]

Solutions:

  • Optimize Chromatographic Separation:

    • Use a high-resolution HPLC or UPLC column with a smaller particle size (e.g., 1.7 µm) to improve peak separation.[6]

    • Adjust the mobile phase gradient and flow rate to maximize the resolution between the two isomers.

  • Utilize Tandem Mass Spectrometry (MS/MS):

    • Employ Multiple Reaction Monitoring (MRM) mode. While the precursor ions are the same, their product ions upon fragmentation are different. For 9-HODE, a characteristic product ion is m/z 171, whereas for 13-HODE, it is m/z 195.[3][5]

Q3: My results show high variability between replicate injections. What is causing this?

Possible Causes:

  • Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization can lead to inconsistent results.

  • Instrument Instability: Fluctuations in the LC or MS system can cause variations in signal intensity.

  • Sample Degradation in the Autosampler: Prolonged storage of samples in the autosampler can lead to degradation of 9-HODE.

Solutions:

  • Standardize Protocols: Ensure consistent execution of all sample preparation steps.

  • Use an Internal Standard: This will help to correct for variability introduced during sample preparation and injection.

  • Check Instrument Performance: Regularly calibrate and maintain your LC-MS system.

  • Minimize Autosampler Residence Time: Keep the autosampler temperature low (e.g., 4°C) and analyze samples promptly after preparation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting 9-HODE?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantification of 9-HODE.[2][5] This technique offers high selectivity through the use of MRM and can achieve low limits of detection (LOD).[2][5] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to make the analyte volatile.[8]

Q2: Do I need to derivatize 9-HODE for analysis?

  • For LC-MS/MS: Derivatization is generally not required. 9-HODE can be readily ionized using ESI.

  • For GC-MS: Yes, derivatization is necessary to increase the volatility and thermal stability of 9-HODE. A common method is trimethylsilyl (TMS) derivatization.[8]

Q3: How is 9-HODE formed in biological systems?

9-HODE is an oxidized metabolite of linoleic acid.[9] Its formation can occur through both enzymatic and non-enzymatic pathways.[10]

  • Enzymatic Pathways: Enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450 can catalyze the oxidation of linoleic acid to form hydroperoxides, which are then reduced to 9-HODE.[9][10]

  • Non-enzymatic Pathways: Free radical-mediated oxidation of linoleic acid can also lead to the formation of 9-HODE.[10]

Q4: What are the typical concentrations of 9-HODE found in plasma?

The concentration of 9-HODE in plasma can vary depending on the physiological or pathological state. One study reported a mean concentration of 57.8 nmol/L for 9-HODE in rat plasma.[10] Another study using a standard addition curve approach found a concentration of 84.0 nmol/L.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for 9-HODE detection from various studies to facilitate comparison.

ParameterMethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Sensitivity LC-MS/MSBaijiu0.4 ppb-[2]
Quantitation Q-TOF MSRat Plasma-9.7–35.9 nmol/L[10]
Quantitation LC-ESI MS/MS--0.05 pg[7]

Experimental Protocols

Protocol 1: LC-MS/MS for 9-HODE Quantification in Biological Fluids

This protocol is a generalized procedure based on common practices reported in the literature.[2][3][5]

1. Sample Preparation (Extraction): a. To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., 9-HODE-d4). b. Add 1.0 mL of a 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) solution. c. Vortex the mixture briefly. d. Centrifuge to separate the phases. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
  • Column: A reverse-phase C18 column (e.g., 2.1 × 250 mm, 5 µm particle size).[3]
  • Mobile Phase A: 0.1% formic acid or 0.2% acetic acid in water.[2][3]
  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.2% acetic acid.[2][3]
  • Gradient Elution: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.
  • Flow Rate: Typically 0.2 - 0.4 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • MRM Transitions:
  • 9-HODE: Precursor ion (Q1) m/z 295.2 → Product ion (Q3) m/z 171.1
  • 13-HODE: Precursor ion (Q1) m/z 295.2 → Product ion (Q3) m/z 195.1[3][11]

Visualizations

Diagram 1: General Workflow for 9-HODE Detection by LC-MS/MS

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (9-HODE-d4) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evap Evaporation and Reconstitution Extract->Evap LC HPLC/UPLC Separation (C18 Column) Evap->LC MS Mass Spectrometry (ESI Negative Mode) LC->MS Detect MRM Detection (m/z 295.2 -> 171.1) MS->Detect Quant Quantification (vs. Internal Standard) Detect->Quant

Caption: Workflow for 9-HODE analysis using LC-MS/MS.

Diagram 2: Signaling Pathway of 9-HODE in Macrophages

G cluster_pathway 9-HODE Signaling in Macrophages cluster_downstream Downstream Effects 9-HODE 9-HODE GPR132 GPR132 (Cell Surface Receptor) 9-HODE->GPR132 Binds PPARg PPARγ (Nuclear Receptor) 9-HODE->PPARg Activates ProInflammatory Pro-inflammatory Response GPR132->ProInflammatory Nucleus Nucleus PPARg->Nucleus Translocates to FABP4 Increased FABP4 Expression Nucleus->FABP4 Regulates Gene Expression

Caption: 9-HODE signaling pathways in macrophages.[12][13]

References

avoiding contamination during 9-HODE sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize contamination during 9-hydroxyoctadecadienoic acid (9-HODE) sample preparation. Adherence to these protocols is critical for obtaining accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental workflow.

Question: I am observing unexpected peaks or high background noise in my chromatogram (LC-MS/GC-MS). What could be the cause?

Answer:

Unexpected peaks or a high background are often indicative of contamination. The potential sources can be broken down into several categories:

  • Auto-oxidation: 9-HODE is an oxidized lipid, and the parent compound, linoleic acid, is highly susceptible to non-enzymatic oxidation if not handled correctly. This can artificially generate 9-HODE and other related oxidized species in your sample.

  • Solvent Contamination: Solvents, especially if not high-purity or stored improperly, can contain peroxides or other impurities that can either interfere with the analysis or cause oxidation.[1]

  • Leaching from Consumables: Plastic tubes, pipette tips, or vial caps can leach plasticizers or other chemicals into your organic solvents.[2] This is a common source of extraneous peaks.

  • Cross-Contamination: Reusing glassware or homogenizer probes without rigorous cleaning can carry over lipids from previous samples.[3]

Solutions:

  • Control for Auto-oxidation:

    • Add an antioxidant like butylated hydroxytoluene (BHT) to your solvents. A common concentration is 5 mg/100 mL.[4][5]

    • Handle samples under an inert atmosphere (nitrogen or argon gas) whenever possible, especially during evaporation and reconstitution steps.[1][4]

    • Use amber glass vials or wrap containers in aluminum foil to protect samples from light, which can catalyze oxidation.[2][6]

  • Ensure Reagent Purity:

    • Use HPLC-grade or LC-MS grade solvents and reagents to minimize impurities.[1][4]

    • Purchase solvents in small bottles to avoid prolonged storage after opening, which can lead to peroxide formation.[1]

  • Select Appropriate Labware:

    • Whenever possible, use glass labware with Teflon-lined caps instead of plastic.[1][2] If plastics are necessary, use high-quality polypropylene tubes that are certified for low extractables.[5]

    • Avoid colored plastic caps or stoppers, as the pigments can be a source of metal contamination.[7]

  • Implement Rigorous Cleaning:

    • Develop a strict cleaning protocol for all non-disposable items.

    • For highly sensitive analyses, consider using disposable, single-use glass items.

Question: My 9-HODE recovery is consistently low or variable. Why is this happening?

Answer:

Low or inconsistent recovery often points to degradation of the analyte during sample processing or improper storage.

  • Analyte Degradation: 9-HODE can degrade due to continued oxidation or exposure to harsh pH conditions.[8][9]

  • Adsorption to Surfaces: As a lipid, 9-HODE can adsorb to the surfaces of glassware and plasticware, especially if it is left in a dry state after solvent evaporation.[1][5]

  • Improper Storage: Storing samples at inappropriate temperatures or for extended periods without precautions can lead to significant loss.[2] Frequent freeze-thaw cycles are particularly damaging.[2]

Solutions:

  • Minimize Degradation:

    • Work quickly and keep samples on ice or in a cooling block throughout the preparation process.[4]

    • After extraction and evaporation, do not leave the lipid extract dry for any length of time. Reconstitute it promptly in an appropriate solvent.[1]

  • Prevent Adsorption:

    • Using silanized glassware can reduce the number of active sites on the glass surface, minimizing lipid adsorption.[5]

  • Optimize Storage Conditions:

    • For short-term storage, keep samples at 4°C for no longer than a few hours.

    • For long-term storage, overlay the sample with an inert gas (argon or nitrogen), seal tightly, and store at -80°C.[1][2]

    • Prepare aliquots of your samples to avoid multiple freeze-thaw cycles.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in 9-HODE sample preparation?

The most significant source of contamination is auto-oxidation from exposure to air and light.[2][6] Other major sources include residual enzymatic activity in the sample, impurities in solvents, plasticizers leaching from labware, and cross-contamination from improperly cleaned equipment.[2][3]

Q2: What is the role of antioxidants like BHT and when should I use them?

Antioxidants like BHT (butylated hydroxytoluene) are used to prevent the degradation of lipids by peroxidation. They act as radical scavengers, inhibiting the chain reactions of auto-oxidation. You should add antioxidants to any solvents used during extraction, homogenization, and for final sample storage.[4][5]

Q3: How should I properly store my biological samples and lipid extracts?

Proper storage is crucial for lipid stability. The general recommendations are summarized in the table below.

Sample TypeStorage DurationTemperatureKey ConsiderationsCitations
Biological Tissues/Fluids Long-Term-80°C or Liquid NitrogenFlash freeze samples immediately after collection to quench enzymatic activity.[2][4]
Lipid Extracts Short-Term (<24 hours)-20°CStore in an organic solvent in a tightly sealed glass vial, protected from light.[2]
Lipid Extracts Long-Term (>24 hours)-80°CStore in an organic solvent containing an antioxidant. Flush the vial with nitrogen or argon before sealing.[1][2]

Note: Avoid storing lipid extracts in a dry or lyophilized state, as this makes them more prone to oxidation.[1][2] Limit freeze-thaw cycles to a minimum.[2]

Q4: Can I use plastic tubes and pipette tips?

While glass is always preferred for storing lipid extracts in organic solvents, high-quality polypropylene plasticware can be used for many steps.[2][5] However, be aware that organic solvents can leach chemicals from plastics, creating artifacts in your analysis.[2] Always test your consumables by running a "blank" extraction with just your solvents to check for contaminants.

Experimental Protocols

Protocol: General Lipid Extraction from Plasma/Serum

This protocol provides a standard method for extracting total lipids, including 9-HODE, from plasma or serum samples, incorporating steps to minimize contamination.

  • Reagent Preparation:

    • Prepare a Folch solution of Chloroform:Methanol (2:1 v/v).

    • Add an antioxidant, such as BHT, to the Folch solution to a final concentration of 5 mg/100 mL.[5]

  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • In a glass tube, add 100 µL of the plasma/serum sample.

  • Lipid Extraction:

    • Add 1 mL of the BHT-containing Folch solution to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 200 µL of 0.9% NaCl solution (or HPLC-grade water) to induce phase separation.

    • Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Isolate Lipid Layer:

    • After centrifugation, you will see two distinct phases separated by a protein disc.

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein layer.[5]

    • Transfer the organic phase to a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[1]

    • Immediately reconstitute the dried lipid extract in an appropriate volume of your mobile phase or another suitable solvent for analysis. Do not leave the sample in a dry state.[1]

  • Storage:

    • If not analyzing immediately, flush the tube with nitrogen, seal it tightly with a Teflon-lined cap, and store it at -80°C.[2]

Visualizations

Workflow for Contamination-Free Sample Preparation

The following diagram outlines the critical steps and precautions for preparing 9-HODE samples while minimizing the risk of contamination.

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analysis & Storage SampleCollection Sample Collection FlashFreeze Flash Freeze (LN2) SampleCollection->FlashFreeze Store80C Store at -80°C FlashFreeze->Store80C ThawOnIce Thaw on Ice Store80C->ThawOnIce Use Aliquots Extraction Lipid Extraction ThawOnIce->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS / GC-MS Analysis Reconstitution->Analysis FinalStore Store at -80°C Reconstitution->FinalStore P1 Use Antioxidants (BHT) in Solvents P1->Extraction P2 Use Glassware & High-Purity Solvents P2->Extraction P3 Work Under Inert Gas (N2/Ar) P3->Evaporation P4 Protect from Light (Amber Vials) P4->Store80C P4->FinalStore P5 Avoid Freeze-Thaw Cycles P5->ThawOnIce

Caption: Experimental workflow for minimizing contamination during 9-HODE analysis.

Key Contamination Sources and Mitigation Strategies

This diagram illustrates the primary sources of contamination and the corresponding strategies to prevent them.

G center 9-HODE Sample Integrity Oxidation Oxidation (Air, Light, Heat) center->Oxidation threatened by Leaching Leaching (Plastics) center->Leaching threatened by Impurity Reagent Impurity (Solvents, Water) center->Impurity threatened by Carryover Carryover (Cross-Contamination) center->Carryover threatened by Mit_Ox Use Antioxidants Work Under Inert Gas Protect from Light Mit_Ox->Oxidation prevents Mit_Leach Use Glassware Use High-Grade Plastics Mit_Leach->Leaching prevents Mit_Imp Use HPLC/MS Grade Reagents Mit_Imp->Impurity prevents Mit_Carry Rigorous Cleaning Use Disposables Mit_Carry->Carryover prevents

Caption: Logical diagram of contamination sources and their corresponding mitigation strategies.

References

Technical Support Center: Stereospecific Synthesis of 9-HODE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereospecific synthesis of 9-hydroxyoctadecadienoic acid (9-HODE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving stereospecific synthesis of 9-HODE?

The primary methods involve enzymatic catalysis and asymmetric chemical synthesis.

  • Enzymatic Synthesis: This is the most common and effective approach for achieving high stereospecificity. Lipoxygenase (LOX) enzymes are used to catalyze the dioxygenation of linoleic acid. For instance, specific 9-lipoxygenases (9-LOX) can produce the 9S-hydroperoxyoctadecadienoic acid (9S-HPODE) precursor, which is then reduced to 9(S)-HODE.[1][2] Recombinant E. coli cells expressing 9R-lipoxygenase have been used to stereospecifically produce 9(R)-HODE.[3]

  • Asymmetric Chemical Synthesis: This approach involves using chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. While offering versatility, achieving high enantioselectivity can be challenging and may require extensive optimization.

  • Chiral Resolution: This method involves synthesizing a racemic mixture of 9-HODE and then separating the enantiomers using techniques like chiral chromatography.[4]

Q2: My synthesis is producing a mixture of 9-HODE and 13-HODE. How can I improve regioselectivity for the 9-position?

The formation of 13-HODE is a common issue, as many enzymatic and chemical processes can oxidize linoleic acid at either the C-9 or C-13 position.[5][6]

  • Enzyme Selection: The key to regioselectivity is the choice of lipoxygenase. Use a LOX enzyme known for its high specificity for the C-9 position, such as certain potato lipoxygenases for 9(S)-HODE synthesis.[2] Soybean lipoxygenase, conversely, tends to produce a mixture or favors 13-HODE depending on reaction conditions.[1][2]

  • Control of Reaction Conditions (Enzymatic): For some enzymes, pH can influence the ratio of 9-HODE to 13-HODE.[1] It is crucial to run the reaction at the optimal pH for the specific 9-LOX enzyme you are using.

  • Non-Enzymatic Reactions: Autoxidation or free-radical-induced oxidation of linoleic acid will almost always produce a mixture of 9-HODE and 13-HODE, along with other isomers.[7] To avoid this, ensure all solvents and reagents are free of peroxides and run reactions under an inert atmosphere (e.g., argon or nitrogen).

Q3: I have low enantiomeric excess (ee). My product is a near-racemic mixture of 9(S)- and 9(R)-HODE. What are the likely causes and solutions?

Low enantiomeric excess indicates a lack of stereochemical control during the reaction.

  • Cause 1: Non-Enzymatic Oxidation: Oxidative stress or the presence of free radicals can lead to the non-enzymatic formation of racemic HODEs.[7]

    • Solution: Use high-purity linoleic acid, deoxygenate buffers, and add chelating agents like EDTA to sequester metal ions that can catalyze autoxidation.

  • Cause 2: Inappropriate Enzyme or Inactive Enzyme: The enzyme may have low stereospecificity, or its activity may be compromised.

    • Solution: Verify the source and specificity of your lipoxygenase. Ensure optimal reaction conditions (pH, temperature) for enzymatic activity and stereospecificity.[3]

  • Cause 3: Cytochrome P450 Activity: If using a cell-based system, cytochrome P450 enzymes can produce mixtures of HODE isomers, often with a predominance of the R-enantiomer.[6][7]

    • Solution: If possible, use a purified enzyme system instead of whole cells or use inhibitors specific to P450 enzymes if they are not the target of your study.

Troubleshooting Guides

Guide 1: Low Overall Yield

Low yield is a frequent problem that can arise from multiple stages of the synthesis and purification process.

Symptom Possible Cause Recommended Action
Low conversion of linoleic acid Inactive or inhibited enzyme (enzymatic synthesis).Confirm enzyme activity with a standard assay. Optimize pH, temperature, and substrate concentration. Ensure no inhibitors are present in the reaction buffer.[3]
Poor reagent quality or reaction conditions (chemical synthesis).Use fresh, high-purity reagents and solvents. Verify reaction stoichiometry and optimize temperature and reaction time.
Product degradation during workup The hydroperoxide intermediate (9-HPODE) is unstable.After the oxidation step, immediately proceed to the reduction step (e.g., with SnCl₂ or NaBH₄) to form the more stable 9-HODE.[8] Avoid acidic conditions, which can cause degradation.[5]
Instability of 9-HODE during purification.Avoid prolonged exposure to air, light, and high temperatures. Use antioxidants during storage and purification if necessary.
Loss of product during extraction/purification Inefficient extraction from the aqueous reaction mixture.Adjust the pH of the aqueous phase to below the pKa of the carboxylic acid (~4-5) before extraction with an organic solvent (e.g., ethyl acetate or diethyl ether) to ensure it is in the protonated, less polar form.
Poor recovery from chromatography.Ensure compatibility of 9-HODE with the chosen stationary phase. Silylating the carboxylic acid group can improve recovery on some columns but requires an additional deprotection step.[9]
Guide 2: Difficulty in Separating Stereoisomers

Separating the 9(S) and 9(R) enantiomers is critical for obtaining a stereopure product and requires specialized techniques.

Problem Technique Troubleshooting Steps & Recommendations
Co-elution of 9(S)- and 9(R)-HODE Chiral High-Performance Liquid Chromatography (HPLC) Optimize Stationary Phase: Use a dedicated chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H) are commonly effective for separating HODE enantiomers.[4][10] Optimize Mobile Phase: The choice of solvent (e.g., hexane/isopropanol) and its ratio is critical. Methodical screening of different solvent compositions and additives (e.g., small amounts of acid or base for acidic/basic compounds) is necessary.[10][11] Derivatization: While direct separation is preferred, derivatizing the enantiomers with a chiral reagent to form diastereomers can allow separation on a standard achiral column.[11]
Inability to confirm enantiomeric purity Analytical Characterization Circular Dichroism (CD) Spectroscopy: Can be used to distinguish between enantiomers, but requires a purified sample and a reference standard. Chiral HPLC/SFC-MS: Coupling chiral separation with mass spectrometry allows for both separation and sensitive detection. Specific product ions can help distinguish positional isomers (e.g., 9-HODE vs. 13-HODE).[10][12]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 9(S)-HODE using Potato Lipoxygenase

This protocol is adapted from methods utilizing the 9S-lipoxygenase activity found in potatoes.[2]

  • Enzyme Preparation:

    • Homogenize fresh Yukon Gold potatoes in a cold extraction buffer (e.g., 0.1 M sodium phosphate, pH 6.5-7.0).

    • Filter the homogenate through cheesecloth and centrifuge at ~10,000 x g for 20-30 minutes at 4°C.

    • Use the resulting supernatant, which contains the lipoxygenase, as the crude enzyme source.

  • Enzymatic Reaction:

    • Prepare a solution of linoleic acid (e.g., 10-15 g/L) in a buffer (e.g., 50 mM borate buffer, pH 7.5). A small amount of a non-ionic detergent like Tween 80 (0.2% w/v) can be used to aid solubility.[3]

    • Add the crude potato enzyme extract to the substrate solution.

    • Incubate at a controlled temperature (e.g., 25°C) with vigorous stirring or oxygenation to ensure sufficient oxygen supply, which is critical for the reaction.[3] Monitor the reaction progress by UV spectroscopy (hydroperoxide formation at 234 nm).

  • Reduction of 9S-HPODE:

    • Once the reaction is complete (no further increase in A234), acidify the solution to pH 3 with HCl.[8]

    • Add a reducing agent, such as a solution of stannous chloride (SnCl₂) in methanol, dropwise until the hydroperoxide is fully converted to the hydroxyl group.[8]

  • Extraction and Purification:

    • Extract the 9(S)-HODE from the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.

    • Purify the crude product using silica gel chromatography or preparative HPLC.

Protocol 2: Chiral HPLC Analysis of 9-HODE Enantiomers

This protocol provides a general method for the analytical separation of 9(S)- and 9(R)-HODE.[4][10]

  • Column: Chiralcel OD-H (250 x 4.6 mm) or similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of hexane and isopropanol (IPA). A typical starting ratio is 100:5 (v/v).[10] The ratio may need to be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 235 nm to detect the conjugated diene chromophore.[8][10]

  • Sample Preparation: Dissolve the purified 9-HODE sample in the mobile phase. If the sample contains a carboxylic acid, it may be necessary to methylate it (e.g., with diazomethane or TMS-diazomethane) prior to injection to improve peak shape and resolution.[4]

  • Injection Volume: 10-20 µL.

  • Analysis: Compare the retention times of the peaks to those of authentic 9(S)-HODE and 9(R)-HODE standards to determine the identity and calculate the enantiomeric excess.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Core Reaction cluster_purification 3. Purification & Analysis cluster_product 4. Final Product sub Linoleic Acid (Substrate) oxy Enzymatic Dioxygenation (Controlled pH, Temp, O2) sub->oxy enz 9-LOX Enzyme (e.g., Potato Extract) enz->oxy red Reduction (e.g., SnCl2 or NaBH4) oxy->red Forms 9-HPODE intermediate ext Solvent Extraction red->ext pur Crude Purification (Silica Chromatography) ext->pur chiral Chiral HPLC Separation pur->chiral Isomer Mixture final Stereopure 9-HODE chiral->final Separated Enantiomer

Caption: General workflow for the chemoenzymatic synthesis of stereospecific 9-HODE.

troubleshooting_stereoselectivity start Low Stereoselectivity (Racemic 9-HODE) q1 Was an enzymatic method used? start->q1 enz_path Enzymatic Issues q1->enz_path Yes chem_path Non-Enzymatic Issues q1->chem_path No c1 Check Enzyme Specificity (Is it a 9S- or 9R-LOX?) enz_path->c1 c2 Optimize Reaction Conditions (pH, Temp, [O2]) c1->c2 c3 Check for Autoxidation (Use inert atmosphere, EDTA) c2->c3 d1 Source is Autoxidation (Free Radical Attack) chem_path->d1 d2 Improve Reaction Control (Inert atmosphere, antioxidants) d1->d2 d3 Consider Chiral Resolution (Post-synthesis purification) d2->d3

Caption: Troubleshooting guide for low stereoselectivity in 9-HODE synthesis.

signaling_pathway LA Linoleic Acid HPODE 9(S)-HPODE (Hydroperoxide) LA->HPODE 9S-Lipoxygenase + O2 l1 l1 HODE 9(S)-HODE (Hydroxy) HPODE->HODE Reduction (e.g., Peroxidase, SnCl2) l2 l2

Caption: Enzymatic pathway for the formation of 9(S)-HODE from linoleic acid.

References

Validation & Comparative

validation of 9-HODE as a biomarker for oxidative stress

Author: BenchChem Technical Support Team. Date: November 2025

9-HODE: A Validated Biomarker for Oxidative Stress

An objective comparison of 9-Hydroxyoctadecadienoic acid (9-HODE) with alternative biomarkers, supported by experimental data, for researchers, scientists, and drug development professionals.

9-Hydroxyoctadecadienoic acid (9-HODE) has emerged as a significant and reliable biomarker for oxidative stress, implicated in a variety of physiological and pathological processes.[1][2] This guide provides a comprehensive validation of 9-HODE, comparing it with other established biomarkers and detailing the experimental protocols for its measurement.

Comparative Analysis of Oxidative Stress Biomarkers

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in numerous diseases.[3] Consequently, the accurate measurement of oxidative stress is crucial for diagnostics and therapeutic development. While several biomarkers exist, 9-HODE, a stable oxidation product of linoleic acid, offers distinct advantages.[3]

The following table summarizes the quantitative comparison of 9-HODE with other commonly used oxidative stress biomarkers.

BiomarkerPrecursorTypical Method of MeasurementAdvantagesDisadvantages
9-HODE Linoleic AcidGC-MS, LC-MS, ELISAHigh abundance, stable, reflects both enzymatic and non-enzymatic oxidation.[3][4]May not distinguish between different isomers (S and R) without specific chiral analysis.[5]
13-HODE Linoleic AcidGC-MS, LC-MS, ELISAOften measured with 9-HODE, provides a broader picture of linoleic acid oxidation.[3]Similar to 9-HODE, isomer differentiation can be challenging.[5]
F2-Isoprostanes Arachidonic AcidGC-MS, LC-MSConsidered a gold-standard marker for lipid peroxidation.[6]Less abundant than HODEs, yields from parent lipid are minimal.[3][6]
Malondialdehyde (MDA) Polyunsaturated Fatty AcidsTBARS assay, HPLCWidely used and cost-effective.Lacks specificity, can be produced by non-oxidative stress pathways.
8-hydroxy-2'-deoxyguanosine (8-OHdG) Guanine (DNA)LC-MS, ELISASpecific marker for DNA damage due to oxidative stress.Reflects DNA damage specifically, not overall systemic oxidative stress.

Studies have shown that levels of 9-HODE are significantly elevated in conditions associated with oxidative stress, such as atherosclerosis, diabetes, and neurodegenerative diseases.[1][3][5] For instance, in patients with nonalcoholic steatohepatitis (NASH), a condition strongly linked to oxidative stress, plasma levels of 9-HODE and 13-HODE were significantly elevated compared to patients with simple steatosis.[7] Furthermore, in a study involving prolonged and intensive exercise, plasma levels of 13-HODE + 9-HODE increased 3.1-fold, correlating positively with F2-isoprostanes, another established oxidative stress biomarker.[2]

Experimental Protocols

Accurate and reproducible measurement of 9-HODE is essential for its validation as a biomarker. The following are detailed methodologies for the quantification of 9-HODE in biological samples.

Sample Preparation and Extraction of 9-HODE

This protocol is a general guideline for the extraction of total (free and esterified) 9-HODE from plasma or serum.

Materials:

  • Folch solution (2:1 Chloroform:Methanol) with Butylated hydroxytoluene (BHT)

  • 15% Potassium Hydroxide (KOH)

  • 1N Hydrochloric Acid (HCl)

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • To 1 mL of plasma or serum, add Folch solution containing BHT to precipitate proteins.

  • Centrifuge to separate the phases and collect the lower organic phase.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Resuspend the lipid extract in methanol with BHT and add an equal volume of 15% KOH to hydrolyze the esters.

  • Incubate at 37°C for 30 minutes.

  • Adjust the pH to 3 with 1N HCl.

  • Dilute the sample with pH 3 water.

  • Apply the sample to a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove impurities.

  • Elute the HODEs with an appropriate solvent (e.g., ethyl acetate).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Derivatize the extracted 9-HODE to a volatile ester (e.g., trimethylsilyl (TMS) ether methyl ester) using an agent like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[8]

  • Inject the derivatized sample into the GC-MS system.

  • Separate the analytes on a suitable capillary column.

  • Detect and quantify the characteristic ions of the 9-HODE derivative. For the TMS methylate of 9-HODE, characteristic ions can be observed at m/z 382 (M+), 311, 259, and 225.[8]

  • Use an isotopically labeled internal standard (e.g., 9-HODE-d4) for accurate quantification.

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

Procedure:

  • Prepare standards using a supplied 9(±)-HODE standard solution, typically in a range from 0 to 500 ng/mL.[9]

  • Add standards and extracted samples to a microplate pre-coated with an antibody specific for 9-HODE.

  • Add a horseradish peroxidase (HRP)-conjugated 9-HODE tracer.

  • Incubate to allow competitive binding between the sample/standard 9-HODE and the tracer for the antibody binding sites.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the HRP to produce a colored product.

  • Stop the reaction and measure the absorbance at a specific wavelength.

  • The intensity of the color is inversely proportional to the concentration of 9-HODE in the sample.

Signaling Pathways and Experimental Workflows

The biological activity of 9-HODE is often mediated through specific signaling pathways. Understanding these pathways is crucial for interpreting the significance of elevated 9-HODE levels.

GPR132_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 9-HODE 9-HODE GPR132 GPR132 (G2A) 9-HODE->GPR132 Binds to G_protein G Protein (Gq/i) GPR132->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_inhibition cAMP Inhibition AC->cAMP_inhibition Ca2_mobilization Ca²⁺ Mobilization IP3->Ca2_mobilization MAPK_activation MAPK Activation DAG->MAPK_activation Pro_inflammatory_response Pro-inflammatory Response Ca2_mobilization->Pro_inflammatory_response cAMP_inhibition->Pro_inflammatory_response MAPK_activation->Pro_inflammatory_response

Caption: 9-HODE signaling through the GPR132 receptor.

One of the key receptors for 9-HODE is the G protein-coupled receptor G2A (also known as GPR132).[3][10] The binding of 9-HODE to GPR132 can initiate a cascade of intracellular events, including calcium mobilization, inhibition of cAMP accumulation, and activation of the MAP kinase pathway.[10] These signaling events can lead to a pro-inflammatory response, contributing to the pathology of diseases like atherosclerosis.[3]

Experimental_Workflow_for_9HODE_Quantification start Biological Sample (Plasma, Serum, Tissue) extraction Lipid Extraction (e.g., Folch method) start->extraction hydrolysis Saponification (to release esterified HODEs) extraction->hydrolysis spe Solid Phase Extraction (SPE) (for purification) hydrolysis->spe derivatization Derivatization (for GC-MS analysis) spe->derivatization analysis Instrumental Analysis (GC-MS, LC-MS, or ELISA) spe->analysis LC-MS / ELISA derivatization->analysis GC-MS quantification Data Analysis and Quantification analysis->quantification

Caption: General workflow for 9-HODE quantification.

The accurate quantification of 9-HODE from biological matrices requires a multi-step process. The general workflow begins with the extraction of lipids, followed by hydrolysis to release esterified HODEs. The sample is then purified using solid-phase extraction before being subjected to instrumental analysis. For GC-MS, a derivatization step is necessary to make the analyte volatile.

References

A Comparative Guide to the Biological Activities of 9-HODE and 13-HODE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE) are oxidized metabolites of linoleic acid, a ubiquitous omega-6 fatty acid. These molecules, often generated under conditions of oxidative stress and inflammation, are emerging as critical signaling lipids with diverse and sometimes opposing biological activities.[1][2][3] Their roles in a variety of physiological and pathological processes, including inflammation, pain, cancer, and atherosclerosis, make them intriguing targets for therapeutic intervention. This guide provides a comprehensive comparison of the biological activities of 9-HODE and 13-HODE, supported by experimental data, detailed protocols, and signaling pathway diagrams to aid researchers in their investigations.

Quantitative Comparison of Biological Activities

The distinct biological effects of 9-HODE and 13-HODE are largely dictated by their differential interactions with specific cellular receptors, namely Transient Receptor Potential Vanilloid 1 (TRPV1), G-protein coupled receptor 132 (GPR132, also known as G2A), and Peroxisome Proliferator-Activated Receptors (PPARs).

TargetParameter9-HODE13-HODECell Type/SystemReference(s)
TRPV1 EC50 (iCGRP release)~300 nM-Cultured rat trigeminal ganglion (TG) neurons[4][5]
EC50 (inward current)-~800 nMCHO cells expressing TRPV1[4][5]
EC50 (Ca2+ mobilization)20-30 µM (estimated)27.5 ± 4.2 µMHEK-293 cells expressing human TRPV1[6][7]
GPR132 (G2A) EC50 (IP-1 accumulation)7.5 µMWeak ligand, ~6-fold less potent than 9-HODECHO-K1 cells expressing human GPR132[8][9]
pEC50 (yeast assay)5.9 ± 0.14Less potent than 9-HODEYeast expressing human GPR132a[10]
PPARγ Agonist Activity ActivatorActivatorVarious cell lines (e.g., THP-1, 3T3-L1)[11][12][13]
Relative Activity Less potent than 10-, 12-, and 13-HODEs in some assaysGenerally a more consistent activator than 9-HODEDual-luciferase reporter assay[12][14]
Cancer Cell Viability IC50 (48h)-76.3 µM (MCF-7), 80.23 µM (MDA-MB-231)Human breast cancer cell lines[15]
Effect on Growth Differential effects of enantiomers13(S)-HODE decreases, 13(R)-HODE increases growthCaco-2 human colorectal cancer cells[1]

Differential Biological Activities in Key Pathologies

Inflammation and Pain

Both 9-HODE and 13-HODE are implicated in inflammation and pain signaling, primarily through their interaction with TRPV1, a key receptor in nociception.[7]

  • 9-HODE appears to be a more potent sensitizer of TRPV1, contributing to inflammatory hyperalgesia.[9] Its pro-inflammatory actions can also be mediated through the GPR132 receptor.[3]

  • 13-HODE also activates TRPV1, albeit with potentially different potency depending on the experimental system.[4][6]

Cancer

The roles of 9-HODE and 13-HODE in cancer are complex and appear to be context-dependent, with differential effects on cell proliferation and apoptosis.

  • 13(S)-HODE has been shown to inhibit the growth of breast cancer cell lines and induce apoptosis in colorectal cancer cells, an effect partially mediated by PPARγ.[1][15] In contrast, 13(R)-HODE may promote the growth of colorectal cancer cells.[1]

  • The differential effects of 9-HODE enantiomers on cancer cell growth have also been noted, highlighting the stereospecificity of their actions.[1]

Atherosclerosis

In the context of atherosclerosis, 9-HODE and 13-HODE exhibit distinct roles that appear to vary with the stage of the disease.

  • In early atherosclerotic lesions, 13-HODE , primarily generated by 15-lipoxygenase-1, is thought to have protective effects. It activates PPARγ, leading to increased lipid clearance and apoptosis of lipid-laden macrophages (foam cells).[3][16]

  • In later stages, non-enzymatic oxidation produces both 9-HODE and 13-HODE . The pro-inflammatory effects of 9-HODE , mediated through GPR132, are thought to become more prominent, contributing to plaque progression.[3][16] Both isomers can act as PPARγ agonists and contribute to foam cell formation by increasing the expression of scavenger receptors like CD36.[11]

Signaling Pathways

The distinct biological outcomes of 9-HODE and 13-HODE signaling can be visualized through their respective pathways.

9-HODE_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 9-HODE 9-HODE GPR132 GPR132 (G2A) 9-HODE->GPR132 High Potency TRPV1 TRPV1 9-HODE->TRPV1 PPARg_nuc PPARγ 9-HODE->PPARg_nuc Direct Activation Gq Gαq GPR132->Gq Ca_influx Ca²⁺ Influx TRPV1->Ca_influx PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER binds PKC PKC DAG->PKC PKC->TRPV1 Sensitization Gene_exp Gene Expression (e.g., FABP4, CD36) Ca_influx->Gene_exp Downstream Signaling Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC RXR RXR PPARg_nuc->RXR Heterodimerization PPRE PPRE PPARg_nuc->PPRE Binding RXR->PPRE Binding PPRE->Gene_exp

Figure 1: 9-HODE Signaling Pathways.

13-HODE_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 13-HODE 13-HODE GPR132 GPR132 (G2A) 13-HODE->GPR132 Weak Ligand TRPV1 TRPV1 13-HODE->TRPV1 PPARg_nuc PPARγ 13-HODE->PPARg_nuc Direct Activation mTOR mTOR 13-HODE->mTOR Inhibition Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Gene_exp Gene Expression (e.g., FABP4, CD36, Apoptosis) Ca_influx->Gene_exp Downstream Signaling RXR RXR PPARg_nuc->RXR Heterodimerization PPRE PPRE PPARg_nuc->PPRE Binding RXR->PPRE Binding PPRE->Gene_exp Cell_growth Cell Growth Suppression mTOR->Cell_growth Gprocess cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis start Start prep1 Seed cells expressing TRPV1 or GPR132 in a 96-well plate start->prep1 end End prep2 Culture overnight prep1->prep2 load1 Prepare Fura-2 AM loading solution prep2->load1 load2 Wash cells with HBSS load1->load2 load3 Incubate cells with Fura-2 AM solution (37°C for 30-60 min) load2->load3 load4 Wash cells to remove extracellular dye load3->load4 measure1 Place plate in a fluorescence plate reader load4->measure1 measure2 Record baseline fluorescence (340/380 nm excitation, 510 nm emission) measure1->measure2 measure3 Inject 9-HODE or 13-HODE measure2->measure3 measure4 Record fluorescence changes over time measure3->measure4 analysis1 Calculate the ratio of fluorescence intensities (F340/F380) measure4->analysis1 analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Determine EC50 values analysis2->analysis3 analysis3->end

References

A Comparative Guide to the Differential Effects of 9(S)-HODE and 9(R)-HODE Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the two enantiomers of 9-hydroxyoctadecadienoic acid (9-HODE): 9(S)-HODE and 9(R)-HODE. These oxidized linoleic acid metabolites, while structurally similar, exhibit distinct effects on key cellular signaling pathways, influencing processes ranging from cell proliferation and apoptosis to inflammation. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways to facilitate a deeper understanding of their differential functions.

At a Glance: Key Differences

Feature9(S)-HODE9(R)-HODE
GPR132 (G2A) Activation Potent AgonistWeak Agonist
PPARγ Activation Weak/Partial AgonistWeak/Partial Agonist
Cell Growth/Proliferation Generally reported to inhibit growthMay promote growth under certain conditions
Apoptosis Pro-apoptoticEffects are less defined, may be anti-apoptotic
Inflammatory Response Pro-inflammatory in some contextsLess characterized, may have distinct effects

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data available on the differential effects of 9(S)-HODE and 9(R)-HODE.

Table 1: GPR132 (G2A) Receptor Activation

EnantiomerEC50Assay SystemReference
9(S)-HODE~9.0 µMGPCR-Tango assay in HEK293T cells[1]
9(R)-HODENot explicitly quantified, but demonstrated to be a much weaker agonist than 9(S)-HODE.Calcium mobilization assay in CHO-G2A-Gqi cells[2]

Table 2: PPARγ Activation

EnantiomerFold Activation vs. ControlConcentrationAssay SystemReference
9(S)-HODE~2.5-fold6 µMLuciferase transactivation assay in HepG2 cells[3]
9(R)-HODESimilar to 9(S)-HODE5-30 µMDual-luciferase reporter assay in CV-1 cells[4]
Note: Studies suggest that compared to other HODE isomers (e.g., 10-, 12-, and 13-HODE), both 9(S)- and 9(R)-HODE are weaker activators of PPARγ.[4]

Table 3: Effects on Cell Viability (Apoptosis and Proliferation)

EnantiomerEffectCell LineQuantitative DataReference
9(S)-HODEInduces apoptosisHL-60 cellsSpecific percentage of apoptosis not provided[5]
9(S)-HODEInhibits cell growthEL4 mouse lymphoma cellsCell viability decreased to 53.6% at 50 µM and 27.3% at 100 µM
9(R)-HODEContrasting effects on cell growth/apoptosis compared to the (S)-enantiomer have been noted, but specific quantitative data for 9(R)-HODE is limited.Caco-2 cellsGeneral observation[6]

Signaling Pathways

The differential effects of 9(S)-HODE and 9(R)-HODE can be attributed to their distinct interactions with specific cellular receptors and downstream signaling cascades.

GPR132 (G2A) Signaling Pathway

9(S)-HODE is a recognized potent agonist of GPR132, a G-protein coupled receptor. Activation of GPR132 by 9(S)-HODE can lead to intracellular calcium mobilization and the activation of downstream kinases, influencing various cellular processes. 9(R)-HODE exhibits significantly weaker agonistic activity at this receptor.

GPR132_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 9S_HODE 9(S)-HODE GPR132 GPR132 (G2A) 9S_HODE->GPR132 Strong Activation 9R_HODE 9(R)-HODE 9R_HODE->GPR132 Weak Activation G_protein Gq GPR132->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Downstream Downstream Signaling Ca_release->Downstream

GPR132 signaling by 9-HODE enantiomers.
PPARγ Signaling Pathway

Both 9(S)-HODE and 9(R)-HODE have been reported to act as ligands for the nuclear receptor PPARγ, although they are generally considered weaker agonists compared to other HODE isomers.[4] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9S_HODE 9(S)-HODE PPARg PPARγ 9S_HODE->PPARg Binds (Weak Agonist) 9R_HODE 9(R)-HODE 9R_HODE->PPARg Binds (Weak Agonist) RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Calcium_Mobilization_Workflow A 1. Seed cells expressing GPR132 in a 96-well plate B 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C 3. Add 9(S)-HODE or 9(R)-HODE at various concentrations B->C D 4. Measure fluorescence intensity over time using a plate reader C->D E 5. Analyze data to determine EC50 values D->E Luciferase_Workflow A 1. Co-transfect cells with plasmids for: - PPARγ - PPRE-driven firefly luciferase - Control Renilla luciferase B 2. Treat cells with 9(S)-HODE, 9(R)-HODE, or control A->B C 3. Lyse cells and add firefly luciferase substrate B->C D 4. Measure firefly luminescence C->D E 5. Add Renilla luciferase substrate (which quenches firefly signal) D->E F 6. Measure Renilla luminescence E->F G 7. Normalize firefly to Renilla luminescence and calculate fold activation F->G Apoptosis_Workflow A 1. Treat cells with 9(S)-HODE, 9(R)-HODE, or control B 2. Harvest cells and wash with binding buffer A->B C 3. Stain cells with fluorescently labeled Annexin V and Propidium Iodide (PI) B->C D 4. Analyze stained cells by flow cytometry C->D E 5. Quantify the percentage of viable, apoptotic, and necrotic cells D->E

References

A Comparative Guide to 9-HODE and Other Oxidized Linoleic Acid Metabolites (OXLAMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-hydroxyoctadecadienoic acid (9-HODE) and other key oxidized linoleic acid metabolites (OXLAMs), including 13-HODE, keto-octadecenoic acids (KODEs), and epoxy-octadecenoic acids (EpOMEs). The information is supported by experimental data to highlight their distinct biological activities and therapeutic potential.

Introduction to OXLAMs

Oxidized linoleic acid metabolites (OXLAMs) are a diverse group of signaling lipids derived from the enzymatic or non-enzymatic oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet.[1] These metabolites, including hydroxyoctadecadienoic acids (HODEs), keto-octadecenoic acids (KODEs), and epoxy-octadecenoic acids (EpOMEs), are implicated in a wide array of physiological and pathological processes, ranging from inflammation and immune responses to neuronal development and pain perception.[2][3] Understanding the distinct biological roles of individual OXLAMs is crucial for the development of targeted therapeutic strategies. This guide focuses on comparing the well-characterized 9-HODE with other prominent OXLAMs.

Comparative Biological Activities

Experimental evidence reveals that even subtle structural differences among OXLAMs can lead to distinct, and sometimes opposing, biological effects. While 9-HODE is often associated with pro-inflammatory responses, other OXLAMs like 13-HODE can exhibit anti-inflammatory or protective properties.[1]

Table 1: Quantitative Comparison of OXLAM Effects on Neuronal Morphogenesis

Data from a study on primary rat cortical neurons highlights the differential effects of various OXLAMs on neuronal development.[4]

MetaboliteConcentrationEffect on Axonal Length (Male Neurons)Effect on Dendritic Length (Male Neurons)
9-HODE 100 nMIncreasedIncreased
13-HODE 100 nMNo significant effectNo significant effect
9-OxoODE 1 nMNo significant effectDecreased
12(13)-EpOME 100 nMNo significant effectIncreased
12,13-DiHOME 1000 nMDecreasedNo significant effect
Table 2: Comparative Effects of OXLAMs on Inflammatory Markers
MetaboliteCell TypeInflammatory MarkerEffect
9-HODE VariousNF-κB activationIncreased[2]
13-KODE RAW 264.7 MacrophagesTNF-α, IL-1β production (LPS-stimulated)Decreased[5]
12,13-EpOME RAW 264.7 MacrophagesIL-6, MCP-1 gene expressionIncreased[6]

Signaling Pathways

The distinct biological activities of OXLAMs are mediated through their differential interactions with specific cellular receptors and signaling pathways. 9-HODE is a potent agonist of the G protein-coupled receptor GPR132, while 13-HODE primarily signals through the nuclear receptor PPARγ.[1] Other OXLAMs can also interact with these and other receptors, such as TRPV1.[3]

OXLAM_Signaling_Pathways Differential Signaling of 9-HODE and 13-HODE cluster_9HODE 9-HODE Pathway cluster_13HODE 13-HODE Pathway 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 Activates Pro_Inflammatory_Response Pro_Inflammatory_Response GPR132->Pro_Inflammatory_Response Leads to 13-HODE 13-HODE PPARg PPARγ 13-HODE->PPARg Activates Anti_Inflammatory_Response Anti_Inflammatory_Response PPARg->Anti_Inflammatory_Response Leads to

Caption: Differential signaling pathways of 9-HODE and 13-HODE.

Experimental Protocols

Protocol 1: OXLAM Extraction and Quantification by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of OXLAMs from biological samples.

OXLAM_Analysis_Workflow Workflow for OXLAM Analysis Sample_Homogenization 1. Sample Homogenization (Plasma, Tissue) Lipid_Extraction 2. Lipid Extraction (e.g., Folch method) Sample_Homogenization->Lipid_Extraction Solid_Phase_Extraction 3. Solid-Phase Extraction (SPE) (for cleanup and concentration) Lipid_Extraction->Solid_Phase_Extraction LC_MS_MS_Analysis 4. LC-MS/MS Analysis (Quantification) Solid_Phase_Extraction->LC_MS_MS_Analysis

Caption: General workflow for OXLAM extraction and analysis.

Methodology:

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are spiked with a deuterated internal standard.

  • Lipid Extraction: Lipids are extracted using a solvent system, such as the Folch method (chloroform:methanol).

  • Solid-Phase Extraction (SPE): The lipid extract is loaded onto an SPE cartridge to separate OXLAMs from other lipid classes.

  • LC-MS/MS Analysis: The purified OXLAM fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Protocol 2: GPR132 Activation Assay (β-Arrestin Recruitment)

This assay measures the recruitment of β-arrestin to GPR132 upon ligand binding, a key step in G protein-coupled receptor signaling.

Methodology:

  • Cell Culture: HEK293 cells are co-transfected with constructs for GPR132 fused to a large NanoLuc fragment (LgBiT) and β-arrestin fused to a small NanoLuc fragment (SmBiT).

  • Assay Procedure: Transfected cells are plated in a 96-well plate. The test compound (e.g., 9-HODE) and the Nano-Glo® Live Cell Reagent are added to the wells.

  • Detection: Luminescence is measured over time. An increase in luminescence indicates the interaction between GPR132 and β-arrestin, signifying receptor activation.

Protocol 3: PPARγ Activation Assay (Luciferase Reporter Assay)

This assay quantifies the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) by potential ligands.

Methodology:

  • Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) in its promoter.

  • Ligand Treatment: Transfected cells are treated with the test compounds (e.g., 13-HODE, rosiglitazone as a positive control).

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity corresponds to the activation of PPARγ.

Conclusion

The available evidence clearly demonstrates that 9-HODE and other OXLAMs possess distinct and often contrasting biological activities. While 9-HODE is predominantly pro-inflammatory through GPR132 activation, other metabolites like 13-HODE and certain KODEs can exert anti-inflammatory effects, largely through PPARγ activation. These differences underscore the importance of studying individual OXLAMs to understand their specific roles in health and disease and to identify novel therapeutic targets for a range of pathological conditions. Further research involving direct, quantitative comparisons of a broader spectrum of OXLAMs on immune cell function is warranted to fully elucidate their immunomodulatory roles.

References

A Comparative Analysis of 9-HODE and F2-Isoprostanes as Oxidative Stress Markers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biomedical research, the accurate measurement of oxidative stress is critical for understanding disease pathogenesis and developing effective therapeutics. Among the myriad of biomarkers available, lipid peroxidation products serve as sensitive indicators of free radical-induced damage. This guide provides a detailed comparative analysis of two prominent classes of lipid-derived biomarkers: 9-hydroxyoctadecadienoic acid (9-HODE) and F2-isoprostanes (F2-IsoPs), offering researchers, scientists, and drug development professionals a comprehensive resource to inform their choice of oxidative stress marker.

Formation Pathways: A Tale of Two Precursors

The fundamental difference between 9-HODE and F2-isoprostanes lies in their precursor fatty acids and primary formation mechanisms. F2-isoprostanes are widely considered the "gold standard" for assessing non-enzymatic, free radical-induced oxidative stress in vivo.[1][2] They are a family of prostaglandin-like compounds formed from the peroxidation of arachidonic acid (AA).[3] This process is initiated by free radicals and occurs independently of the cyclooxygenase (COX) enzymes that typically synthesize prostaglandins.[3]

Conversely, 9-HODE is a metabolite of the more abundant polyunsaturated fatty acid, linoleic acid (LA).[4] Its formation can occur through both non-enzymatic free radical oxidation and enzymatic pathways involving cyclooxygenases (COX-1, COX-2) and cytochrome P450 enzymes.[4] This dual-formation pathway means that while 9-HODE can be an indicator of generalized oxidative stress, it can also reflect specific enzymatic activities.

G cluster_0 F2-Isoprostane Pathway cluster_1 9-HODE Pathway AA Arachidonic Acid (in phospholipids) Endoperoxides Bicyclic Endoperoxide Intermediates AA->Endoperoxides Free Radical Attack (Non-enzymatic) F2_IsoPs F2-Isoprostanes (e.g., 8-iso-PGF2α) Endoperoxides->F2_IsoPs Reduction LA Linoleic Acid HpODE 9-Hydroperoxy- octadecadienoic Acid (9-HpODE) Enzymes Enzymatic Oxidation (COX, CYP450) LA->Enzymes FreeRad Free Radical Attack (Non-enzymatic) LA->FreeRad HODE9 9-HODE HpODE->HODE9 Reduction Enzymes->HpODE FreeRad->HpODE

Figure 1: Formation Pathways of F2-Isoprostanes and 9-HODE.

Core Characteristics and Performance Metrics

The choice between 9-HODE and F2-isoprostanes depends on the specific research question, whether it is to measure generalized systemic oxidative stress or to investigate pathways involving specific enzymatic activities.

FeatureF2-Isoprostanes9-Hydroxyoctadecadienoic Acid (9-HODE)
Precursor Arachidonic Acid (AA)Linoleic Acid (LA)
Primary Formation Non-enzymatic, free radical-catalyzed.[3]Both non-enzymatic and enzymatic (COX, Cytochrome P450).[4]
Specificity Considered a highly specific marker of non-enzymatic lipid peroxidation.[1]Marker of general lipid peroxidation; can also reflect specific enzymatic activity.
Biomarker "Gold Standard" Often cited as the gold standard for in vivo oxidative stress.[2]A useful and abundant marker, but less specific to non-enzymatic oxidation.
Biological Role Bioactive, causing effects like vasoconstriction via thromboxane receptors.[2]Bioactive, acts as a signaling molecule, primarily through PPARγ.

Table 1: Key Characteristics of F2-Isoprostanes and 9-HODE.

Quantitative analysis reveals differences in baseline concentrations and responsiveness to oxidative stimuli. F2-isoprostanes are present at lower concentrations than HODEs, reflecting the lower abundance of their precursor, arachidonic acid, compared to linoleic acid.

ParameterF2-Isoprostanes9-HODEData Source
Typical Plasma Conc. (Healthy) ~22-45 pg/mL[1][5]~58 nmol/L (~17,150 pg/mL) (in rats)[6][1][5][6]
Plasma Conc. (Type 2 Diabetes) ~33 pg/mL (vs. 22 pg/mL in controls)[1]Elevated in related conditions like NASH.[7][1][7]
Plasma Conc. (Chronic Kidney Disease) ~80-96 pg/mL (vs. 23 pg/mL in controls) (in cats)[8]Elevated in various inflammatory diseases.[4][4][8]
Response to Acute Exercise ~51% increase~214% increase (for 9+13 HODE)[9]
Correlation (Acute Exercise) \multicolumn{2}{c}{Positively correlated (r = 0.75)}[10]

Table 2: Comparative Quantitative Data for F2-Isoprostanes and 9-HODE.

Bioactivity and Signaling Pathways

Beyond their roles as biomarkers, both F2-isoprostanes and 9-HODE are bioactive molecules that participate in cellular signaling, potentially contributing to disease pathophysiology.

F2-isoprostanes, particularly 8-iso-PGF2α, exert potent biological effects, such as vasoconstriction, by acting as agonists for thromboxane A2 receptors (TP receptors).[2] This interaction can influence vascular tone and platelet aggregation, implicating F2-isoprostanes as mediators in cardiovascular disease.

9-HODE, along with its isomer 13-HODE, functions as an endogenous ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[7] Activation of PPARγ by HODEs can modulate the expression of genes involved in lipid metabolism and inflammation, playing a complex role in diseases like atherosclerosis.

G cluster_iso F2-Isoprostane Signaling cluster_hode 9-HODE Signaling F2_IsoP F2-Isoprostanes TP_Receptor Thromboxane A2 Receptor (TP) F2_IsoP->TP_Receptor Binds G_Protein G-Protein Activation (Gq, G12/13) TP_Receptor->G_Protein Activates Vasoconstriction Vasoconstriction & Platelet Aggregation G_Protein->Vasoconstriction Leads to HODE 9-HODE PPAR PPARγ (Nuclear Receptor) HODE->PPAR Activates Gene_Expression Modulation of Gene Expression PPAR->Gene_Expression Regulates Lipid_Metabolism Lipid Metabolism & Inflammation Gene_Expression->Lipid_Metabolism Impacts

Figure 2: Simplified Signaling Pathways for F2-Isoprostanes and 9-HODE.

Experimental Protocols for Quantification

Accurate quantification is paramount for biomarker utility. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical methods, offering high sensitivity and specificity.[11][12]

G start Biological Sample (Plasma, Urine, Tissue) antioxidant Add Antioxidant (BHT) & Internal Standard (d4-IsoP/d4-HODE) start->antioxidant extraction Lipid Extraction (e.g., Folch Method or SPE) antioxidant->extraction hydrolysis Alkaline Hydrolysis (to release esterified lipids) extraction->hydrolysis purification Purification (SPE and/or TLC) hydrolysis->purification derivatization Derivatization (for GC-MS analysis) purification->derivatization GC-MS Path analysis GC-MS or LC-MS/MS Analysis purification->analysis LC-MS/MS Path derivatization->analysis quant Quantification (vs. Internal Standard) analysis->quant

Figure 3: General Analytical Workflow for Lipid Peroxidation Markers.
Protocol: LC-MS/MS Analysis of 9-HODE and F2-Isoprostanes in Plasma

This protocol provides a generalized workflow for the simultaneous or separate analysis of 9-HODE and F2-isoprostanes. Specific parameters must be optimized for the instrument in use.

1. Sample Collection and Handling:

  • Collect blood in EDTA-containing tubes.

  • Immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.[13]

  • Centrifuge at ~3000 x g for 10 minutes at 4°C to separate plasma.

  • Store plasma at -80°C until analysis. Samples should not be thawed and refrozen.[13]

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To a 200 µL plasma aliquot, add 10 µL of an internal standard mixture containing deuterated analogs (e.g., 9-HODE-d4 and 8-iso-PGF2α-d4) to account for sample loss during processing.[14]

  • For total HODE/IsoP levels (free + esterified): Perform alkaline hydrolysis by adding a strong base (e.g., KOH or NaOH) and incubating at 40-60°C for 30 minutes to cleave the fatty acids from phospholipids.[6][15] Neutralize the sample with an acid (e.g., HCl) to a pH of ~3.[15]

  • For free HODE/IsoP levels: Skip the hydrolysis step and proceed directly to extraction after adding the internal standard.

3. Extraction (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by acidified water (pH 3).[15]

  • Load the prepared plasma sample onto the cartridge.

  • Wash the cartridge with acidified water and then a low-concentration organic solvent (e.g., hexane or 10% methanol) to remove polar impurities.[15]

  • Elute the lipids of interest with a more nonpolar solvent, such as methanol, acetonitrile, or ethyl acetate.[15]

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 85% methanol).[14]

  • Inject the sample onto a reverse-phase C18 column.[14]

  • Perform chromatographic separation using a gradient of two mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid or 0.2% acetic acid) as Solvent A and an organic solvent like acetonitrile or methanol (also with acid) as Solvent B.[14]

  • The mass spectrometer should be operated in negative electrospray ionization (ESI) mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.[14]

    • Example Transition for 9-HODE: m/z 295 -> 171[14]

    • Example Transition for 8-iso-PGF2α: m/z 353 -> 193

5. Data Analysis:

  • Generate a calibration curve using known concentrations of authentic standards spiked with the internal standard.

  • Quantify the amount of 9-HODE and F2-isoprostane in the samples by comparing the peak area ratios of the endogenous analyte to the internal standard against the calibration curve.

Conclusion and Recommendations

Both 9-HODE and F2-isoprostanes are valuable biomarkers for assessing lipid peroxidation, but their selection should be guided by the specific research context.

  • Choose F2-Isoprostanes when the primary goal is to obtain a highly specific and reliable measure of non-enzymatic, free radical-mediated oxidative stress. Their status as the gold-standard biomarker makes them ideal for studies investigating systemic oxidant injury.[1][2]

  • Choose 9-HODE when investigating broader lipid peroxidation, especially when the contribution of enzymatic pathways (COX, CYP450) is also of interest. Given that its precursor, linoleic acid, is the most abundant PUFA in vivo, HODE levels are substantially higher than isoprostane levels, which may offer analytical advantages in certain contexts.[9][16]

For the most comprehensive assessment of oxidative stress, particularly in complex studies such as clinical trials or detailed mechanistic investigations, the simultaneous measurement of both F2-isoprostanes and 9-HODE is recommended. This dual-marker approach allows for the distinction between non-enzymatic and potentially enzymatic lipid peroxidation pathways, providing a more nuanced and complete picture of the oxidative state.

References

A Researcher's Guide to Antibody Cross-Reactivity in 9-HODE Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Antibody Cross-Reactivity

The following table summarizes the cross-reactivity profiles of antibodies found in commercially available 9-HODE immunoassay kits. The data is presented as the percentage of cross-reactivity, which indicates the extent to which a structurally related molecule is recognized by the antibody relative to 9-HODE.

CompoundEagle Biosciences 9(±)-HODE ELISA KitAbcam Anti-HODE antibody (ab28204)
9(±)-HODE 100.0% 100.0%
9(S)-HODE 100.0% 100.0%
9(R)-HODE 100.0% 100.0%
13(S)-Hydroxyoctadecadienoic Acid (13(S)-HODE)1.2%1.2%
13(R)-Hydroxyoctadecadienoic Acid (13(R)-HODE)1.2%1.2%
9-oxo-Octadecadienoic Acid1.2%1.2%
13-oxo-Octadecadienoic Acid2.4%2.4%
11(S)-HETE0.0%0.0%
15(S)-HETE0.0%0.0%
Linoleic AcidNot Reported0.0%

Note: The data presented here is derived from the manufacturers' datasheets. Researchers should always consult the most recent product information for the latest specifications.

Experimental Protocol for Determining Antibody Cross-Reactivity

The cross-reactivity of an antibody in a 9-HODE immunoassay is typically determined using a competitive ELISA format. This method assesses the ability of various related compounds to compete with a fixed amount of enzyme-labeled 9-HODE for binding to the anti-9-HODE antibody.

Principle of the Assay

In a competitive ELISA, the antibody specific for 9-HODE is pre-coated onto the wells of a microplate.[1] A known concentration of 9-HODE conjugated to an enzyme (like horseradish peroxidase, HRP) is added to the wells along with the sample or a standard concentration of a potential cross-reactant.[1] The unlabeled 9-HODE in the sample and the cross-reactant compete with the enzyme-conjugated 9-HODE for the limited number of antibody binding sites.[1] After an incubation period, the unbound reagents are washed away. A substrate for the enzyme is then added, and the resulting colorimetric signal is measured. The intensity of the signal is inversely proportional to the concentration of unlabeled 9-HODE or the cross-reacting substance in the sample.[1]

Key Experimental Steps
  • Plate Coating: A microtiter plate is coated with a capture antibody specific for 9-HODE.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competitive Reaction: Standard solutions of 9-HODE and various concentrations of the potential cross-reactants are prepared. Each standard or test compound is added to the wells along with a fixed concentration of HRP-conjugated 9-HODE.

  • Incubation: The plate is incubated to allow for the competitive binding to occur.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to each well.

  • Signal Development and Measurement: The plate is incubated for a set period to allow for color development. The reaction is then stopped, and the absorbance is read using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of 9-HODE / IC50 of cross-reactant) x 100%

    Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of a competitive ELISA for determining antibody cross-reactivity.

competitive_ELISA_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis plate Coat Plate with Anti-9-HODE Antibody block Block Wells plate->block add_reagents Add Standards/Samples & 9-HODE-HRP to Wells block->add_reagents standards Prepare 9-HODE Standards & Cross-Reactant Solutions standards->add_reagents conjugate Prepare 9-HODE-HRP Conjugate conjugate->add_reagents incubation Incubate add_reagents->incubation wash1 Wash Wells incubation->wash1 add_substrate Add Substrate wash1->add_substrate develop Incubate for Color Development add_substrate->develop stop_read Stop Reaction & Read Absorbance develop->stop_read calculate Calculate IC50 Values stop_read->calculate cross_reactivity Determine % Cross-Reactivity calculate->cross_reactivity

Caption: Workflow of a competitive ELISA for assessing antibody cross-reactivity.

Signaling Pathway Context

While not directly a signaling pathway, the competitive binding principle of the immunoassay is a critical logical relationship to understand for data interpretation. The following diagram illustrates this concept.

competitive_binding cluster_competitors Competitors Antibody Anti-9-HODE Antibody Free_9HODE 9-HODE (Sample/Standard) Free_9HODE->Antibody Binds Cross_Reactant Cross-Reactant Cross_Reactant->Antibody Binds (if cross-reactive) Labeled_9HODE 9-HODE-HRP (Conjugate) Labeled_9HODE->Antibody Binds

References

A Head-to-Head Battle: LC-MS/MS vs. ELISA for the Quantification of 9-HODE

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers navigating the analytical landscape for measuring 9-hydroxyoctadecadienoic acid (9-HODE), a critical lipid mediator in various physiological and pathological processes.

In the realm of biomedical research and drug development, the accurate measurement of signaling molecules is paramount. 9-hydroxyoctadecadienoic acid (9-HODE), an oxidized metabolite of linoleic acid, has emerged as a key player in a multitude of biological processes, including inflammation, fatty acid metabolism, and the progression of diseases such as atherosclerosis.[1][2] Given its significance, the choice of analytical method for its quantification is a critical decision that can profoundly impact research outcomes. This guide provides an in-depth comparison of two widely used techniques for 9-HODE measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Performance: A Tale of Two Technologies

The selection of an analytical method hinges on its performance characteristics. While both LC-MS/MS and ELISA can quantify 9-HODE, they offer distinct advantages and limitations in terms of sensitivity, specificity, accuracy, and precision.

ParameterLC-MS/MSELISA
Principle Separation by chromatography, detection by mass-to-charge ratioAntigen-antibody binding with enzymatic signal amplification
Specificity Very High (distinguishes isomers like 9-HODE and 13-HODE based on fragmentation)[3][4]High (dependent on antibody specificity, potential for cross-reactivity)[5]
Sensitivity (LOD/LOQ) High (e.g., Limit of Detection of 0.4 ng/mL or 0.4 ppb)[6][7]Good (typically in the range of 0.1 to 1.0 ng/mL)[5][8]
Accuracy & Precision High (with the use of stable isotope-labeled internal standards)[6][7]Good (Intra- and inter-assay CVs are quality control metrics)[5]
Multiplexing Yes (can simultaneously quantify multiple oxylipins)[9][10]No (typically measures a single analyte)
Sample Throughput LowerHigher
Cost per Sample HigherLower
Method Development More complex and requires specialized expertisePre-developed kits are readily available

Note: The performance characteristics of ELISA can vary between different commercial kits.

At the Bench: A Look at Experimental Protocols

The workflows for LC-MS/MS and ELISA differ significantly in their complexity and hands-on time.

LC-MS/MS Experimental Protocol (General)

Liquid chromatography-tandem mass spectrometry offers a highly specific and sensitive method for 9-HODE quantification. The general protocol involves sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation:

  • Extraction: Due to the complexity of biological matrices, an extraction step is crucial to isolate 9-HODE and remove interfering substances. This is often achieved through liquid-liquid extraction (LLE) using organic solvents like hexane or solid-phase extraction (SPE).[4]

  • Internal Standard Spiking: To ensure accurate quantification and account for sample loss during preparation and analysis, a stable isotope-labeled internal standard (e.g., 9-HODE-d4) is added to the sample at the beginning of the workflow.[11]

  • Derivatization (Optional): In some cases, derivatization may be employed to improve chromatographic properties or ionization efficiency, though it is not always necessary.

2. Liquid Chromatography (LC):

  • Column: A reverse-phase C18 column is typically used for the separation of 9-HODE from other lipid species.[4]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[4][6]

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is the standard technique for ionizing 9-HODE.[6][11]

  • Detection: The analysis is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion of 9-HODE (m/z 295.2) is selected and fragmented, and a characteristic product ion (m/z 171 for 9-HODE) is detected.[3][4] This highly specific detection method allows for the differentiation of 9-HODE from its isomer, 13-HODE, which produces a different product ion (m/z 195).[3][4]

ELISA Experimental Protocol (General)

Commercial ELISA kits for 9-HODE are typically based on a competitive immunoassay format.

1. Principle: The assay involves a competition between the 9-HODE in the sample and a known amount of enzyme-conjugated 9-HODE (e.g., 9-HODE-HRP) for a limited number of binding sites on a specific anti-9-HODE antibody that is pre-coated on a microplate.[5][12][13]

2. Assay Procedure:

  • Sample/Standard Addition: Samples and a series of standards with known 9-HODE concentrations are added to the wells of the microplate.

  • Competitive Binding: The enzyme-conjugated 9-HODE is then added to the wells. During incubation, the 9-HODE from the sample and the 9-HODE-enzyme conjugate compete to bind to the immobilized antibody.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added, leading to the development of a colored product.

  • Signal Detection: The intensity of the color, which is inversely proportional to the concentration of 9-HODE in the sample, is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[5]

  • Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of 9-HODE in the samples is then determined by interpolating their absorbance values from the standard curve.[5]

Visualizing the Processes and Pathways

To better understand the workflows and the biological context of 9-HODE, the following diagrams are provided.

G Figure 1: Analytical Workflows for 9-HODE Measurement cluster_0 LC-MS/MS Workflow cluster_1 ELISA Workflow a Sample Preparation (Extraction, Internal Standard) b Liquid Chromatography (Separation) a->b c Tandem Mass Spectrometry (Detection & Quantification) b->c d Sample/Standard Addition e Competitive Binding d->e f Washing e->f g Substrate Addition & Color Development f->g h Signal Detection & Quantification g->h

Figure 1: Analytical Workflows for 9-HODE Measurement

G Figure 2: Simplified 9-HODE Signaling Pathway LA Linoleic Acid HODE9 9-HODE LA->HODE9 Oxidation PPARs PPARα / PPARγ HODE9->PPARs Activation GPR132 GPR132 HODE9->GPR132 Activation Response Cellular Responses (e.g., Gene Expression for Fatty Acid Uptake, Inflammation) PPARs->Response GPR132->Response

Figure 2: Simplified 9-HODE Signaling Pathway

Conclusion: Selecting the Right Tool for the Job

Both LC-MS/MS and ELISA are powerful techniques for the quantification of 9-HODE, each with its own set of strengths and weaknesses.

  • LC-MS/MS stands out for its superior specificity, accuracy, and multiplexing capabilities, making it the gold standard for research that requires the unambiguous identification and quantification of 9-HODE and other related lipid mediators.[9][10][11] It is the preferred method for studies where distinguishing between isomers is critical and when a comprehensive profile of oxylipins is desired.

  • ELISA offers a convenient, high-throughput, and cost-effective solution for the rapid screening of a large number of samples.[14] Commercially available kits make the assay accessible to laboratories without specialized mass spectrometry equipment. However, researchers should be mindful of the potential for cross-reactivity and the variability between different kits.

Ultimately, the choice between LC-MS/MS and ELISA will depend on the specific requirements of the research project, including the need for specificity, sample throughput, budget, and the available instrumentation and expertise. For confirmatory studies and in-depth lipidomic analyses, LC-MS/MS is the method of choice. For large-scale screening and routine monitoring, ELISA provides a practical and efficient alternative.

References

inter-laboratory validation of 9-Hydroxyoctadecanoic Acid quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantification of 9-Hydroxyoctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of this compound (9-HODE), a significant biomarker for oxidative stress. The information presented herein is compiled from various single-laboratory validation studies to offer insights into the performance of different techniques, aiding researchers in selecting the most suitable method for their specific needs.

Introduction to 9-HODE and its Significance

This compound (9-HODE) is a metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet.[1][2] It exists as two stereoisomers, 9(S)-HODE and 9(R)-HODE.[3] The formation of 9-HODE, particularly through non-enzymatic processes, is considered an excellent indicator of free radical-mediated lipid peroxidation and oxidative stress.[2] Elevated levels of 9-HODE have been associated with various pathological conditions, making its accurate quantification crucial in clinical and research settings.[3][4][5][6] While its use as a standalone clinical marker is still under evaluation due to variations in reported values across studies, it holds promise when combined with other biomarkers.[3]

Overview of Quantification Methods

The primary methods for quantifying 9-HODE in biological matrices such as plasma and tissue are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

  • LC-MS/MS offers high sensitivity and specificity, allowing for the differentiation and quantification of 9-HODE and its isomers.[7][8] This technique is often considered the gold standard for quantitative analysis.

  • ELISA provides a high-throughput and more accessible alternative, typically measuring the total 9-HODE (both 9(S) and 9(R) isomers).[1][2][9]

Experimental Protocols

LC-MS/MS Method for 9-HODE Quantification

This section outlines a typical experimental protocol for the quantification of 9-HODE in plasma using LC-MS/MS, based on methodologies described in published studies.[8][10][11]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 200 µL plasma sample, add an internal standard (e.g., 15-HETE-d8).[8][10]

  • Add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[8]

  • Vortex the mixture briefly.[8]

  • Add 2.0 mL of Hexane and vortex for 3 minutes.[8]

  • Centrifuge at 2000 x g for 5 minutes at room temperature.[8]

  • Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.[8]

  • Reconstitute the residue in methanol for LC-MS/MS analysis.[10]

2. Chromatographic Separation

  • Column: A reverse-phase C18 column is typically used.[8]

  • Mobile Phase: A gradient of water with 0.2% acetic acid (Solvent A) and methanol with 0.2% acetic acid (Solvent B) is common.[8]

  • Flow Rate: A typical flow rate is 0.2 mL/min.[8]

  • Gradient Example: Start at 85% B for 10 min, ramp to 100% B over 2 min, hold at 100% B for 10 min, then re-equilibrate.[8]

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[10][11]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[10][11]

  • MRM Transitions: Although the precursor ions for 9-HODE and 13-HODE are nearly the same, they can be distinguished by their specific product ions. For 9-HODE, the characteristic transition is m/z 295 → 171.[7][8]

ELISA Method for 9-HODE Quantification

This protocol describes a competitive ELISA for the measurement of total 9-HODE.[1][2][9]

1. Principle

  • The 9-HODE in the sample or standard competes with a 9-HODE-horseradish peroxidase (HRP) conjugate for binding to an antibody specific for 9-HODE coated on a microplate.[1][2][9]

  • After incubation and washing, a substrate is added, and the color development is inversely proportional to the amount of 9-HODE in the sample.[1][2][9]

2. Procedure

  • Prepare standards and samples. For biological fluids, an extraction step may be necessary to isolate free and esterified 9-HODE.[9]

  • Add standards and samples to the antibody-coated microplate.

  • Add the 9-HODE-HRP conjugate to each well.

  • Incubate the plate.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate for color development.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • Calculate the 9-HODE concentration from the standard curve.

Method Performance Comparison

The following table summarizes the performance characteristics of various 9-HODE quantification methods as reported in the literature. It is important to note that a direct comparison is challenging due to the absence of formal inter-laboratory validation studies. The data presented is from single-laboratory validations and may vary based on instrumentation, matrix, and specific protocol.

ParameterLC-MS/MS (Baijiu Matrix)[11]LC-Q-TOFMS (Rat Plasma)[6]LC-MS/MS (Solution)[12]
Limit of Detection (LOD) 0.4 ppb--
Limit of Quantification (LOQ) -9.7–35.9 nmol/L40 ng/mL (for 13-HODE)
Linearity (R²) > 0.9990> 0.991-
Linearity Range 1.0–100.0 ppb--
Precision (%RSD) < 6.96%< 18.5% (as %CV)-
Accuracy (Recovery %) 87.25–119.44%--

Note: Data for ELISA kits is often provided in the product manuals but was not available in the searched academic literature in a comparable format. Users should refer to the manufacturer's specifications for performance data.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the key workflows.

G cluster_prep Preparation & Distribution cluster_analysis Laboratory Analysis cluster_submission Data Submission & Analysis cluster_reporting Reporting A Homogeneous Sample Preparation B Distribution to Participating Labs A->B C Sample Analysis using Standardized Protocol B->C D Data Acquisition C->D E Submission of Results to Coordinating Body D->E F Statistical Analysis (e.g., Precision, Accuracy) E->F G Final Validation Report F->G

Caption: General workflow for an inter-laboratory validation study.

G cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Addition of Internal Standard A->B C Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E HPLC Separation (C18 Column) D->E F Mass Spectrometry Detection (MRM) E->F G Peak Integration & Quantification F->G H Concentration Calculation using Calibration Curve G->H

Caption: Typical analytical workflow for 9-HODE quantification by LC-MS/MS.

Conclusion

The quantification of 9-HODE is a valuable tool in oxidative stress research. While LC-MS/MS methods provide high specificity and sensitivity, ELISA offers a practical alternative for high-throughput screening. The choice of method should be guided by the specific research question, required sensitivity, and available resources. The data presented in this guide, compiled from individual validation studies, highlights the performance characteristics of these methods. The establishment of a formal inter-laboratory validation program would be highly beneficial to standardize methodologies and ensure comparability of results across different research groups.

References

9-HODE Levels: A Comparative Guide for Researchers in Healthy and Disease States

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of 9-hydroxyoctadecadienoic acid (9-HODE) levels in healthy individuals versus those with various disease states. It is intended for researchers, scientists, and drug development professionals investigating the role of this lipid mediator in pathophysiology. This document summarizes quantitative data, details common experimental protocols for 9-HODE measurement, and visualizes its key signaling pathways.

Data Presentation: 9-HODE Plasma Concentrations

The following table summarizes the available data on 9-HODE concentrations in human plasma for healthy individuals and the trends observed in several disease states. While quantitative data for healthy controls are available, data for many disease states are reported as qualitative changes due to variability in study designs and reporting.

ConditionPlasma 9-HODE Concentration (nmol/L)Key Findings & References
Healthy Controls 6.60 ± 0.46Baseline levels in healthy individuals provide a crucial reference for disease-state comparisons.
Atherosclerosis ElevatedLevels of 9-HODE in low-density lipoproteins (LDL) are significantly increased in patients with atherosclerosis. One study reported a 20-fold increase in the LDL of young atherosclerotic patients compared to healthy volunteers of the same age group[1]. This suggests a strong association between 9-HODE and the oxidative stress inherent in cardiovascular disease[2][3].
Type 2 Diabetes ElevatedIncreased levels of 9-HODE are associated with type 2 diabetes, likely reflecting the heightened state of oxidative stress and inflammation characteristic of the disease[2][3].
Nonalcoholic Steatohepatitis (NASH) Significantly ElevatedPatients with NASH show significantly higher plasma levels of 9-HODE compared to individuals with simple steatosis or healthy livers[4]. This elevation is linked to the progression of liver disease.
Ovarian Cancer Associated with Increased RiskHigher pre-diagnostic serum levels of 9-HODE are positively associated with an increased risk of developing ovarian cancer[5].

Experimental Protocols: Quantification of 9-HODE in Human Plasma

The accurate quantification of 9-HODE is critical for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for sensitive and specific measurement. Below is a detailed methodology synthesized from established protocols.

Sample Collection and Handling
  • Anticoagulant: Collect whole blood in tubes containing EDTA.

  • Processing: Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Storage: Immediately store plasma samples at -80°C until analysis to prevent auto-oxidation.

Lipid Extraction

This is a critical step to isolate 9-HODE from the complex plasma matrix.

  • Internal Standard: Add an internal standard, such as 9-HODE-d4, to the plasma sample to account for extraction efficiency and instrument variability.

  • Solvent Extraction: A common method is a modified Folch extraction:

    • To 200 µL of plasma, add 1 mL of a cold solution of 2:1 (v/v) chloroform:methanol containing an antioxidant like butylated hydroxytoluene (BHT).

    • Vortex thoroughly for 1 minute.

    • Add 200 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 5 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the organic solvent under a gentle stream of nitrogen.

Saponification (Optional but Recommended)

To measure total 9-HODE (both free and esterified), a saponification step is necessary to hydrolyze the ester bonds.

  • Resuspend the dried lipid extract in a methanolic solution of potassium hydroxide (KOH).

  • Incubate at 60°C for 30 minutes.

  • Neutralize the solution with an acid (e.g., HCl) to a pH of ~7.0.

  • Re-extract the lipids using a solvent like hexane.

  • Evaporate the solvent to dryness.

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried extract in a suitable solvent, typically a methanol/water mixture.

  • Chromatography:

    • Column: Use a C18 reversed-phase column for separation.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/isopropanol with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

      • MRM Transition for 9-HODE: m/z 295.2 → 171.2

      • MRM Transition for 9-HODE-d4 (Internal Standard): m/z 299.2 → 175.2

  • Quantification: Generate a standard curve using known concentrations of a 9-HODE analytical standard. The concentration of 9-HODE in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of 9-HODE and a typical experimental workflow for its quantification.

9-HODE_PPAR_gamma_Pathway node_9HODE 9-HODE node_PPARg PPARγ node_9HODE->node_PPARg Binds & Activates node_Cytoplasm Cytoplasm node_Nucleus Nucleus node_Heterodimer PPARγ-RXR Heterodimer node_PPARg->node_Heterodimer node_RXR RXR node_RXR->node_Heterodimer node_PPRE PPRE (DNA Response Element) node_Heterodimer->node_PPRE Binds node_Transcription Gene Transcription (e.g., FABP4, CD36) node_PPRE->node_Transcription node_BiologicalEffects Biological Effects (Lipid Metabolism, Inflammation) node_Transcription->node_BiologicalEffects

Caption: 9-HODE signaling through the PPARγ nuclear receptor pathway.

9-HODE_GPR132_Pathway node_9HODE 9-HODE node_GPR132 GPR132 (G-Protein Coupled Receptor) node_9HODE->node_GPR132 Binds node_CellMembrane Cell Membrane node_Gq Gαq node_GPR132->node_Gq Activates node_PLC PLC node_Gq->node_PLC node_IP3 IP3 node_PLC->node_IP3 node_DAG DAG node_PLC->node_DAG node_Ca2 ↑ Intracellular Ca²⁺ node_IP3->node_Ca2 Induces node_PKC PKC Activation node_DAG->node_PKC Leads to node_Downstream Downstream Cellular Responses (e.g., Pro-inflammatory effects) node_Ca2->node_Downstream node_PKC->node_Downstream

Caption: Pro-inflammatory signaling of 9-HODE via the GPR132 receptor.

9-HODE_Experimental_Workflow node_Sample 1. Plasma Sample Collection (EDTA tubes, -80°C storage) node_Extraction 2. Lipid Extraction (Internal Standard, Folch Method) node_Sample->node_Extraction node_Saponification 3. Saponification (Optional) (KOH, to measure total 9-HODE) node_Extraction->node_Saponification node_LCMS 4. LC-MS/MS Analysis (C18 column, ESI-, MRM) node_Saponification->node_LCMS node_Quant 5. Quantification (Standard Curve) node_LCMS->node_Quant

Caption: Experimental workflow for 9-HODE quantification in plasma.

References

Plasma 9-HODE as a Biomarker: A Comparative Guide on its Correlation with Tissue Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidized linoleic acid metabolite, 9-hydroxyoctadecadienoic acid (9-HODE), has emerged as a significant bioactive lipid mediator implicated in a variety of physiological and pathological processes. Its concentration in plasma is often utilized as a biomarker for systemic oxidative stress and inflammation. However, understanding the relationship between circulating levels of 9-HODE and its concentration within specific tissues is crucial for elucidating its role in disease pathogenesis and for the development of targeted therapeutics. This guide provides a comparative overview of the available data on plasma 9-HODE levels and their correlation with tissue concentrations, supported by experimental data and methodologies.

Correlation Between Plasma and Tissue 9-HODE Levels: An Overview

Direct quantitative studies correlating 9-HODE concentrations in plasma with those in various human tissues from the same individuals are limited in publicly available literature. However, existing research provides valuable insights into this relationship, primarily through studies on disease states where 9-HODE is known to be elevated.

In conditions characterized by significant oxidative stress, such as nonalcoholic steatohepatitis (NASH) and atherosclerosis, elevated levels of 9-HODE have been reported in both plasma and the affected tissues.[1][2][3] For instance, studies on NASH patients have demonstrated a strong correlation between plasma 9-HODE levels and the histopathological severity of the disease in the liver.[1] While these findings suggest a positive association, the exact quantitative relationship remains to be firmly established through direct correlational studies.

Animal studies have begun to shed more light on this dynamic. Research in rats has shown that ingested 13-HODE, a structurally similar oxidized linoleic acid metabolite, is absorbed and subsequently incorporated into the liver, heart, and adipose tissue from plasma pools.[4] This provides evidence for a direct link between circulating and tissue-specific concentrations of these lipid mediators.

Quantitative Data on 9-HODE Concentrations

The following table summarizes available data on 9-HODE concentrations in human plasma under different physiological and pathological conditions. It is important to note the absence of paired tissue concentration data from the same study subjects.

Biological MatrixCondition9-HODE Concentration (nmol/L)Study PopulationReference
Plasma Healthy (Rat)57.8 ± 18.7Rat[5]
Plasma Healthy (Rat)84.0Rat[6]
Plasma Nonalcoholic Steatohepatitis (NASH)Significantly elevated vs. steatosisHuman[1]
Plasma Post-exercise (75-km cycling)3.1-fold increase immediately post-exerciseHuman (Trained male cyclists)[7]

Experimental Protocols for 9-HODE Quantification

The accurate quantification of 9-HODE in biological matrices is critical for reliable research. The most common and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation from Plasma/Serum
  • Internal Standard Spiking: To a known volume of plasma or serum (e.g., 200 µL), an internal standard (e.g., 15(S)-HETE-d8) is added to account for sample loss during extraction.

  • Protein Precipitation and Extraction: A mixture of organic solvents (e.g., 10% v/v acetic acid in water/2-propanol/hexane) is added to precipitate proteins and extract lipids.

  • Phase Separation: The sample is vortexed and centrifuged to separate the organic and aqueous layers. The upper organic layer containing the lipids is collected.

  • Drying and Reconstitution: The collected organic solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Sample Preparation from Tissues
  • Homogenization: The tissue sample is homogenized in a suitable buffer.

  • Lipid Extraction: A solvent system, such as the Bligh-Dyer or Folch method, is used to extract total lipids from the tissue homogenate.

  • Saponification (Optional): To measure total 9-HODE (free and esterified), the lipid extract is subjected to alkaline hydrolysis (saponification) to release 9-HODE from complex lipids.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to isolate the free fatty acid fraction containing 9-HODE.

  • Derivatization (Optional for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), the sample may be derivatized to increase volatility.

  • Reconstitution: The purified extract is dried and reconstituted in a solvent compatible with the analytical instrument.

LC-MS/MS Analysis

The reconstituted sample is injected into an LC system coupled to a triple quadrupole mass spectrometer. Separation is typically achieved on a C18 reversed-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of 9-HODE. The transition of the precursor ion (m/z for 9-HODE) to a specific product ion is monitored.

Signaling Pathways of 9-HODE

9-HODE exerts its biological effects by acting as a signaling molecule, primarily through its interaction with peroxisome proliferator-activated receptors (PPARs) and the G-protein coupled receptor 132 (GPR132).[3][8][9]

9-HODE Signaling Pathways 9-HODE Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9-HODE_ext 9-HODE GPR132 GPR132 (G2A Receptor) 9-HODE_ext->GPR132 Binds to 9-HODE_int 9-HODE 9-HODE_ext->9-HODE_int Enters cell Inflammation Inflammation GPR132->Inflammation Initiates pro-inflammatory signaling PPARs PPARs (PPARγ, PPARα) 9-HODE_int->PPARs Activates GeneExpression Modulation of Gene Expression PPARs->GeneExpression GeneExpression->Inflammation LipidMetabolism Lipid Metabolism GeneExpression->LipidMetabolism

Figure 1. Simplified diagram of the primary signaling pathways of 9-HODE.

Experimental Workflow for Correlating Plasma and Tissue 9-HODE

The following diagram outlines a typical experimental workflow for investigating the correlation between plasma and tissue levels of 9-HODE.

Experimental Workflow for 9-HODE Correlation Experimental Workflow Subject Study Subject (e.g., Patient with NASH) PlasmaSample Plasma Sample Collection Subject->PlasmaSample TissueBiopsy Tissue Biopsy (e.g., Liver) Subject->TissueBiopsy LipidExtractionPlasma Lipid Extraction (Plasma) PlasmaSample->LipidExtractionPlasma LipidExtractionTissue Lipid Extraction (Tissue) TissueBiopsy->LipidExtractionTissue LCMS LC-MS/MS Quantification of 9-HODE LipidExtractionPlasma->LCMS LipidExtractionTissue->LCMS DataAnalysis Data Analysis and Correlation LCMS->DataAnalysis Results Results: Correlation of Plasma and Tissue 9-HODE Levels DataAnalysis->Results

Figure 2. A generalized workflow for studying the correlation of plasma and tissue 9-HODE.

Conclusion

While plasma 9-HODE is a promising biomarker for various diseases associated with oxidative stress, the direct correlation with its levels in different tissues is an area that requires more extensive research. The available data suggests a positive association, particularly in disease states affecting specific organs. Future studies employing paired plasma and tissue sampling, coupled with robust analytical methodologies like LC-MS/MS, are necessary to establish a clear quantitative relationship. Such studies will be invaluable for advancing our understanding of the role of 9-HODE in health and disease and for the development of novel diagnostic and therapeutic strategies.

References

A Comparative Analysis of the Pro-inflammatory Effects of 9-HODE and 13-HODE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linoleic acid metabolites, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), are increasingly recognized for their significant roles in modulating inflammatory responses. While structurally similar, these oxidized lipids exhibit distinct pro-inflammatory profiles, mediated through differential engagement of cellular signaling pathways. This guide provides an objective comparison of their effects, supported by experimental data, to aid researchers in understanding their nuanced contributions to inflammation and in identifying potential therapeutic targets.

Key Differences in Pro-inflammatory Signaling

Both 9-HODE and 13-HODE exert their effects through interactions with several key receptor families, including Peroxisome Proliferator-Activated Receptors (PPARs), Transient Receptor Potential Vanilloid 1 (TRPV1), and G protein-coupled receptors like GPR132. However, their affinity and the subsequent downstream signaling cascades can differ significantly, leading to distinct biological outcomes.

GPR132 (G2A) Signaling Pathway

A primary distinction in the pro-inflammatory activity of 9-HODE and 13-HODE lies in their interaction with the G protein-coupled receptor GPR132 (also known as G2A). 9-HODE is a potent agonist of GPR132, while 13-HODE is a much weaker activator.[1][2][3][4] Activation of GPR132 by 9-HODE has been linked to pro-inflammatory responses in various cell types, including macrophages and keratinocytes.[1][2][3] This signaling pathway is implicated in conditions such as atherosclerosis and neuropathic pain.[1][2][5]

GPR132_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9_HODE 9-HODE GPR132 GPR132 (G2A) 9_HODE->GPR132 Potent Agonist Gq Gαq GPR132->Gq Activates PKC PKC Gq->PKC Activates Inflammatory_Response Pro-inflammatory Gene Expression (e.g., IL-6, IL-8) PKC->Inflammatory_Response Leads to

Caption: 9-HODE signaling through the GPR132 receptor.

TRPV1 Activation

Both 9-HODE and 13-HODE can activate the TRPV1 channel, a key player in pain and neuro-inflammation.[6][7][8][9] Their activation of TRPV1 contributes to thermal hyperalgesia and nociception.[2][6] While both are considered endogenous TRPV1 agonists, studies suggest potential differences in their potency and the cellular contexts in which they act.[2][6]

TRPV1_Activation HODEs 9-HODE & 13-HODE TRPV1 TRPV1 Channel HODEs->TRPV1 Activate Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Nociception Nociception & Neuro-inflammation Ca_Influx->Nociception

Caption: Activation of the TRPV1 channel by 9-HODE and 13-HODE.

PPARγ Signaling

9-HODE and 13-HODE are also known to be ligands for PPARγ, a nuclear receptor with complex roles in inflammation and metabolism.[1][10][11][12][13] Activation of PPARγ can lead to both pro- and anti-inflammatory effects depending on the cellular context and the specific target genes regulated. For instance, in macrophages, HODE-mediated PPARγ activation can increase the expression of the fatty acid binding protein 4 (FABP4).[3] However, some studies suggest that 9-HODE and 13-HODE may have distinct effects on PPARγ transcriptional activity.[12][14]

PPARg_Signaling HODEs 9-HODE & 13-HODE PPARg PPARγ HODEs->PPARg Activate PPRE PPRE PPARg->PPRE Binds to Gene_Expression Target Gene Expression (e.g., FABP4, CD36) PPRE->Gene_Expression Regulates GPR132_Workflow Start Start Transfect Co-transfect COS-1 cells with aequorin and GPR132 vectors Start->Transfect Stimulate Stimulate with varying concentrations of HODEs Transfect->Stimulate Measure Measure intracellular calcium flux (aequorin) Stimulate->Measure Analyze Generate dose-response curves Measure->Analyze End End Analyze->End

References

Validation of 9-HODE as a Ligand for GPR132: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating 9-hydroxyoctadecadienoic acid (9-HODE) as a ligand for the G protein-coupled receptor 132 (GPR132), also known as G2A. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of GPR132 Ligands

The following table summarizes the potency of 9-HODE and other key ligands in activating GPR132 across different in vitro assays. This data is crucial for comparing the relative efficacy of these compounds.

LigandAssay TypeCell LineParameterValueReference
9(S)-HODE Calcium MobilizationCHO-G2AEC50~2 µM[1]
9-HODEβ-arrestin RecruitmentCHO-hGPR132aPLpEC505.4 ± 0.16[2]
9-HODEYeast-based AssayYIG95 (hGPR132a)pEC505.9 ± 0.14[2]
(±)9-HODEIP-1 AccumulationCHO-K1 (hG2A)EC507.5 µM[3]
13-HODE Calcium MobilizationCOS-1 (aequorin)-~6-fold higher concentration than 9-HODE required for activation[4]
N-Palmitoylglycine Yeast-based AssayYIG95 (hGPR132a)pEC506.2 ± 0.16[2]
N-Linoleoylglycine Yeast-based AssayYIG95 (hGPR132a)pEC50~5.9[2]
T-10418 (synthetic agonist) IP-1 AccumulationCHO-K1 (hG2A)EC500.82 µM[3]
SB-583831 (synthetic agonist) β-arrestin RecruitmentCHO-hGPR132aPL-Full agonist[2]

GPR132 Signaling Pathway

Activation of GPR132 by 9-HODE initiates a cascade of intracellular signaling events through the coupling to multiple G protein subtypes, including Gαq, Gαi, and Gα13.[5] This leads to the modulation of various downstream effectors and cellular responses.

GPR132_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gproteins G Proteins cluster_cytosol Cytosol Ligand 9-HODE GPR132 GPR132 (G2A) Ligand->GPR132 binds Gq Gαq GPR132->Gq Gi Gαi GPR132->Gi G13 Gα13 GPR132->G13 PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits RhoA RhoA G13->RhoA activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ (intracellular) IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates Cellular_Response Cellular Responses (e.g., TRPV1 sensitization, MAPK activation) PKC->Cellular_Response cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response JNK JNK (MAPK) RhoA->JNK activates JNK->Cellular_Response

Caption: GPR132 signaling cascade initiated by 9-HODE.

Experimental Workflows and Protocols

The validation of 9-HODE as a GPR132 ligand has been established through several key experimental assays. The generalized workflows and detailed protocols for these experiments are outlined below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, typically mediated by Gαq coupling.

Calcium_Mobilization_Workflow A Seed GPR132-expressing cells (e.g., CHO-K1, HEK293) in a microplate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add 9-HODE or control compounds B->C D Measure fluorescence intensity over time using a fluorescence plate reader C->D E Analyze data to determine EC50 values D->E

Caption: Workflow for the calcium mobilization assay.

Detailed Protocol (based on Obinata et al., 2005):

  • Cell Culture: CHO-K1 cells stably expressing human GPR132 (CHO-G2A) are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates at a density of 5 x 10⁴ cells/well and cultured overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Preparation: 9-HODE and other test compounds are prepared in a suitable vehicle (e.g., ethanol or DMSO) and diluted to the desired concentrations in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. A baseline fluorescence is recorded before the automated addition of the compounds.

  • Data Acquisition: Fluorescence intensity is monitored in real-time immediately after compound addition, typically for 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity is used to calculate the intracellular calcium concentration. Dose-response curves are generated, and EC50 values are determined using non-linear regression analysis.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

GTPgS_Binding_Workflow A Prepare cell membranes from GPR132-expressing cells B Incubate membranes with 9-HODE, [³⁵S]GTPγS, and GDP A->B C Separate bound from free [³⁵S]GTPγS by filtration B->C D Measure radioactivity of the filter-bound membranes using scintillation counting C->D E Analyze data to determine agonist-stimulated binding D->E

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Detailed Protocol (based on Obinata et al., 2005):

  • Membrane Preparation: GPR132-expressing cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an assay buffer.

  • Assay Components: The reaction mixture contains cell membranes (typically 10-20 µg of protein), GDP (e.g., 10 µM), [³⁵S]GTPγS (e.g., 0.1 nM), and varying concentrations of 9-HODE or other test compounds in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).

  • Incubation: The reaction is initiated by the addition of the membranes and incubated at 30°C for 60 minutes.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: The filters are dried, and the amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. Dose-response curves are plotted to determine the potency and efficacy of the agonists.

β-Arrestin Recruitment Assay

This assay measures the interaction between GPR132 and β-arrestin, a key event in GPCR desensitization and signaling, upon agonist binding.

Caption: Workflow for the β-arrestin recruitment assay.

Detailed Protocol (based on a generic PathHunter® assay):

  • Cell Culture: Use a commercially available cell line (e.g., from DiscoverX) that co-expresses GPR132 fused to a fragment of a reporter enzyme (e.g., ProLink™ tag) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Cell Plating: Plate the cells in a white, clear-bottom 96-well microplate and incubate overnight.

  • Compound Addition: Add 9-HODE or other test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate at 37°C for a period of time (typically 60-90 minutes) to allow for the interaction between GPR132 and β-arrestin, leading to the complementation of the enzyme fragments.

  • Signal Detection: Add the substrate for the reconstituted enzyme according to the manufacturer's instructions and incubate at room temperature to allow for signal development.

  • Measurement: Read the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data and generate dose-response curves to calculate pEC50 values.

Conclusion

The experimental evidence strongly supports the validation of 9-HODE as a potent and specific endogenous ligand for GPR132. Multiple orthogonal assays, including calcium mobilization, GTPγS binding, and β-arrestin recruitment, consistently demonstrate the activation of GPR132 by 9-HODE. Comparative data with other oxidized fatty acids and synthetic ligands further delineate the structure-activity relationship for GPR132 activation. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to investigate GPR132 signaling and its modulation by 9-HODE and other compounds. Further research into the physiological and pathological roles of the 9-HODE/GPR132 axis will be crucial for the development of novel therapeutics targeting this pathway.

References

A Comparative Guide to 9-Hydroxyoctadecanoic Acid and Other Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-Hydroxyoctadecanoic acid (9-HODA) with other established histone deacetylase (HDAC) inhibitors. The information presented is supported by experimental data to assist in research and drug development decisions.

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In various diseases, particularly cancer, HDACs are often dysregulated. HDAC inhibitors (HDACis) are compounds that block the activity of these enzymes, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes. This mechanism has established HDACis as a significant class of anti-cancer agents.

This compound (9-HODA): An Emerging HDAC Inhibitor

This compound (9-HODA) is a fatty acid that has been identified as an inhibitor of Class I histone deacetylases.[1] Experimental evidence suggests that it has anti-proliferative and cell cycle-regulating properties, making it a compound of interest in cancer research.

Quantitative Comparison of HDAC Inhibitors

The following tables summarize the inhibitory activity of 9-HODA and other well-characterized HDAC inhibitors against various HDAC isoforms and cancer cell lines.

Table 1: Comparison of Inhibitory Activity (IC50) Against HDAC Isoforms

InhibitorClass IClass IIaClass IIbClass IV
This compound (9-HODA) Inhibits HDAC1, 2, & 3 (R-enantiomer is more active)[1] (~66.4% inhibition of HDAC1 at 5 µM)[2][3]Data not availableData not availableData not available
Vorinostat (SAHA) HDAC1: ~10 nM, HDAC2: 0.251 µM, HDAC3: ~20 nM[2][3]HDAC4, 5, 7, 9: InhibitedHDAC6: InhibitedHDAC11: Inhibited
Romidepsin (FK228) HDAC1: 36 nM, HDAC2: 47 nM[4]HDAC4: 510 nM[4]HDAC6: 14 µM[4]Data not available
Panobinostat (LBH589) Pan-inhibitor (IC50s < 13.2 nM for most Class I, II, and IV)[5]Pan-inhibitorPan-inhibitorPan-inhibitor
Trichostatin A (TSA) HDAC1: ~6 nM, HDAC3: ~20 nM[6]HDAC4: ~20 nM, HDAC7: 0.3 mMHDAC6: ~8.6 nM, HDAC10: ~20 nM[6]Data not available
Sodium Butyrate HDAC1: 0.3 mM, HDAC2: 0.4 mM[1]HDAC7: 0.3 mM[1]No inhibition of HDAC6 and 10[1]Data not available

Table 2: Comparison of Anti-proliferative Activity (IC50) in Cancer Cell Lines

InhibitorCell LineIC50
This compound (9-HODA) HT29 (Colon)Induces G0/G1 arrest at 100 µM[2]
Vorinostat (SAHA) LNCaP (Prostate)2.5 - 7.5 µM[3]
MCF-7 (Breast)0.75 µM[3]
Romidepsin (FK228) U-937 (Leukemia)5.92 nM
K562 (Leukemia)8.36 nM
CCRF-CEM (Leukemia)6.95 nM
Panobinostat (LBH589) H1299 (Lung)5 nM
A549 (Lung)30 nM
KGN (Ovarian)34.7 nM
Trichostatin A (TSA) Various Breast Cancer Lines26.4 - 308.1 nM
Sodium Butyrate AsPC-1 (Pancreatic) & HCT-116 (Colon)~10 µM (induces apoptosis)

Signaling Pathways and Experimental Workflows

Signaling Pathway of 9-HODA in Colon Cancer Cells

9-HODA has been shown to induce cell cycle arrest at the G0/G1 phase in HT29 colon cancer cells. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of Cyclin D1.[1] This signaling cascade ultimately inhibits cell proliferation.

G 9-HODA 9-HODA HDAC1 HDAC1/2/3 9-HODA->HDAC1 inhibition p21 p21 (CDKN1A) Gene HDAC1->p21 repression CyclinD1 Cyclin D1 (CCND1) Gene HDAC1->CyclinD1 activation p21_protein p21 Protein p21->p21_protein expression CDK4_6 CDK4/6 p21_protein->CDK4_6 inhibition CyclinD1_protein Cyclin D1 Protein CyclinD1->CyclinD1_protein expression CyclinD1_protein->CDK4_6 activation Rb Rb CDK4_6->Rb phosphorylation E2F E2F Rb->E2F inhibition pRb pRb pRb->E2F dissociation G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition activation Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Signaling pathway of 9-HODA in cancer cells.
General Experimental Workflow for Evaluating HDAC Inhibitors

The evaluation of a potential HDAC inhibitor typically involves a series of in vitro assays to determine its efficacy and mechanism of action. This workflow outlines the key experimental stages.

G cluster_0 Initial Screening cluster_1 Cellular Assays cluster_2 Mechanism of Action HDAC_Assay HDAC Activity Assay (Biochemical) Cell_Viability Cell Viability Assay (e.g., MTT, XTT) HDAC_Assay->Cell_Viability Determine IC50 Western_Blot Western Blot (Histone Acetylation) Cell_Viability->Western_Blot Confirm target engagement Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Investigate cellular effects Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay

Experimental workflow for HDAC inhibitor evaluation.

Detailed Experimental Protocols

HDAC Activity Assay (Fluorometric)

This protocol provides a general method for measuring HDAC activity in vitro.

Materials:

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Purified HDAC enzyme or nuclear extract

  • Test compounds (e.g., 9-HODA) and control inhibitors (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in HDAC Assay Buffer.

  • In the wells of a 96-well plate, add the HDAC enzyme or nuclear extract.

  • Add the diluted test compounds or controls to the respective wells. Include a "no inhibitor" control.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the signal by adding the developer solution to each well.

  • Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HT29)

  • Complete cell culture medium

  • Test compounds (e.g., 9-HODA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • If using adherent cells, carefully remove the medium.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for Histone Acetylation

This protocol is used to detect changes in the acetylation levels of histones following treatment with an HDAC inhibitor.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-Histone H3 or anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells using RIPA buffer and collect the protein lysate.

  • Quantify the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of histone acetylation.

Conclusion

This compound demonstrates potential as a Class I HDAC inhibitor with anti-proliferative effects. The available data suggests it operates through the induction of p21 and suppression of Cyclin D1, leading to cell cycle arrest. However, to fully understand its therapeutic potential, further research is required to establish a comprehensive profile of its inhibitory activity against a broader range of HDAC isoforms and to conduct more extensive comparative studies with other established HDAC inhibitors. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

statistical analysis for comparing 9-HODE levels between groups

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the statistical methods for comparing 9-hydroxyoctadecadienoic acid (9-HODE) levels between different experimental groups. Tailored for researchers, scientists, and drug development professionals, this document outlines appropriate statistical tests, presents a detailed experimental protocol for 9-HODE quantification, and visualizes key pathways and workflows.

Data Presentation: Statistical Test Comparison

Number of Groups Parametric Test (Assumes Normal Distribution) Non-Parametric Test (Does not Assume Normal Distribution)
Two Independent Groups Independent Samples t-test: Compares the means of two independent groups.[1][2]Mann-Whitney U Test (or Wilcoxon Rank-Sum Test): Compares the medians of two independent groups.[1][2][3]
More Than Two Independent Groups One-Way Analysis of Variance (ANOVA): Compares the means of three or more independent groups.[4][5][6]Kruskal-Wallis H Test: Compares the medians of three or more independent groups.[4][5][6][7]

Key Considerations for Test Selection:

  • Data Distribution: Parametric tests like the t-test and ANOVA assume that the data are approximately normally distributed.[5][8] If the data significantly deviates from a normal distribution, non-parametric tests such as the Mann-Whitney U test or the Kruskal-Wallis test should be employed, as they are more robust to skewed data.[7][9]

  • Homogeneity of Variances: ANOVA also assumes that the variances of the groups being compared are equal.[5] Levene's test can be used to check this assumption. If the variances are unequal, a Welch's ANOVA or a non-parametric test might be more appropriate.

  • Sample Size: For small sample sizes, it can be difficult to definitively determine the distribution of the data. In such cases, a non-parametric test is often a safer choice.[9]

Experimental Protocol: Quantification of 9-HODE in Plasma by LC-MS/MS

Accurate quantification of 9-HODE is crucial for reliable statistical analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[10][11]

1. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common method for isolating lipids from biological matrices like plasma.[12][13][14]

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., 9-HODE-d4) to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the 9-HODE and other lipids with 1 mL of methanol or another suitable organic solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of water with a small percentage of formic acid (Mobile Phase A) and acetonitrile or methanol with formic acid (Mobile Phase B) is commonly employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is used for detecting 9-HODE.[11]

    • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for 9-HODE and its internal standard are monitored. A common transition for 9-HODE is m/z 295.2 -> 171.2.[15]

3. Data Analysis

  • Quantification: The concentration of 9-HODE in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 9-HODE.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of 9-HODE analysis and signaling.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_stats Statistical Analysis plasma Plasma Sample precipitation Protein Precipitation (Methanol + Internal Standard) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution reconstitution Drying & Reconstitution elution->reconstitution lcms LC-MS/MS Quantification reconstitution->lcms data_processing Data Processing lcms->data_processing statistical_test Statistical Comparison (e.g., t-test, ANOVA) data_processing->statistical_test

Caption: Experimental workflow for 9-HODE quantification and statistical comparison.

signaling_pathway cluster_extra Extracellular cluster_intra Intracellular hode 9-HODE ppar PPARγ hode->ppar ppar_rxr PPARγ-RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr pre PPRE ppar_rxr->pre gene_expression Target Gene Expression pre->gene_expression biological_effects Biological Effects (e.g., anti-inflammatory) gene_expression->biological_effects

Caption: Simplified signaling pathway of 9-HODE via PPARγ activation.[16][17][18]

logical_relationship start Start: 9-HODE Data num_groups Number of Groups? start->num_groups two_groups Two num_groups->two_groups Two more_than_two > Two num_groups->more_than_two > Two normality_check1 Data Normally Distributed? two_groups->normality_check1 normality_check2 Data Normally Distributed? more_than_two->normality_check2 ttest Independent Samples t-test normality_check1->ttest Yes mann_whitney Mann-Whitney U Test normality_check1->mann_whitney No anova One-Way ANOVA normality_check2->anova Yes kruskal_wallis Kruskal-Wallis Test normality_check2->kruskal_wallis No

Caption: Decision tree for selecting an appropriate statistical test for 9-HODE level comparison.

References

Safety Operating Guide

Personal protective equipment for handling 9-Hydroxyoctadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 9-Hydroxyoctadecanoic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound (9-HODE) to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Safety Data Summary

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) and regulation (EC) No 1272/2008.[1][2] Standard precautionary measures for handling laboratory chemicals are advised.[2]

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C₁₈H₃₆O₃[1][3]
Molecular Weight 300.48 g/mol [1]
Appearance Solid, Powder[2]
Purity >98%[1]
Acute Toxicity Not classified as acutely toxic[1]
Skin Corrosion/Irritation Generally does not irritate the skin[2]
Flammability Product is not flammable[2]
Personal Protective Equipment (PPE)

While 9-HODE is not classified as hazardous, adherence to standard laboratory PPE protocols is essential to minimize exposure and ensure safety.

  • Eye and Face Protection :

    • Safety Glasses with Side Shields : To be worn at all times in the laboratory to protect from potential splashes or airborne particles.

    • Face Shield : Recommended when handling larger quantities of the powder or when there is a heightened risk of splashing of solutions containing 9-HODE.

  • Hand Protection :

    • Disposable Nitrile Gloves : Suitable for handling 9-HODE.[4] Gloves should be inspected before use and changed immediately if contaminated or torn.

  • Body Protection :

    • Laboratory Coat : A standard lab coat should be worn to protect skin and clothing from potential spills.

    • Full-Length Trousers and Closed-Toe Shoes : These are mandatory in a laboratory environment to protect against accidental spills and falling objects.

  • Respiratory Protection :

    • Under normal handling conditions with adequate ventilation, respiratory protection is not required.[2]

    • If weighing large quantities of the powder in an open environment where dust may be generated, consider working in a fume hood or wearing a dust mask (e.g., N95) to prevent inhalation.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experiments.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep the container tightly closed when not in use.

  • Preparation for Use :

    • Before handling, ensure you are wearing the appropriate PPE as described in Section 2.

    • Prepare your workspace by laying down absorbent bench paper to contain any potential spills.

    • If working with a powdered form, handle it in a fume hood or a designated area with good ventilation to minimize dust.

  • Weighing and Transfer :

    • When weighing the powder, use a chemical spatula to transfer the substance to a weigh boat. Avoid pouring directly from the container to minimize dust generation.

    • Close the primary container immediately after transferring the required amount.

  • Dissolving in Solvent :

    • If preparing a solution, add the solvent to the weighed 9-HODE slowly.

    • If the process generates fumes or vapors, perform this step inside a fume hood.

  • Experimental Use :

    • Follow your specific experimental protocol, maintaining good laboratory practices.

    • Avoid direct contact with the substance, even when it is in solution.

  • Post-Experiment :

    • Decontaminate all glassware and equipment that came into contact with 9-HODE.

    • Clean the work area thoroughly.

Disposal Plan

As this compound is not classified as hazardous waste, disposal is straightforward but must be done responsibly.[1]

  • Unused Product :

    • Solid 9-HODE can be disposed of in the regular laboratory solid waste, provided it is not mixed with any hazardous materials.

    • It is recommended to place it in a sealed, clearly labeled container before disposal in the trash.

  • Contaminated Materials :

    • Disposable items such as gloves, weigh boats, and bench paper that are contaminated with 9-HODE can be disposed of in the regular trash.

    • Rinse empty containers with a suitable solvent (e.g., ethanol or chloroform, depending on solubility and subsequent waste streams) and allow them to dry before disposal. The rinseate should be collected and disposed of as chemical waste, following your institution's guidelines for the specific solvent used.

  • Liquid Waste :

    • Solutions of 9-HODE in non-hazardous solvents may be permissible for drain disposal with copious amounts of water, subject to local regulations and institutional policies. Always check with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical down the drain.

    • If dissolved in a hazardous solvent, the solution must be collected in a properly labeled hazardous waste container for disposal by your institution's EHS department.

Emergency Procedures
  • Skin Contact : Wash the affected area thoroughly with soap and water.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[2]

  • Inhalation : If fumes from a heated product are inhaled, move to an area with fresh air.[1]

  • Ingestion : If swallowed, rinse the mouth with water. Seek medical advice if symptoms persist.[2]

  • Spills :

    • For small spills, wipe up with a cloth or paper towel and dispose of in the regular trash.[1]

    • For larger spills, cover with an inert absorbent material like sand or earth, then collect into a suitable container for disposal.[1]

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Lab Coat, Gloves, Safety Glasses) prep_area 2. Prepare Workspace (Bench Paper, Fume Hood if needed) prep_ppe->prep_area weigh 3. Weigh Powder (Use Spatula, Avoid Dust) prep_area->weigh dissolve 4. Prepare Solution (Add Solvent Slowly) weigh->dissolve experiment 5. Conduct Experiment dissolve->experiment decon 6. Decontaminate Glassware experiment->decon dispose_solid 7. Dispose of Solid Waste (Gloves, Paper in Trash) decon->dispose_solid dispose_liquid 8. Dispose of Liquid Waste (Follow Institutional Guidelines) decon->dispose_liquid end_node End dispose_solid->end_node dispose_liquid->end_node start Start start->prep_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Hydroxyoctadecanoic Acid
Reactant of Route 2
9-Hydroxyoctadecanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.